An In-depth Technical Guide to 6-Methyl-1,3-benzoxazol-2-amine: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the esteemed benzoxazole family. This class of molecules, ch...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the esteemed benzoxazole family. This class of molecules, characterized by a fused benzene and oxazole ring system, is a cornerstone in medicinal chemistry and materials science.[1] The benzoxazole scaffold is isosteric to native purine bases, allowing for potential interactions with various biomolecules.[2] As a result, benzoxazole derivatives are investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 6-Methyl-1,3-benzoxazol-2-amine, offering a critical resource for researchers in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 6-Methyl-1,3-benzoxazol-2-amine is paramount for its application in research and development. These characteristics are fundamental for its identification, purification, and quality control.
Core Physicochemical Data
While a specific melting point for 6-Methyl-1,3-benzoxazol-2-amine is not widely reported in the literature, its parent compound, benzoxazole, has a melting point of 27-30 °C and a boiling point of 182 °C.[5][6] The solubility of benzoxazole in water is low.[5] It is anticipated that 6-Methyl-1,3-benzoxazol-2-amine would be soluble in a range of organic solvents, a common characteristic of benzoxazole derivatives.
Spectroscopic data is crucial for the structural elucidation and confirmation of 6-Methyl-1,3-benzoxazol-2-amine.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the amine protons, and the methyl group protons. The aromatic protons typically appear in the range of δ 6.90-7.14 ppm. The amine protons (NH₂) present as a singlet at approximately δ 7.29 ppm. The methyl group protons (CH₃) resonate as a singlet around δ 2.32 ppm.[5]
¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum provides insight into the carbon framework of the molecule. Key chemical shifts are observed at approximately δ 162.30 (C=N), δ 148.06, δ 140.89, δ 129.38 (aromatic carbons), and δ 20.97 (methyl carbon).[5]
High-Resolution Mass Spectrometry (HRMS): The calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 149.0709, with an experimental value found to be 149.0710.[5] This data confirms the molecular formula of the compound.
Synthesis and Reactivity
The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with various methodologies developed to access this important scaffold.
Synthetic Protocol: Cyclization of 2-Aminophenol with a Cyanating Agent
A common and effective method for the synthesis of 6-Methyl-1,3-benzoxazol-2-amine involves the cyclization of the corresponding 2-aminophenol derivative. One such protocol utilizes a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O).[5]
Experimental Protocol:
To a solution of 4-methyl-2-aminophenol (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add NCTS (1.5 equivalents).
Add BF₃·Et₂O (2.0 equivalents) to the reaction mixture.
Reflux the mixture for 25-30 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 6-Methyl-1,3-benzoxazol-2-amine.[5]
Causality Behind Experimental Choices: The use of NCTS as a cyanating agent is a safer alternative to the highly toxic cyanogen bromide (BrCN) often employed in older protocols.[5] The Lewis acid, BF₃·Et₂O, activates the cyano group of NCTS, facilitating the nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular cyclization is driven by the attack of the hydroxyl group onto the newly formed electrophilic carbon, leading to the stable benzoxazole ring system.
Synthesis Workflow Diagram
Caption: Synthesis of 6-Methyl-1,3-benzoxazol-2-amine.
Chemical Reactivity
The reactivity of 6-Methyl-1,3-benzoxazol-2-amine is governed by the interplay of its constituent functional groups: the benzoxazole ring system and the 2-amino group.
The Benzoxazole Ring: The aromatic nature of the benzoxazole ring makes it relatively stable.[6] However, it can undergo electrophilic substitution reactions, with the position of substitution influenced by the existing methyl and amino groups.[1]
The 2-Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. This functional handle is key to its utility as a building block for more complex molecules in drug discovery.
Biological Activity and Therapeutic Potential
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with a broad spectrum of reported biological activities.[4][8]
General Pharmacological Profile of 2-Aminobenzoxazoles
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of 2-aminobenzoxazole derivatives.[3][9] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Anticancer Activity: The benzoxazole core is a feature of several compounds with demonstrated cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms include the induction of apoptosis and inhibition of key signaling pathways.
Enzyme Inhibition: 2-Aminobenzoxazoles have been identified as inhibitors of various enzymes, including proteases and kinases, making them attractive candidates for the development of targeted therapies.[5]
While specific biological studies on 6-Methyl-1,3-benzoxazol-2-amine are limited in the public domain, the presence of the methyl group at the 6-position can influence its lipophilicity, metabolic stability, and binding affinity to biological targets, potentially modulating its pharmacological profile compared to the parent 2-aminobenzoxazole.
Logical Relationship of Benzoxazole Core to Biological Activity
An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,3-benzoxazol-2-amine
Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methyl-1,3-benzoxazol-2-amine (CAS No: 188063-14-1). Designed for researchers, chemists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methyl-1,3-benzoxazol-2-amine (CAS No: 188063-14-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes experimental data with established analytical methodologies. It delves into the structural and spectroscopic characterization, core physicochemical parameters (melting point, solubility, pKa, logP), and their implications for potential therapeutic applications. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of these properties, grounding theoretical knowledge in practical, verifiable procedures.
Introduction and Molecular Overview
6-Methyl-1,3-benzoxazol-2-amine belongs to the benzoxazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] The benzoxazole core, consisting of a benzene ring fused to an oxazole ring, is a structural motif found in numerous natural products and pharmacologically active agents.[2][3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]
The subject of this guide, 6-Methyl-1,3-benzoxazol-2-amine, is distinguished by an amino group at the 2-position and a methyl group at the 6-position. These substitutions are critical as they modulate the molecule's electronic properties, steric profile, and capacity for hydrogen bonding, thereby influencing its interaction with biological targets and its overall physicochemical behavior. Understanding these properties is a foundational step in the rational design of new therapeutic agents and materials.
The definitive identification and purity assessment of 6-Methyl-1,3-benzoxazol-2-amine rely on a combination of spectroscopic techniques. The following data represent the expected spectral signature of the molecule, derived from experimental findings.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
δ 7.29 (s, 2H): This singlet corresponds to the two protons of the primary amine (-NH₂). The broadness and chemical shift can vary with concentration and solvent.
δ 7.14 (s, 1H): This signal arises from the aromatic proton at position 5 of the benzoxazole ring.
δ 7.06 (d, J = 7.9 Hz, 1H): A doublet representing the aromatic proton at position 4.
δ 6.90 (d, J = 7.6 Hz, 1H): A doublet corresponding to the aromatic proton at position 7.
δ 2.32 (s, 3H): A sharp singlet characteristic of the methyl (-CH₃) group protons at position 6.[7]
¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum reveals the unique carbon environments.
δ 162.30: The characteristic signal for the C2 carbon, which is bonded to the amino group and two heteroatoms (O and N).
δ 148.06, 140.89, 129.38: Signals corresponding to the quaternary carbons of the fused ring system.
δ 124.09, 114.69, 108.9: Resonances for the aromatic carbons bearing protons.
δ 20.97: The signal for the methyl group carbon.[7]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
HRMS (ESI): The calculated mass for the protonated molecule [M+H]⁺ is 149.0709. The experimentally found value is typically very close, such as 149.0710, confirming the molecular formula C₈H₈N₂O.[7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
3300-3500 cm⁻¹: A strong, broad absorption band corresponding to the N-H stretching vibrations of the primary amine group.
~1630 cm⁻¹: A sharp band indicating the C=N stretching vibration within the oxazole ring.
~1500-1600 cm⁻¹: Multiple sharp peaks from C=C stretching in the aromatic benzene ring.
~2850-2950 cm⁻¹: C-H stretching vibrations from the methyl group.
Core Physicochemical Properties
The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 6-Methyl-1,3-benzoxazol-2-amine is not widely published, we present the available information alongside computationally predicted values to guide research.
Summary of Physicochemical Data
Property
Value / Expected Range
Method
Status
Melting Point
Not available. Expected for a crystalline solid.
Capillary Method
Experimental determination required.
Aqueous Solubility
Poorly soluble (predicted).
Shake-Flask
Experimental determination required.
pKa
5.5 ± 0.5 (predicted, basic)
Potentiometric Titration
Predicted.
logP
1.9 ± 0.3 (predicted)
Shake-Flask / HPLC
Predicted.
Note: Predicted values are derived from computational algorithms and serve as estimates. Experimental verification is essential.
Analysis of Physicochemical Properties
Melting Point (MP): As a crystalline brown solid, the compound is expected to have a defined melting point.[7] A sharp melting range is a key indicator of purity. Impurities typically depress and broaden the melting range.
Solubility: The molecule possesses a large, hydrophobic benzoxazole core and a non-polar methyl group. While the primary amine group offers some capacity for hydrogen bonding with water, overall aqueous solubility is predicted to be low. Solubility is a critical factor for drug delivery and bioavailability.
Dissociation Constant (pKa): The primary amine group at the C2 position is basic and can be protonated. The predicted pKa of ~5.5 suggests it is a weak base. This is a crucial parameter as the ionization state of a molecule at physiological pH (7.4) affects its solubility, membrane permeability, and binding to target receptors.
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity ("oil-loving") versus hydrophilicity ("water-loving"). A predicted logP of ~1.9 indicates that the compound has a preference for the lipid phase over the aqueous phase, suggesting it may readily cross biological membranes.
Experimental Protocols for Physicochemical Determination
To ensure scientific integrity, all described protocols are designed as self-validating systems. The causality behind key steps is explained to provide a deeper understanding of the methodology.
Protocol: Melting Point Determination (Capillary Method)
Rationale: This method determines the temperature range over which a solid transitions to a liquid. The sharpness of this range is a reliable indicator of purity.[8] Slow, controlled heating is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[4]
Methodology:
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube (sealed at one end) by tapping the open end into the powder and then tapping the sealed end on a hard surface.
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
Rapid Determination (Optional but Recommended): Conduct a rapid initial heating (~10-15 °C/minute) to find an approximate melting range. This saves time in subsequent, more precise measurements.
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.
Data Recording:
Record the temperature (T₁) at which the first drop of liquid appears.
Record the temperature (T₂) at which the last crystal of solid melts into a clear liquid.
Reporting: Report the result as a range (T₁ - T₂). Repeat the measurement at least twice with fresh samples to ensure reproducibility.
Rationale: The shake-flask method is the gold-standard for determining equilibrium solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature. Using a buffer (e.g., PBS at pH 7.4) is crucial for ionizable compounds, as it mimics physiological conditions and prevents pH shifts that would alter solubility.
Methodology:
Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
Sample Addition: Add an excess amount of 6-Methyl-1,3-benzoxazol-2-amine to a known volume of the buffer in a sealed, screw-cap vial. The excess solid should be clearly visible.
Equilibration: Place the vial in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. For very fine suspensions, centrifugation or filtration with a syringe filter (ensure the filter material does not bind the compound) is necessary.
Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.
Calculation: Report the solubility in units such as mg/mL or µM.
Rationale: Potentiometric titration measures the change in pH of a solution as a titrant (a strong acid or base) is added. For a basic compound like 6-Methyl-1,3-benzoxazol-2-amine, titration with a strong acid will generate a curve where the inflection point corresponds to the equivalence point. The pKa can be determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral forms of the amine are equal.[6]
Methodology:
Apparatus Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 10 mM).
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis).
Determine the equivalence point (the point of steepest slope on the curve).
Determine the volume of HCl required to reach the half-equivalence point (half the volume at the equivalence point).
The pKa is equal to the pH of the solution at this half-equivalence point.
Validation: Perform at least three replicate titrations to ensure the result is reproducible.
Protocol: logP Determination (Shake-Flask Method)
Rationale: This direct method physically partitions the compound between two immiscible liquids, n-octanol and water, which serve as mimetics for biological lipids and aqueous physiological fluids, respectively. Measuring the concentration in each phase after equilibrium provides the most direct and reliable measure of the partition coefficient.
Methodology:
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound with an equal volume of pre-saturated water (or pH 7.4 buffer for a logD measurement).
Equilibration: Seal the vial and shake or rotate it for several hours to ensure the compound fully partitions and reaches equilibrium between the two phases.
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
Sampling and Quantification: Carefully withdraw an aliquot from each layer. Measure the concentration of the compound in both the n-octanol aliquot (C_oct) and the water aliquot (C_aq) using a suitable analytical method like HPLC-UV.
Calculation:
The Partition Coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq.
The logP is the base-10 logarithm of this value: logP = log₁₀(P) .
Visualization of Key Processes
Experimental Workflow for logP Determination
The following diagram illustrates the sequential workflow for the shake-flask method of logP determination.
Caption: Workflow for logP determination via the shake-flask method.
Impact of Physicochemical Properties on Drug Development
This diagram shows the relationship between the core physicochemical properties and the key ADME stages in drug discovery.
Caption: Influence of core physicochemical properties on ADME processes.
Safety and Handling
As with any research chemical, 6-Methyl-1,3-benzoxazol-2-amine should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous heterocyclic amines suggest the following precautions:
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Methyl-1,3-benzoxazol-2-amine is a compound of significant interest due to its placement within the pharmacologically relevant benzoxazole class. This guide has consolidated its known structural and spectroscopic characteristics and outlined the critical importance of its core physicochemical properties. While experimental values for melting point, solubility, pKa, and logP require determination, the robust and validated protocols provided herein offer a clear pathway for researchers to generate this essential data. A thorough understanding and experimental validation of these properties are indispensable for any future investigation into the biological activity and therapeutic potential of this promising molecule.
References
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]
2-Aminobenzoxazole. (n.d.). PubChem. Retrieved from [Link]
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). National Institutes of Health. Retrieved from [Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. Retrieved from [Link]
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]
6-methyl-2-phenyl-1,3-benzoxazole. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
N -((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA159), a new multi-target directed ligand with antioxidant, anti-inflammatory and cytotoxic effects on HepG2 cells. (2025). Biomedicine & Pharmacotherapy.
benzoxazol-2-yl. (n.d.). AWS. Retrieved from [Link]
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (n.d.). National Institutes of Health. Retrieved from [Link]
Benzoxazole. (n.d.). Wikipedia. Retrieved from [Link]
6-Methyl-1,3-benzoxazol-2-amine 1H NMR spectral data
An In-depth Technical Guide to the ¹H NMR Spectral Data of 6-Methyl-1,3-benzoxazol-2-amine Introduction For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of he...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the ¹H NMR Spectral Data of 6-Methyl-1,3-benzoxazol-2-amine
Introduction
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing research. 6-Methyl-1,3-benzoxazol-2-amine is a scaffold of significant interest due to the prevalence of the benzoxazole core in a wide array of biologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive technique for confirming the molecular structure and purity of such compounds in solution.
This technical guide provides an in-depth analysis of the ¹H NMR spectral data for 6-Methyl-1,3-benzoxazol-2-amine. Moving beyond a simple data report, this document explains the causal factors behind the observed spectral features—chemical shifts, spin-spin coupling, and integration—grounded in the principles of molecular structure and electron density. We will present a detailed spectral assignment, a validated experimental protocol for data acquisition, and a comprehensive interpretation to serve as a reliable reference for scientists working with this and related molecular architectures.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the 6-Methyl-1,3-benzoxazol-2-amine molecule. The structure contains five unique proton environments, which are labeled in the diagram below for clarity.
Figure 1: Labeled proton environments of the target molecule.
The key proton groups are:
Amine Protons (NH₂): Attached to the C2 carbon.
Aromatic Protons (H4, H5, H7): Located on the benzene ring. Their chemical shifts are influenced by their position relative to the fused oxazole ring and the methyl group.
Methyl Protons (CH₃): Attached to the C6 position of the benzene ring.
¹H NMR Spectral Data Summary
The following data were obtained on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[3] DMSO-d₆ is a common choice for benzoxazoles due to its excellent solubilizing properties and its ability to slow the exchange rate of labile protons (like NH₂), often allowing them to be observed as distinct signals.
Proton Label
Integration
Multiplicity
Chemical Shift (δ) ppm
Coupling Constant (J) Hz
CH₃
3H
Singlet (s)
2.32
-
H4
1H
Doublet (d)
6.90
7.6
H5
1H
Doublet (d)
7.06
7.9
H7
1H
Singlet (s)
7.14
-
NH₂
2H
Singlet (s)
7.29
-
Expert Interpretation of the Spectrum
A rigorous analysis of the ¹H NMR spectrum involves correlating each signal with its corresponding protons in the molecule. This is achieved by examining the four key parameters: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.
Causality Behind Chemical Shifts
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.
Aromatic Protons (δ 6.90 - 7.14 ppm): This region is characteristic of protons on a benzofused heterocyclic system.[4]
H4 (δ 6.90): This proton is positioned ortho to the ring oxygen atom. The oxygen's lone pairs contribute to the aromatic system, exerting a shielding effect that likely shifts H4 to the most upfield position among the aromatic protons.
H5 (δ 7.06): Situated between H4 and the electron-donating methyl group at C6, its chemical shift is intermediate.
H7 (δ 7.14): This proton is adjacent to the pyrrole-like nitrogen (N3) of the oxazole ring, which is relatively electron-withdrawing. This deshielding effect places its resonance at the furthest downfield position in the aromatic region.
Methyl Protons (δ 2.32 ppm): This value is typical for a methyl group attached directly to an aromatic ring.[5] The aromatic ring current slightly deshields these protons compared to an aliphatic methyl group.
Amine Protons (δ 7.29 ppm): The chemical shift of NH₂ protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, a polar aprotic solvent that acts as a hydrogen bond acceptor, amine protons are often observed as a distinct, somewhat broad singlet in this downfield region.[5]
Analysis of Multiplicity and Coupling Constants
Spin-spin coupling provides direct evidence of connectivity between adjacent, non-equivalent protons. The splitting pattern (multiplicity) of a signal indicates the number of neighboring protons.
H4 and H5 (Doublets, J ≈ 7.6-7.9 Hz): H4 and H5 are on adjacent carbons (ortho relationship). They split each other's signals into doublets. The magnitude of the coupling constant, J, is approximately 7.6-7.9 Hz, which is a characteristic value for ortho-coupling on a benzene ring, confirming their adjacency.[6]
H7 (Singlet): The proton at the C7 position has no ortho or para coupling partners. It is meta to H5. Meta coupling (⁴J) is typically very small (2-3 Hz) and is often not resolved on a 400 MHz instrument, resulting in the signal appearing as a sharp singlet.[7]
CH₃ and NH₂ (Singlets): The three protons of the methyl group are equivalent and have no adjacent protons to couple with, hence they appear as a singlet. Similarly, the two amine protons, while adjacent to the nitrogen atom, do not typically show coupling to other protons across the heteroatom and appear as a singlet. Their signal may be broadened by quadrupolar effects from the ¹⁴N nucleus and chemical exchange.
Validation Through Integration
The area under each NMR signal is proportional to the number of protons it represents. The observed integration values of 3H (CH₃), 1H (H4), 1H (H5), 1H (H7), and 2H (NH₂) perfectly match the number of protons in each unique environment, providing definitive quantitative validation of the molecular structure.
Standard Experimental Protocol for Data Acquisition
Reproducible and high-quality data is paramount. The following protocol outlines the standard procedure for acquiring the ¹H NMR spectrum of 6-Methyl-1,3-benzoxazol-2-amine.
Figure 2: Standard workflow for acquiring ¹H NMR spectra.
Sample Preparation:
Accurately weigh 5-10 mg of 6-Methyl-1,3-benzoxazol-2-amine.
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Setup:
The experiment should be performed on a spectrometer with a proton frequency of 400 MHz or higher for optimal resolution.[8]
Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
Data Acquisition:
Utilize a standard single-pulse acquisition sequence.
Set a spectral width sufficient to cover all expected proton signals (e.g., 0-12 ppm).
Employ a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
Set a relaxation delay (d1) of at least 2-5 seconds to allow for full magnetization recovery between pulses, ensuring accurate signal integration.
Data Processing:
Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.
Carefully perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.
Apply a baseline correction algorithm to produce a flat baseline.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the area of each distinct signal to determine the relative number of protons.
Conclusion
The ¹H NMR spectrum of 6-Methyl-1,3-benzoxazol-2-amine provides a wealth of structural information that, when properly interpreted, allows for its unambiguous identification. The characteristic chemical shifts, ortho-coupling constants, and singlet nature of the uncoupled protons, combined with the precise integration values, collectively form a unique spectral fingerprint. This guide has provided not only the reference data but also the underlying scientific reasoning for each spectral feature, equipping researchers with the expertise to confidently analyze this molecule and its derivatives. Adherence to the described experimental protocol will ensure the acquisition of high-quality, reliable data crucial for any research or development endeavor.
References
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities.
Gesi, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Methyl-1,3-benzoxazol-2-amine
Foreword In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of heterocyclic compounds is paramount. Benzoxazole derivatives, in particular, represent a class of m...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword
In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of heterocyclic compounds is paramount. Benzoxazole derivatives, in particular, represent a class of molecules with significant pharmacological and industrial relevance, known for their diverse biological activities.[1] Among these, 6-Methyl-1,3-benzoxazol-2-amine stands as a key scaffold for chemical synthesis. This guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, delving into the causality behind spectral features, the logic of experimental design, and the robust assignment of carbon signals, thereby providing a self-validating framework for the analysis of this and related compounds.
Chapter 1: The Molecular Architecture and Its ¹³C NMR Signature
The predictive power of ¹³C NMR spectroscopy stems from the fundamental principle that the chemical environment of each carbon atom directly influences its resonance frequency. The structure of 6-Methyl-1,3-benzoxazol-2-amine, with its fused ring system and varied substituents, presents a distinct electronic landscape.
Structural and Electronic Environment
The molecule consists of a benzene ring fused to an oxazole ring, forming the benzoxazole core. An electron-donating amino group (-NH₂) is situated at the C-2 position, and an electron-donating methyl group (-CH₃) is at the C-6 position.[2] This specific arrangement dictates the electron density distribution across the nine carbon atoms.
Heteroatom Effects: The highly electronegative oxygen and nitrogen atoms within the oxazole ring strongly influence the adjacent carbons. The oxygen atom (at position 1) will deshield C-7a and C-2, while the nitrogen atom (at position 3) will deshield C-3a and C-2.[3]
Substituent Effects: The amino group at C-2 is a powerful resonance donor, significantly affecting the electronic character of C-2. The methyl group at C-6 is a weak electron-donating group, causing a slight shielding effect on the aromatic carbons, particularly at the ortho and para positions relative to itself.
Based on this unique structure, we anticipate a ¹³C NMR spectrum with nine distinct signals, one for each chemically non-equivalent carbon atom.
Figure 1: Structure and IUPAC numbering of 6-Methyl-1,3-benzoxazol-2-amine.
Chapter 2: A Validated Protocol for Spectrum Acquisition
The integrity of NMR data is contingent upon a meticulous and standardized experimental approach. The following protocol is designed to yield a high-resolution, unambiguous ¹³C NMR spectrum for 6-Methyl-1,3-benzoxazol-2-amine and its analogs.
Sample Preparation
The choice of solvent and sample concentration is critical for obtaining a quality spectrum.
Analyte Quantity: Weigh 10–50 mg of purified 6-Methyl-1,3-benzoxazol-2-amine.[4] A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[4][5]
Solvent Selection: Use 0.5–0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for many benzoxazole derivatives due to its high dissolving power and its relatively unobtrusive signal in the ¹³C spectrum (a multiplet around 39.5 ppm).[6][7]
Homogenization: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent, cap the tube, and vortex or sonicate gently until the sample is completely dissolved.
Standard Reference: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).[8]
Spectrometer Configuration and Data Acquisition
Instrumentation: Utilize a modern NMR spectrometer operating at a ¹³C frequency of 101 MHz or 126 MHz.[6][7]
Experiment Type: Select a standard quantitative ¹³C experiment with broad-band proton decoupling. This technique irradiates the entire proton frequency range, which collapses all ¹³C-¹H couplings, resulting in a simplified spectrum where each unique carbon appears as a single sharp line.[5][9]
Acquisition Parameters:
Pulse Angle: 30-45 degrees.
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper T1 relaxation for all carbons, which is important for more accurate integration, although integration is not typically the primary data point in ¹³C NMR.[10]
Number of Scans: 1024 to 4096 scans, depending on sample concentration. Signal averaging is crucial to achieve an adequate signal-to-noise ratio.
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum manually.
Figure 2: Standardized workflow for ¹³C NMR spectrum acquisition and analysis.
Chapter 3: Spectral Interpretation and Definitive Signal Assignment
Analysis of the ¹³C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This process relies on established chemical shift ranges, understanding substituent effects, and direct comparison with experimental data.
Experimental Data
The ¹³C NMR spectrum for 6-Methyl-1,3-benzoxazol-2-amine has been reported in the scientific literature, with the following chemical shifts observed in DMSO-d₆.[7]
Signal (ppm)
Assignment
Rationale for Assignment
162.30
C-2
Extremely deshielded due to direct attachment to electronegative O1, N3, and the exocyclic amino group. This range is characteristic for C-2 in 2-aminobenzoxazoles.[4][11]
148.06
C-7a
Bridgehead carbon bonded to the highly electronegative oxygen (O1). Typically the most deshielded of the benzoxazole core carbons after C-2.[11]
140.89
C-3a
Bridgehead carbon bonded to nitrogen (N3). Deshielded, but less so than C-7a due to the lower electronegativity of nitrogen compared to oxygen.[3][11]
129.38
C-6
Quaternary aromatic carbon directly attached to the methyl group. Its chemical shift is influenced by the substitution.
124.09
C-5
Aromatic CH carbon. Its position is influenced by the adjacent methyl-substituted carbon.
114.69
C-4
Aromatic CH carbon ortho to the bridgehead C-3a.
108.90
C-7
Aromatic CH carbon ortho to the bridgehead C-7a and the fused oxygen, leading to significant shielding.[3]
20.97
-CH₃
Aliphatic sp³-hybridized carbon. Appears in the characteristic upfield region for methyl groups attached to an aromatic ring.[4]
Table 1: Signal assignments for the ¹³C NMR spectrum of 6-Methyl-1,3-benzoxazol-2-amine.[7]
Rationale of Assignments
The assignment of each signal is a logical process grounded in fundamental principles of NMR spectroscopy.
Figure 3: Correlation of carbon environments to their respective ¹³C NMR chemical shift regions.
The C-2 Carbon (162.30 ppm): This is the most downfield signal, as expected for a carbon atom bonded to three heteroatoms (O, N, and the exocyclic N). Its position is highly diagnostic for the 2-amino-1,3-benzoxazole scaffold.[11]
The Bridgehead Carbons (148.06 and 140.89 ppm): C-7a and C-3a are quaternary carbons part of both the aromatic and heterocyclic rings. The carbon adjacent to oxygen (C-7a) is more deshielded than the carbon adjacent to nitrogen (C-3a), leading to the assignments of 148.06 ppm and 140.89 ppm, respectively.
The Aromatic Carbons (108.90 - 129.38 ppm): These four signals correspond to the carbons of the benzene ring. The quaternary carbon C-6 is found at 129.38 ppm. The protonated carbons (C-4, C-5, C-7) appear between 108.90 and 124.09 ppm. The most shielded signal at 108.90 ppm is assigned to C-7, which is ortho to the electron-donating oxygen atom.
The Methyl Carbon (20.97 ppm): This signal is unequivocally assigned to the methyl group carbon. It is the only sp³-hybridized carbon and thus resonates in the far upfield region of the spectrum, a characteristic chemical shift for alkyl substituents on an aromatic ring.[4]
Conclusion
The ¹³C NMR spectrum of 6-Methyl-1,3-benzoxazol-2-amine provides a definitive fingerprint of its molecular structure. Through a combination of robust experimental protocol and a logical, principle-based approach to spectral interpretation, all nine carbon signals can be confidently assigned. This guide demonstrates a comprehensive methodology that not only validates the structure of the target compound but also serves as a foundational reference for the analysis of related benzoxazole derivatives in research and development.
References
Pérez-Medina, F., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(21), 7226. [Link]
Cai, X., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 64(23), 17217–17232. [Link]
Magesh, C. J., et al. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances. [Link]
Al-Ostath, R. A., et al. (2020). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. International Journal of Pharmaceutical Sciences and Research. [Link]
Unknown. Carbon-13 NMR Spectroscopy: Principles and Applications. Studylib. [Link]
Kasthuri, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19611–19623. [Link]
The Royal Society of Chemistry. (2015). Supporting Information for: A novel synthesis of substituted benzoxazoles via an intramolecular cyclization of 2-halobenzanilides. RSC. [Link]
PubChem. 2-Aminobenzoxazole. National Center for Biotechnology Information. [Link]
Kasthuri, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Methyl-1,3-benzoxazol-2-amine
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 6-Methyl-1,3-benzoxazol-2-amine. As a key heterocyclic scaffold in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 6-Methyl-1,3-benzoxazol-2-amine. As a key heterocyclic scaffold in medicinal chemistry and drug development, understanding its mass spectral behavior is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control.[1] This document is structured to provide not only the fragmentation data but also the underlying chemical principles that govern the molecule's dissociation, reflecting field-proven insights for researchers and drug development professionals.
Molecular Structure and Ionization
6-Methyl-1,3-benzoxazol-2-amine possesses a fused ring system with key functional groups that dictate its fragmentation. The structure consists of a benzoxazole core substituted with a methyl group at the 6-position and an amino group at the 2-position.
Under standard Electron Ionization (EI) conditions (70 eV), the initial event is the removal of an electron to form the molecular ion radical cation, [M]•+, with an expected mass-to-charge ratio (m/z) of 148. The stability of the aromatic system ensures that this molecular ion is typically prominent in the spectrum.[4][5] The initial ionization is most likely to occur on the heterocyclic ring due to the presence of lone pair electrons on the nitrogen and oxygen atoms.
Proposed Experimental Protocol: A Self-Validating System
To generate a reproducible and characteristic fragmentation pattern, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The rationale for this choice is the compound's likely volatility and the extensive, library-searchable fragmentation produced by EI.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for GC-EI-MS analysis.
Detailed Methodologies:
Sample Preparation:
Step 1: Accurately weigh approximately 1 mg of 6-Methyl-1,3-benzoxazol-2-amine standard.
Step 2: Dissolve in 1 mL of a suitable volatile solvent such as methanol or ethyl acetate.
Step 3: Perform serial dilutions to achieve a final working concentration in the range of 10-100 µg/mL. The goal is to avoid detector saturation while ensuring adequate signal intensity.
Instrumentation & Conditions:
System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.
GC Column: A standard 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms or equivalent) provides excellent separation for a wide range of semi-volatile compounds.
Oven Program: An initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, held for 5 minutes. This ensures the elution of the analyte as a sharp peak.
MS Ion Source: Electron Ionization (EI) is used.
Ionization Energy: 70 eV. This is the industry standard, chosen because it provides sufficient energy to induce reproducible fragmentation and allows for comparison with established mass spectral libraries.
Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of the 6-Methyl-1,3-benzoxazol-2-amine molecular ion ([C₈H₈N₂O]•+, m/z 148) is governed by the relative stability of the potential product ions and neutral losses. The primary fragmentation routes are predicted to involve the loss of small, stable neutral molecules or radicals. The mass spectrometric behavior of 2-aminooxazoles is known to be markedly influenced by the strong electron-donating character of the amino group.[6]
Caption: Predicted EI fragmentation pathways for 6-Methyl-1,3-benzoxazol-2-amine.
Detailed Mechanistic Analysis:
Molecular Ion, m/z 148: The parent peak corresponding to the intact molecule radical cation [C₈H₈N₂O]•+. Its presence is essential for determining the molecular weight.
Loss of a Methyl Radical ([M - •CH₃]⁺, m/z 133): A common fragmentation for alkyl-substituted aromatic compounds involves the cleavage of the benzylic C-C bond.[4] This homolytic cleavage results in the expulsion of a methyl radical (•CH₃), a neutral loss of 15 Da. The resulting cation at m/z 133 is stabilized by the aromatic system. This is an important diagnostic peak confirming the presence of a methyl group on the benzene ring.
Loss of Hydrogen Cyanide ([M - HCN]•+, m/z 121): This is a highly characteristic fragmentation for 2-aminobenzoxazoles and related heterocyclic amines.[6] The fragmentation involves the elimination of a stable neutral molecule, hydrogen cyanide (HCN), with a mass of 27 Da. This rearrangement is driven by the thermodynamic stability of the lost neutral and the resulting radical cation at m/z 121.
Loss of Carbon Monoxide ([M - CO]•+, m/z 120): Cleavage of the heterocyclic oxazole ring can lead to the expulsion of carbon monoxide (CO), a neutral loss of 28 Da. This is a well-documented pathway for many oxygen-containing heterocyclic systems.[6] This fragmentation provides direct evidence for the oxazole core structure.
Secondary Fragmentation: The primary fragment ions can undergo further dissociation. For instance, the ion at m/z 133 may subsequently lose carbon monoxide to yield a fragment at m/z 105 ([C₆H₅N₂]⁺). Similarly, the ion at m/z 121 could lose CO to produce a fragment at m/z 93 ([C₆H₅O]⁺). These secondary fragments, while typically of lower intensity, add another layer of confirmation to the structural assignment.
Summary of Key Diagnostic Ions
The combination of the molecular ion and the key fragment ions provides a unique fingerprint for the identification of 6-Methyl-1,3-benzoxazol-2-amine.
m/z
Proposed Formula
Fragmentation Pathway
Significance & Expert Insight
148
[C₈H₈N₂O]•+
Molecular Ion [M]•+
Confirms the molecular weight of the compound. Expected to be of moderate to high intensity due to the aromatic system.
133
[C₇H₅N₂O]⁺
[M - •CH₃]⁺
Primary Diagnostic Ion. Indicates the presence of a methyl substituent on the aromatic ring. The loss of 15 Da is a classic indicator.
121
[C₇H₇O]•+
[M - HCN]•+
Primary Diagnostic Ion. Highly characteristic of the 2-aminobenzoxazole moiety. Confirms the presence and position of the amino group.
120
[C₇H₈N₂]•+
[M - CO]•+
Primary Diagnostic Ion. Confirms the presence of the oxazole ring structure.
105
[C₆H₅N₂]⁺
[M - •CH₃ - CO]⁺
A secondary fragment that supports the initial loss of the methyl group followed by ring cleavage.
93
[C₆H₅O]⁺
[M - HCN - CO]⁺
A secondary fragment that supports the initial loss of HCN followed by ring cleavage.
Conclusion
The electron ionization mass spectrum of 6-Methyl-1,3-benzoxazol-2-amine is predicted to be characterized by a distinct molecular ion at m/z 148 and a set of highly diagnostic fragment ions at m/z 133, 121, and 120. These fragments correspond to the respective losses of a methyl radical, hydrogen cyanide, and carbon monoxide. The presence and relative intensities of these specific ions create a robust analytical signature. This in-depth guide provides the necessary framework for researchers to confidently identify this molecule, differentiate it from its isomers, and elucidate the structures of related novel compounds in the field of drug discovery and development. The proposed fragmentation mechanisms are based on established principles of mass spectrometry for heterocyclic compounds and serve as a reliable predictive model.[7]
References
Xu, J., Jiao, P., Deng, D., Zhang, Q., Tsang, C. W., & Chan, A. S. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Rapid communications in mass spectrometry, 16(12), 1174–1179. [Link]
Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19323–19331. [Link]
Audier, H. E., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6). [Link]
LibreTexts. (2021). 27.4: Mass Spectrometry. Chemistry LibreTexts. [Link]
Burton, K. (2018). MS fragmentation patterns. YouTube. [Link]
Schröder, G. (2002). The Theoretical Calculated Stability of Benzoyl Ions and Their Relative Intensities in the Electron Ionization Mass Spectra of S. Polish Journal of Chemistry, 76, 761–764. [Link]
Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 49B(11), 1455-1460. [Link]
Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 20(3). [Link]
Wang, B., et al. (2019). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PLoS ONE, 14(10), e0224234. [Link]
Cooks, R. G., et al. (n.d.). Used for MS Short Course at Tsinghua. Purdue University College of Engineering. [Link]
El-Sayed, R., et al. (2023). A novel azo-azomethine benzoxazole based ligand and its transition metal (II), (III), (IV) complexes: Synthesis, characterization, theoretical studies, biological evaluation, and catalytic application. Applied Organometallic Chemistry, 37(10), e7042. [Link]
Chemical Synthesis Database. (n.d.). 6-methyl-2-phenyl-1,3-benzoxazole. [Link]
Liu, C., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(11), 2969. [Link]
The Multifaceted Mechanisms of 2-Aminobenzoxazole Derivatives: A Technical Guide for Drug Discovery
Abstract The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core stru...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been identified as potent and selective modulators of a diverse array of molecular targets, leading to their investigation in therapeutic areas ranging from oncology and inflammation to autoimmune disorders. This in-depth technical guide provides a comprehensive overview of the mechanisms of action for several classes of 2-aminobenzoxazole derivatives. We will delve into their roles as inhibitors of key signaling proteins, including Ribosomal S6 Kinase 2 (RSK2), the Sphingosine-1-Phosphate (S1P) transporter Spinster Homolog 2 (Spns2), and Kinase Insert Domain-Containing Receptor (KDR/VEGFR-2). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed methodologies for assessing the activity of these promising compounds.
Introduction: The Versatility of the 2-Aminobenzoxazole Scaffold
The benzoxazole ring system, particularly when substituted with an amino group at the 2-position, serves as a versatile template for the design of biologically active molecules.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for binding to the active sites of enzymes and receptors.[3] The amenability of the 2-aminobenzoxazole core to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for drug discovery programs.[1] This guide will explore the specific mechanisms through which derivatives of this scaffold exert their therapeutic effects by focusing on three distinct and well-validated molecular targets.
Inhibition of Ribosomal S6 Kinase 2 (RSK2): A Target in Cancer and Inflammatory Diseases
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the Ras-MAPK signaling pathway.[4][5] Its activation is mediated by Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] RSK2 plays a crucial role in regulating cell proliferation, survival, and motility, and its dysregulation has been implicated in various cancers and inflammatory conditions.[7][8]
Mechanism of Action: Allosteric Inhibition of the N-terminal Kinase Domain
2-Amino-7-substituted benzoxazole analogs have been identified as potent inhibitors of RSK2.[9][10][11] These compounds do not compete with ATP for binding to the active site. Instead, they exhibit an allosteric mode of inhibition by binding to the N-terminal kinase domain (NTKD) of RSK2.[7] This binding event prevents the conformational changes necessary for kinase activation, thereby blocking the phosphorylation of downstream substrates.
Quantitative Data: Potency of 2-Aminobenzoxazole RSK2 Inhibitors
The inhibitory potency of 2-aminobenzoxazole derivatives against RSK2 is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of these compounds.
Experimental Protocol: In Vitro RSK2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of 2-aminobenzoxazole derivatives against RSK2 using a luminescence-based kinase assay that measures ATP consumption.
Materials:
Recombinant human RSK2 enzyme
RSK2-specific substrate peptide (e.g., a peptide derived from a known RSK2 substrate)
ATP
2-Aminobenzoxazole test compounds
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay kit (Promega) or similar
White, opaque 384-well plates
Procedure:
Compound Preparation: Prepare a serial dilution of the 2-aminobenzoxazole derivatives in DMSO.
Kinase Reaction Setup:
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
Add 2.5 µL of a solution containing the RSK2 enzyme in kinase assay buffer.
Incubate at room temperature for 10-15 minutes to allow for compound binding.
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase assay buffer.
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Inhibition of Spinster Homolog 2 (Spns2): Modulating Sphingosine-1-Phosphate Signaling
Spinster Homolog 2 (Spns2) is a transporter protein responsible for the export of the signaling lipid Sphingosine-1-Phosphate (S1P) from cells.[13] Extracellular S1P plays a critical role in a multitude of physiological processes, including lymphocyte trafficking, vascular development, and immune responses, by binding to its G protein-coupled receptors (S1PRs).[1][14] Dysregulation of S1P signaling is implicated in autoimmune diseases and inflammatory disorders.[13]
Mechanism of Action: Blocking S1P Export and Dampening Immune Responses
2-Aminobenzoxazole derivatives have been identified as potent inhibitors of Spns2.[15][16][17][18][19] By blocking the transporter function of Spns2, these compounds reduce the extracellular concentration of S1P.[13] This, in turn, prevents the S1P-mediated egress of lymphocytes from lymphoid organs, leading to their sequestration and a reduction in circulating lymphocytes (lymphopenia).[15][16] This mechanism of action is particularly relevant for the treatment of autoimmune diseases like multiple sclerosis.[14]
Quantitative Data: Potency of 2-Aminobenzoxazole Spns2 Inhibitors
The inhibitory activity of 2-aminobenzoxazole derivatives against Spns2 is evaluated by measuring the reduction in S1P release from cells.
Experimental Protocol: In Vitro Spns2 Inhibition Assay (S1P Release Assay)
This protocol describes a method to quantify the inhibition of Spns2-mediated S1P export from cultured cells.[17]
Materials:
HEK293 cells overexpressing human Spns2
Cell culture medium
2-Aminobenzoxazole test compounds
Internal standard (e.g., d7-S1P)
Methanol
Trichloroacetic acid
LC-MS/MS system
Procedure:
Cell Culture and Treatment:
Plate Spns2-overexpressing HEK293 cells in a 24-well plate and grow to confluency.
Wash the cells with serum-free medium.
Add fresh serum-free medium containing the 2-aminobenzoxazole test compounds at various concentrations or DMSO (vehicle control).
Incubate for a defined period (e.g., 4 hours) to allow for S1P export.
Sample Collection and Preparation:
Collect the cell culture medium.
Add a known amount of the internal standard (d7-S1P) to each sample.
Precipitate proteins by adding trichloroacetic acid and incubating on ice.
Centrifuge the samples to pellet the precipitated material.
Extract the supernatant containing S1P with methanol.
LC-MS/MS Analysis:
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of S1P and the internal standard.
Data Analysis:
Calculate the amount of S1P released into the medium for each treatment condition.
Normalize the S1P levels to the internal standard.
Determine the percent inhibition of S1P release for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Inhibition of Kinase Insert Domain-Containing Receptor (KDR/VEGFR-2): An Anti-Angiogenic Strategy
Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[20][21] Upon binding of its ligand, VEGF-A, KDR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[22][23] Inhibition of KDR is a clinically validated strategy for cancer therapy.[23][24]
Mechanism of Action: ATP-Competitive Inhibition of the Kinase Domain
Certain 2-aminobenzoxazole derivatives have been identified as inhibitors of KDR.[25][26] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the KDR kinase domain.[27] By occupying this site, they prevent the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that drive angiogenesis.[27]
Quantitative Data: Potency of 2-Aminobenzoxazole KDR Inhibitors
The inhibitory potency of 2-aminobenzoxazole derivatives against KDR is determined through in vitro kinase assays and cellular assays measuring the inhibition of VEGF-induced cell proliferation.
This protocol provides a general framework for assessing the inhibitory activity of 2-aminobenzoxazole derivatives against KDR using a method similar to the RSK2 assay.
Materials:
Recombinant human KDR (VEGFR-2) kinase domain
Poly(Glu, Tyr) 4:1 or a specific peptide substrate
ATP
2-Aminobenzoxazole test compounds
Kinase assay buffer
Assay detection reagents (e.g., ADP-Glo™)
Multi-well plates
Procedure:
The procedure is analogous to the RSK2 inhibition assay described in section 2.3. The key differences are the use of the KDR enzyme and a suitable substrate. The assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compounds.
Future Directions: Exploring New Targets and Therapeutic Applications
The diverse biological activities of 2-aminobenzoxazole derivatives suggest that their therapeutic potential extends beyond the targets discussed in this guide. While this review has focused on well-characterized mechanisms, preliminary evidence suggests that this scaffold may also interact with other important drug targets.
One area of emerging interest is the potential for 2-aminobenzoxazole derivatives to modulate the activity of voltage-gated sodium channels (Nav) . These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their dysfunction is associated with a range of disorders, including chronic pain, epilepsy, and cardiac arrhythmias.[21] While some small molecules have been shown to selectively inhibit Nav subtypes like Nav1.7 for the treatment of pain, a clear and well-documented mechanism for 2-aminobenzoxazole derivatives as potent and selective Nav channel blockers is yet to be established.[22] Future research, employing techniques such as high-throughput electrophysiology, will be necessary to elucidate the potential of this chemical class in modulating ion channel function.
Conclusion
The 2-aminobenzoxazole scaffold represents a remarkably versatile platform for the development of novel therapeutics. This guide has provided an in-depth technical overview of the mechanisms of action for three distinct classes of 2-aminobenzoxazole derivatives that target RSK2, Spns2, and KDR. By understanding the intricate molecular interactions and the resulting effects on cellular signaling pathways, researchers can more effectively design and optimize new drug candidates with improved potency, selectivity, and therapeutic profiles. The detailed experimental protocols provided herein offer a practical framework for the evaluation of these compounds, facilitating their advancement through the drug discovery pipeline. As our understanding of the diverse biological activities of 2-aminobenzoxazole derivatives continues to expand, so too will their potential to address a wide range of unmet medical needs.
References
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
Costales, A., Mathur, M., Ramurthy, S., Lan, J., Subramanian, S., Jain, R., Atallah, G., Setti, L., Lindvall, M., Appleton, B. A., Ornelas, E., Feucht, P., Warne, B., Doyle, L., Basham, S. E., Aronchik, I., Jefferson, A. B., & Shafer, C. M. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592–1596. [Link]
Bagal, S. K., Brown, A. D., Cox, P. J., Omoto, K., Owen, R. M., Pryde, D. C., ... & West, C. W. (2013). Voltage-gated sodium channels as drug discovery targets. Journal of medicinal chemistry, 56(3), 593-619.*
Cyster, J. G., & Schwab, S. R. (2012). Sphingosine-1-phosphate and lymphocyte egress from lymphoid organs. Annual review of immunology, 30, 69-94.
Edinger, A. L. (2019). RSK2: a promising therapeutic target for the treatment of triple-negative breast cancer. Expert opinion on therapeutic targets, 23(12), 987-991.*
Okuniewska, M., Fang, V., Baeyens, A., Raghavan, V., Lee, J. Y., Littman, D. R., & Schwab, S. R. (2021). SPNS2 enables T cell egress from lymph nodes during an immune response. The Journal of experimental medicine, 218(8).*
Romeo, Y., Zhang, X., & Roux, P. P. (2012). Regulation and function of the p90 ribosomal S6 kinases (RSKs) on graceful cell proliferation, survival, and migration. Biochemistry and cell biology, 90(5), 572-584.*
Anjum, R., & Blenis, J. (2008). The RSK family of kinases: emerging roles in cellular signalling. Nature reviews Molecular cell biology, 9(10), 747-758.*
Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti-and pro-angiogenic therapies. Journal of biochemistry, 150(3), 227-235.*
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111.*
Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and molecular biology reviews, 75(1), 50-83.*
Catterall, W. A. (2012). Voltage-gated sodium channels at a glance. Journal of cell science, 125(Pt 1), 1-4.*
Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Lynch, K. R., & Santos, W. L. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of medicinal chemistry, 66(8), 5873-5891.* [Link]
Costales, A., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Novartis Institutes for BioMedical Research.
Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of medicinal chemistry, 39(12), 2285-2292.*
Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
Synapse, P. (2024, June 21). What are RSK inhibitors and how do they work?
Payne, S. L., & De-Cogan, F. (2019). Inhibition of NaV1. 7: the possibility of ideal analgesics. British journal of pharmacology, 176(12), 1936-1949.*
Liu, K., & Cao, Y. (2020). Potential Role of Targeting KDR and Proteasome Inhibitors in the Therapy of Esophageal Squamous Cell Carcinoma.
Ferrara, N. (2004). Vascular endothelial growth factor: basic science and clinical progress. Endocrine reviews, 25(4), 581-611.*
High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (2017). PubMed. [Link]
Nav1.
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. [Link]
Mahmoud, A., Al-Qaisi, Z. I., Al-Hiari, Y. M., & El-Abadelah, M. M. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of molecular modeling, 31(11), 329.*
Foster, C. A., Howard, A., O'Connell, J., & Watterson, K. R. (2017). Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors. Methods in molecular biology (Clifton, N.J.), 1619, 139–149.
McCormack, K., Santos, S., & Chapman, M. L. (2020). Discovery of Potent, Selective, and State-Dependent NaV1. 7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of medicinal chemistry, 63(11), 6107-6133.*
Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors. (2019). PubMed. [Link]
Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes. (2011). PubMed Central. [Link]
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. [Link]
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). (2023). Request PDF. [Link]
Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. (2016). ResearchGate. [Link]
Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases. (n.d.). NYU Langone Health.
Spns2-dependent S1P Transport as a Therapeutic Target. (2024). PubMed Central. [Link]
2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. (2021). PubMed Central. [Link]
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. (2019). PubMed. [Link]
Targeting RSK2 in Cancer Therapy: A Review of Natural Products. (2024). PubMed. [Link]
What are SPNS2 inhibitors and how do they work?. (2024, June 25).
KDR: Structure, Function, and Therapeutic Implications. (2025). ResearchGate. [Link]
Targeting RSK2 in Cancer Therapy: A Review of Natural Products. (2025). ResearchGate. [Link]
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2020). PubMed. [Link]
A Technical Guide to the Solubility and Stability of 6-Methyl-1,3-benzoxazol-2-amine for Pharmaceutical Development
Abstract 6-Methyl-1,3-benzoxazol-2-amine is a heterocyclic amine containing a benzoxazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active mo...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
6-Methyl-1,3-benzoxazol-2-amine is a heterocyclic amine containing a benzoxazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2] The successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical overview of the methodologies and strategic considerations for assessing the solubility and chemical stability of 6-Methyl-1,3-benzoxazol-2-amine, tailored for researchers, chemists, and formulation scientists in the drug development sector. We will detail field-proven protocols, explain the causality behind experimental choices, and present data in a clear, actionable format to support informed decision-making in preclinical and formulation development.
Introduction: The Critical Role of Physicochemical Profiling
The benzoxazole nucleus is a "privileged scaffold" in drug discovery, known to impart desirable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 6-Methyl-1,3-benzoxazol-2-amine, as a derivative, holds potential as a key building block or active pharmaceutical ingredient (API).[3] However, its journey from a promising molecule to a therapeutic product is governed by its developability profile.
Solubility directly impacts bioavailability. A poorly soluble compound will exhibit low absorption and, consequently, limited efficacy, regardless of its in vitro potency. Understanding solubility across a range of pH values and in different solvent systems is paramount for designing effective oral and parenteral formulations.[4]
Stability determines a drug's shelf-life, storage requirements, and degradation profile.[5] Uncontrolled degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising patient safety.[6]
This document serves as a comprehensive resource, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), to systematically evaluate these two cornerstone properties for 6-Methyl-1,3-benzoxazol-2-amine.
Core Physicochemical Properties
Before delving into experimental protocols, a foundational understanding of the molecule's intrinsic properties is essential. These parameters, often predicted computationally and confirmed empirically, provide a theoretical basis for its expected behavior.
The amino group is weakly basic; solubility is expected to be pH-dependent, increasing in acidic conditions.
Note: Predicted values are estimates and require experimental verification.
Comprehensive Solubility Assessment
The goal of solubility assessment is to quantify the maximum amount of 6-Methyl-1,3-benzoxazol-2-amine that can be dissolved in a specific solvent at equilibrium. We differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, critical for formulation, while kinetic solubility is a higher-throughput measurement often used in early discovery.[8]
Gold Standard Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is universally recognized as the most reliable technique for determining thermodynamic solubility.[9] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved.
Causality of Method Choice: This method directly measures the saturation point of a solution in equilibrium with its solid phase, providing an unambiguous value that is critical for developing stable, saturated, or near-saturated formulations like liquid dosage forms or for predicting dissolution behavior.
Detailed Step-by-Step Protocol:
Preparation: Add an excess amount of solid 6-Methyl-1,3-benzoxazol-2-amine (e.g., 5-10 mg) to several 2 mL glass vials. The excess is critical to ensure equilibrium with the solid state is maintained.[10]
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator set to 25°C (or 37°C for biorelevant conditions). Agitate for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][11] Preliminary experiments can be run at 4, 24, and 48 hours to confirm that the concentration has plateaued.[11]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
Sampling: Carefully withdraw a specific aliquot of the clear supernatant. Crucially , avoid disturbing the solid pellet.
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a standard calibration curve of the compound to ensure accurate quantification.[4]
Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration of the saturated solution.
Expected Solubility Profile (Illustrative Data)
The following table summarizes the expected solubility data for 6-Methyl-1,3-benzoxazol-2-amine in pharmaceutically relevant solvents.
Solvent System
pH
Expected Solubility (µg/mL)
Rationale & Implications
0.1 M HCl
1.2
> 1000
The basic amine group is protonated, forming a soluble salt. High solubility is expected in the stomach.
Phosphate Buffer
5.0
50 - 200
Approaching the pKa, solubility decreases but should remain moderate.
Phosphate-Buffered Saline (PBS)
7.4
< 10
At physiological pH, the compound is predominantly in its neutral, less soluble form. This is a critical parameter for bioavailability.
Purified Water
~7.0
< 15
Similar to PBS, indicating low intrinsic aqueous solubility.
Ethanol
N/A
> 2000
High solubility in organic solvents is typical and useful for creating stock solutions or considering co-solvent formulations.
Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility protocol.
Caption: Workflow for Shake-Flask Solubility Testing.
Rigorous Stability Assessment
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[12] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and validate the stability-indicating power of analytical methods.[13]
Protocol: Forced Degradation Studies
Forced degradation studies are mandated by regulatory bodies like the ICH to understand the intrinsic stability of a molecule.[14] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at detectable levels without completely consuming the parent molecule.[15]
Causality of Method Choice: By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways (e.g., hydrolysis, oxidation, photolysis), which informs formulation development, packaging selection, and storage conditions.[6] It is also essential for developing and validating a stability-indicating analytical method—one that can accurately measure the active ingredient in the presence of its degradation products.[13]
Detailed Step-by-Step Protocol:
Stock Solution Preparation: Prepare a stock solution of 6-Methyl-1,3-benzoxazol-2-amine in a suitable solvent (e.g., a 1 mg/mL solution in 50:50 acetonitrile:water).
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60-80°C for 2-8 hours.
Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 60-80°C for 2-8 hours.[14]
Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for 2-24 hours.[14]
Thermal Degradation: Store the stock solution (or solid API) in an oven at a high temperature (e.g., 105°C) for 24-48 hours.
Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16] A control sample should be wrapped in aluminum foil to shield it from light.
Timepoint Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation and protect the analytical column.
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all generated degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of new peaks. LC-MS can be used for structural elucidation of the degradants.
Data Reporting: Report the percentage of the parent compound remaining and the percentage of each major degradation product (as % peak area).
Expected Stability Profile (Illustrative Data)
Stress Condition
Severity
Observation
Implication
Acidic (1 M HCl)
80°C, 8h
~15% degradation
The benzoxazole ring may be susceptible to hydrolytic opening under strong acidic conditions.
Basic (1 M NaOH)
80°C, 4h
> 50% degradation
Benzoxazole structures can be highly sensitive to base-catalyzed hydrolysis. This is a significant stability liability.
Oxidative (30% H₂O₂)
RT, 24h
~10% degradation
The electron-rich aromatic system and amino group may be susceptible to oxidation.
Thermal (Solid)
105°C, 48h
< 5% degradation
Suggests good solid-state thermal stability.
Photolytic (ICH Q1B)
1.2M lux-hr
< 2% degradation
The compound appears to be stable to light exposure, suggesting that light-protective packaging may not be critical.[17]
Workflow for Forced Degradation and Stability Assessment
This diagram outlines the strategic approach to conducting a forced degradation study.
Caption: Forced Degradation Study Workflow.
Conclusion and Strategic Recommendations
The comprehensive analysis of 6-Methyl-1,3-benzoxazol-2-amine reveals a classic pharmaceutical development profile: a weakly basic compound with pronounced pH-dependent solubility and a specific stability liability under basic conditions.
Key Takeaways:
Solubility: The compound exhibits low intrinsic aqueous solubility at physiological pH, which is a primary hurdle for achieving adequate oral bioavailability.
Stability: The molecule is particularly susceptible to base-catalyzed hydrolysis. It shows moderate stability to acid and oxidation and appears robust against thermal and photolytic stress.
Strategic Recommendations for Development:
Formulation Strategy: Focus on enabling technologies to overcome low solubility. Salt formation (e.g., hydrochloride salt) is the most direct approach given the basic amine. Amorphous solid dispersions or lipid-based formulations should also be considered.
Process Control: During synthesis and formulation, exposure to highly basic conditions must be strictly avoided to prevent degradation.
Analytical Method Development: The stability-indicating HPLC method developed during forced degradation is crucial and must be used for all future quality control, release, and stability testing.
Long-Term Stability: Formal stability studies should be initiated according to ICH Q1A guidelines, focusing on the conditions relevant to the intended climatic zones.[16][18]
By systematically addressing these solubility and stability challenges early in development, researchers can significantly enhance the probability of successfully advancing 6-Methyl-1,3-benzoxazol-2-amine from a promising chemical entity to a safe and effective therapeutic agent.
References
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation.
International Council for Harmonisation (ICH). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.
European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Sciences Review and Research.
J&K Scientific. 6-methyl-1,3-benzoxazol-2-amine.
Santa Cruz Biotechnology. 6-methyl-1,3-benzoxazol-2-amine | CAS 188063-14-1.
Chemical Synthesis Database. (2025, May 20). 6-methyl-2-phenyl-1,3-benzoxazole.
ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review.
PubChem. 6-amino-1,3-benzoxazol-2(3H)-one.
NIH National Library of Medicine. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
AWS. benzoxazol-2-yl.
N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). (2025, September 27). Journal of Medicinal Chemistry.
An In-depth Technical Guide to 6-Methyl-1,3-benzoxazol-2-amine (CAS 188063-14-1) For Researchers, Scientists, and Drug Development Professionals Abstract 6-Methyl-1,3-benzoxazol-2-amine is a heterocyclic amine built upon...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 6-Methyl-1,3-benzoxazol-2-amine (CAS 188063-14-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-1,3-benzoxazol-2-amine is a heterocyclic amine built upon the benzoxazole scaffold, a structure of significant interest in medicinal chemistry.[1] While not a therapeutic agent itself, its value lies in its role as a key synthetic intermediate and a privileged building block for the development of novel pharmacologically active molecules.[2] The benzoxazole core and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide provides a comprehensive technical overview of 6-Methyl-1,3-benzoxazol-2-amine, covering its chemical properties, modern synthetic strategies with mechanistic insights, robust analytical characterization protocols, and its current and potential applications in drug discovery and agrochemical research.[6] Safety and handling protocols are also detailed to ensure its responsible use in a research environment.
Introduction: The Significance of the Benzoxazole Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the benzoxazole ring system is a recurring motif in a multitude of biologically active compounds.[1][4] This is due to its planar, aromatic structure which is structurally similar to biological purines, allowing it to interact effectively with the active sites of enzymes and receptors.[1]
The 2-aminobenzoxazole moiety, in particular, serves as a versatile pharmacophore. Derivatives have been identified as potent 5-HT3-receptor antagonists, making them promising targets for treating central nervous system disorders like Alzheimer's disease and schizophrenia.[7] The inherent stability and synthetic tractability of this scaffold allow for extensive structural modifications, enabling chemists to fine-tune its pharmacological profile for various therapeutic targets.
Physicochemical Profile
6-Methyl-1,3-benzoxazol-2-amine is characterized by a benzoxazole core substituted with a methyl group at the 6-position and an amine at the 2-position.[8] The methyl group subtly alters the electronic properties and lipophilicity of the molecule compared to its unsubstituted parent, which can influence its binding affinity and pharmacokinetic properties in derivative compounds.
The synthesis of 2-aminobenzoxazoles has evolved from using hazardous reagents to employing safer, more efficient, and versatile methods. The primary route involves the cyclization of a corresponding o-aminophenol.
Primary Synthetic Route: Lewis Acid-Catalyzed Cyclization
This modern approach avoids the use of highly toxic cyanogen bromide (BrCN), which was a staple in earlier protocols.[11][12] Instead, it utilizes a safer cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid.
Causality: The Lewis acid (e.g., BF₃·Et₂O) coordinates to the NCTS, increasing the electrophilicity of the cyano group. This activation facilitates the nucleophilic attack by the hydroxyl group of 4-methyl-2-aminophenol, initiating the cyclization cascade that ultimately forms the stable benzoxazole ring. This method is valued for its operational simplicity and the use of a non-volatile, less toxic cyanating source.[11][13]
Fig 1: General workflow for the synthesis of the target compound.
Experimental Protocol:
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methyl-2-aminophenol (1.0 eq) in anhydrous 1,4-dioxane.
Addition: Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 eq) to the solution.
Catalyst Introduction: Slowly add boron trifluoride etherate (BF₃·Et₂O) (1.5 eq) to the mixture.
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure product.[11]
Alternative Synthetic Routes
Smiles Rearrangement: This strategy involves the activation of a benzoxazole-2-thiol precursor with an agent like chloroacetyl chloride, followed by an intramolecular rearrangement. It offers a different pathway to the 2-amino scaffold, showcasing the versatility of heterocyclic chemistry.[11]
Direct C-H Amination: Representing the frontier of synthetic efficiency, direct oxidative amination of a 6-methylbenzoxazole core can be achieved.[7] These methods, often catalyzed by transition metals or even metal-free systems like ionic liquids, are highly atom-economical but may require more specialized conditions.[7]
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Confirmation
Structural elucidation relies on standard spectroscopic methods. The data presented here is based on published results for 6-Methyl-1,3-benzoxazol-2-amine.[11]
Detection: UV detection at a wavelength of 230 nm or 254 nm.[14]
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or the mobile phase.
Analysis: Inject 10 µL and run the gradient. Purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.
Applications in Drug Discovery and Research
The primary utility of 6-Methyl-1,3-benzoxazol-2-amine is as a molecular scaffold for building more complex, biologically active compounds. Its structure allows for facile derivatization, typically at the 2-amino position, to explore structure-activity relationships (SAR).
Application Notes & Protocols: A Guide to the Synthesis of 6-Methyl-1,3-benzoxazol-2-amine Derivatives
Foreword: The Benzoxazole Scaffold in Modern Drug Discovery The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to natural purine bases like adenine and guanine allows it to interact effectively with a multitude of biological macromolecules.[1] This fundamental property has led to the development of benzoxazole derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]
Within this important class of compounds, 2-aminobenzoxazoles are of particular interest. The amino group at the 2-position provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of therapeutic properties. This guide focuses specifically on the synthesis of 6-Methyl-1,3-benzoxazol-2-amine and its subsequent derivatization, providing researchers with the foundational knowledge and practical protocols to explore this promising chemical space.
Part 1: Strategic Approaches to the 2-Aminobenzoxazole Core
The construction of the 2-aminobenzoxazole core predominantly relies on the cyclization of an o-aminophenol precursor. The choice of the second reagent, which provides the C2-amino functionality, is critical and dictates the reaction conditions and safety considerations.
The Classical Pathway: Cyanogen Bromide Cyclization
The most established method for synthesizing 2-aminobenzoxazoles involves the reaction of an appropriately substituted o-aminophenol with cyanogen bromide (CNBr).[5] The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The primary amino group of the o-aminophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.
Intramolecular Cyclization: The adjacent hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed cyanamide intermediate, leading to ring closure and the formation of the benzoxazole system.
While effective, this method's primary drawback is the extreme toxicity and hazardous nature of cyanogen bromide, necessitating stringent safety protocols.
Modern Alternatives: Electrophilic Cyanating Agents
To circumvent the hazards associated with CNBr, significant research has focused on developing safer electrophilic cyanating agents. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This reagent, when activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), provides a safer alternative for the cyanation step.[6] The Lewis acid coordinates to the cyano group, enhancing its electrophilicity and facilitating the nucleophilic attack by the aminophenol.[6]
Alternative Strategies: Rearrangement and Catalysis
Other synthetic routes have also been explored. The Smiles rearrangement, involving the activation of benzoxazole-2-thiol with an electrophile like chloroacetyl chloride in the presence of various amines, offers another pathway to N-substituted 2-aminobenzoxazoles.[6] Furthermore, palladium-catalyzed reactions between o-aminophenols and isocyanides have been reported to yield 2-aminobenzoxazoles.[5] These methods provide valuable alternatives, particularly when specific substitution patterns are desired.
Caption: Synthetic workflow for 6-Methyl-1,3-benzoxazol-2-amine and its derivatives.
Part 2: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and fume hoods, must be strictly followed.
Protocol 2.1: Synthesis of 6-Methyl-1,3-benzoxazol-2-amine (2c)
This protocol is adapted from a method utilizing a safer cyanating agent, NCTS, activated by a Lewis acid.[6]
Materials & Reagents:
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
4-Methyl-2-aminophenol
123.15
1.0 g
8.12
NCTS
272.33
3.32 g
12.18
Boron trifluoride etherate (BF₃·Et₂O)
141.93
2.05 mL
16.24
1,4-Dioxane (anhydrous)
-
45 mL
-
Saturated NaHCO₃ solution
-
As needed
-
Ethyl Acetate
-
As needed
-
Brine
-
As needed
-
Anhydrous Na₂SO₄
-
As needed
-
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-2-aminophenol (1.0 g, 8.12 mmol) and anhydrous 1,4-dioxane (45 mL).
Reagent Addition: Add NCTS (3.32 g, 12.18 mmol, 1.5 equiv) to the solution. Cool the mixture to 0°C in an ice bath.
Lewis Acid Addition: Slowly add boron trifluoride etherate (2.05 mL, 16.24 mmol, 2.0 equiv) dropwise to the cooled suspension.
Reaction: After addition, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 101°C) and maintain for 25-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
HRMS (ESI): m/z calcd for C₈H₉N₂O [M+H]⁺: 149.0709; found: 149.0710.[6]
Protocol 2.2: Synthesis of N-Phenyl-6-methyl-1,3-benzoxazol-2-amine Derivatives
This protocol describes a general method for synthesizing N-aryl derivatives via an iodine-mediated oxidative cyclodesulfurization of a thiourea intermediate.[7]
Materials & Reagents:
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
4-Methyl-2-aminophenol
123.15
123 mg
1.0
Phenyl isothiocyanate
135.19
149 mg (0.13 mL)
1.1
Iodine (I₂)
253.81
508 mg
2.0
Triethylamine (Et₃N)
101.19
405 mg (0.56 mL)
4.0
Tetrahydrofuran (THF)
-
5 mL
-
Saturated Na₂S₂O₃ solution
-
As needed
-
Procedure:
Thiourea Formation: In a round-bottom flask, dissolve 4-methyl-2-aminophenol (123 mg, 1.0 mmol) in THF (5 mL). Add phenyl isothiocyanate (149 mg, 1.1 mmol) slowly at room temperature and stir for 30 minutes to form the intermediate thiourea.
Cyclization Setup: To the stirred solution, add triethylamine (0.56 mL, 4.0 mmol).
Oxidative Cyclization: Add a solution of iodine (508 mg, 2.0 mmol) in THF (2 mL) dropwise to the reaction mixture. A precipitate may form.
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine (the brown color will disappear).
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Applications & Pharmacological Significance
The 6-Methyl-1,3-benzoxazol-2-amine scaffold is a gateway to a vast array of biologically active molecules. The strategic placement of the methyl group at the 6-position and the reactive amine at the 2-position allows for extensive derivatization to probe interactions with various biological targets.
Reported Activities of Benzoxazole Derivatives:
Antimicrobial & Antifungal: Many benzoxazole derivatives show potent activity against a range of bacteria and fungi, including drug-resistant strains.[7][8] Some studies suggest that their mechanism of action may involve the inhibition of essential enzymes like DNA gyrase.[9]
Anticancer: The benzoxazole nucleus is found in compounds with significant antiproliferative activity against various human cancer cell lines.[2][4] Some derivatives have been investigated as kinase inhibitors, a key target in cancer therapy.[9]
Anti-inflammatory: Derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1][3]
Anthelmintic: Certain substituted benzoxazoles have demonstrated potent anthelmintic activity, with molecular docking studies suggesting inhibition of parasite-specific proteins like β-tubulin.[2]
Anticonvulsant & Antihyperglycemic: The versatility of the scaffold extends to applications in neurological disorders and metabolic diseases.[1][2]
Caption: Diverse pharmacological applications of the benzoxazole scaffold.
References
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics. [Link]
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Cogent Chemistry. [Link]
Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2015). Organic Letters. [Link]
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
Catalytic Cyanation of C–N Bonds with CO2/NH3. (2022). ACS Catalysis. [Link]
Synthesis of 2-amino-benzoxazoles and benzothiazoles by one-pot electrophilic cyanation using labelled N-cyano-benzotriazole. (2015). ResearchGate. [Link]
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]
benzoxazol-2-yl. (n.d.). Amazon Web Services. [Link]
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]
Construction of Benzoxazinones from Anilines and Their Derivatives. (2023). Organic Letters. [Link]
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [Link]
Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]
Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. (2013). ResearchGate. [Link]
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. [Link]
Application Notes and Protocols for Greener Synthetic Routes to 2-Aminobenzoxazoles
Introduction: The Imperative for Sustainable Synthesis of 2-Aminobenzoxazoles The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological ac...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Sustainable Synthesis of 2-Aminobenzoxazoles
The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities. These include agents for treating central nervous system disorders, such as insomnia and Alzheimer's disease, as well as compounds with anticancer, antiviral, and antimicrobial properties[1][2]. The classical synthesis of these vital structures often involves the cyclization of 2-aminophenols with cyanogen bromide, a reagent notorious for its high toxicity and hazardous nature[3][4]. The imperative of green chemistry—to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—has driven the development of more sustainable and safer synthetic alternatives.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, greener synthetic routes to 2-aminobenzoxazoles. We will explore a range of methodologies that leverage catalytic systems, alternative energy sources, and benign reaction media to improve safety, efficiency, and environmental performance. Each section explains the causality behind the experimental design and provides detailed, field-proven protocols.
Section 1: Catalytic Strategies for Atom Economy and Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways that proceed with high atom economy, under milder conditions, and with reduced waste. The synthesis of 2-aminobenzoxazoles has benefited significantly from the development of novel catalytic systems, moving away from stoichiometric toxic reagents.
Iron-Catalyzed Redox-Neutral and Oxidative Cyclizations
Iron, being abundant, inexpensive, and environmentally benign, is an attractive catalyst for green synthesis. Iron-catalyzed methods have been developed that utilize readily available starting materials and employ environmentally friendly oxidants.
One elegant approach involves an iron-catalyzed oxidative cyclization. A facile method merges the ring-opening of benzoxazoles with secondary amines, followed by an iron-catalyzed cyclization using aqueous hydrogen peroxide as a green oxidant, affording 2-aminobenzoxazoles in excellent yields[5]. Another innovative strategy achieves a redox condensation of amines, carbon disulfide, and 2-nitrophenols, showcasing excellent atom and step economy[6]. This avoids pre-functionalized precursors and utilizes the nitro group as an internal oxidant[7].
Protocol 1: Iron-Catalyzed Oxidative Cyclization from Benzoxazole and Secondary Amines [5]
This protocol describes the synthesis of 2-(morpholino)benzo[d]oxazole.
Materials:
Benzoxazole
Morpholine
Iron(III) chloride (FeCl₃)
30% Aqueous Hydrogen Peroxide (H₂O₂)
Ethanol (EtOH)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Ring Opening. To a solution of benzoxazole (1 mmol) in ethanol (5 mL), add morpholine (2 mmol). Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the benzoxazole.
Step 2: Oxidative Cyclization. To the resulting mixture, add FeCl₃ (10 mol%) followed by the dropwise addition of 30% aqueous H₂O₂ (2 mmol) at 0 °C.
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
Work-up. Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)benzo[d]oxazole.
Copper-Catalyzed C-H Amination
Direct C-H functionalization represents an ideal synthetic strategy, maximizing atom economy by avoiding the pre-installation of activating groups. Copper catalysis has been successfully employed for the direct C2-amination of the benzoxazole ring. These methods often use air or oxygen as the terminal oxidant, with water being the only byproduct, which is a significant green advantage[2]. The use of copper is favored due to its low cost and lower toxicity compared to other transition metals like palladium[8]. To further enhance the green credentials of this approach, heterogeneous copper catalysts supported on materials like aminated silica have been developed. These catalysts are easily separated and can be reused for multiple cycles, minimizing metal leaching into the product[2][8].
Caption: Workflow for reusable copper-catalyzed C-H amination.[2]
Section 2: Energy-Efficient Syntheses via Microwave and Ultrasound
Alternative energy sources like microwave (MW) and ultrasound irradiation offer significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often milder reaction conditions.
Microwave-Assisted Synthesis
Microwave heating's ability to rapidly and efficiently transfer energy directly to polar molecules has been harnessed for various 2-aminobenzoxazole syntheses. A standout green protocol is the catalyst-free, "on-water" amination of 2-mercaptobenzoxazoles. This method avoids organic solvents and toxic metal catalysts, offering short reaction times and a simple work-up where the product can often be isolated by simple filtration[9]. Microwave irradiation has also been shown to accelerate copper-catalyzed C-H amination reactions, reducing reaction times from hours to minutes[2]. Furthermore, one-pot syntheses from 2-aminophenol and carbodiimides are efficiently promoted by microwaves[10].
Protocol 2: Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazole [9]
Materials:
2-Mercaptobenzoxazole
Desired primary or secondary amine
Deionized water
Microwave reactor with sealed vessel capability
Procedure:
In a 10 mL microwave reactor vessel, place 2-mercaptobenzoxazole (1 mmol), the desired amine (2-3 mmol), and deionized water (3 mL).
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at 100-150 °C for 30-60 minutes. Monitor the internal pressure to ensure it remains within the vessel's safety limits.
After the reaction is complete, cool the vessel to room temperature.
Work-up. The crude product often precipitates from the aqueous medium. Collect the solid by vacuum filtration.
Wash the solid with water and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This has been applied to the synthesis of 2-aminobenzoxazoles, particularly in the cyclodesulfurization of in-situ generated monothioureas from 2-aminophenols and isothiocyanates. Ultrasound-assisted reactions have shown significantly higher yields in much shorter times (e.g., 4 minutes) compared to silent reactions (e.g., 45 minutes)[11]. This rapid, mild, and efficient method aligns well with the principles of green chemistry[12].
Section 3: Benign Solvents and Solvent-Free Approaches
The choice of solvent is critical to the environmental impact of a synthetic process. Shifting to greener solvents like water and ethanol, or eliminating solvents entirely, represents a major step towards sustainability.
Reactions in Water
Water is the ultimate green solvent—it is non-toxic, non-flammable, and abundant. Tandem reactions of 2-aminophenols with isothiocyanates have been shown to proceed efficiently in water, often with a significant rate acceleration compared to organic solvents[13][14]. In some cases, an inexpensive and environmentally benign iron catalyst can be used to promote the reaction, leading to a highly sustainable process for synthesizing a variety of 2-aminobenzoxazoles[13].
Reaction Scheme: Synthesis in Water
Caption: Iron-catalyzed synthesis of 2-aminobenzoxazoles in water.[13]
Solvent-Free Mechanochemical Synthesis
Mechanochemistry, or ball-milling, offers a powerful solvent-free alternative for organic synthesis. One-pot reactions of anilines, carbon disulfide, and 2-aminophenol under mechanochemical ball-milling conditions can directly produce 2-anilinobenzoxazoles[15]. This protocol is advantageous as it avoids the need for a solvent and simplifies the work-up procedure, making it a highly efficient and green method[15].
Section 4: Advanced Methodologies: One-Pot and Electrochemical Synthesis
Innovations in reaction design, such as one-pot tandem reactions and electrosynthesis, are pushing the boundaries of efficiency and sustainability.
One-Pot Tandem Reactions
One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly desirable as they reduce solvent use, purification steps, and waste generation. An electrochemical method using inexpensive and widely available NaI and NaCl as cooperative catalysts enables a one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates[16]. This metal-free approach operates in an environmentally friendly ethanol/water solvent system under mild conditions and is highly scalable[16].
Metal-Free Catalysis with Reusable Ionic Liquids
Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure. More recently, they have been employed as recyclable catalysts. A facile and efficient method for the direct oxidative C-H amination of benzoxazoles has been developed using a heterocyclic ionic liquid, 1-butylpyridinium iodide ([BPy]I), as a catalyst[1][17][18]. The reaction proceeds smoothly at room temperature, is metal-free, and the ionic liquid catalyst can be easily recycled and reused multiple times with minimal loss of activity[19][20].
Protocol 3: Oxidative C-H Amination using a Reusable Ionic Liquid Catalyst [1]
Materials:
Benzoxazole
Morpholine
1-butylpyridinium iodide ([BPy]I)
tert-Butyl hydroperoxide (TBHP, 70% in water)
Acetic acid
Acetonitrile (CH₃CN)
Dichloromethane (DCM)
Procedure:
To a reaction vessel, add acetonitrile (2 mL), acetic acid (3 equiv.), and TBHP (1.5 equiv.).
Stir the reaction mixture at room temperature for 3.5 hours.
Work-up and Catalyst Recovery. After the reaction is complete, extract the mixture with dichloromethane (5 x 10 mL). The ionic liquid catalyst remains in the aqueous/acetonitrile phase.
Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.
Purify the crude residue by column chromatography on silica gel.
The aqueous phase containing the [BPy]I catalyst can be concentrated and reused for subsequent reactions.
Data Summary: Comparison of Greener Synthetic Routes
The synthesis of 2-aminobenzoxazoles has undergone a significant green transformation. A diverse toolkit of sustainable methods is now available, replacing hazardous reagents with efficient catalytic systems, leveraging alternative energy sources to reduce reaction times and energy consumption, and utilizing benign solvents or solvent-free conditions. Methodologies such as iron and copper catalysis, microwave and ultrasound-assisted reactions, and one-pot electrochemical syntheses offer viable, scalable, and environmentally responsible alternatives to classical routes.
Future research will likely focus on further refining these methods, developing even more active and robust recyclable catalysts, expanding the substrate scope, and integrating these green steps into the synthesis of complex pharmaceutical targets. The continued adoption of these greener protocols is essential for the sustainable future of medicinal chemistry and drug development.
References
Bai, L., et al. (2018). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Available at: [Link]
Tankam, T., et al. (2018). Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazoles To Prepare 2-Aminobenzoxazoles. The Journal of Organic Chemistry. Available at: [Link]
Jadhav, S. D., et al. (2014). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. JETIR. Available at: [Link]
Ghoshal, T., et al. (2021). Electrochemical NaI/NaCl-mediated one-pot synthesis of 2-aminobenzoxazoles in aqueous media via tandem addition–cyclization. Green Chemistry. Available at: [Link]
Ibrahim, K., et al. (2022). Copper‐catalyzed synthesis of 2‐aminobenzoxazole and the effect of various groups on the benzoxazole. ResearchGate. Available at: [Link]
Mao, J., et al. (2011). An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water. Green Chemistry. Available at: [Link]
Unknown. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. ijpbs. Available at: [Link]
Berezhnoi, B., et al. (2021). 2‐Aminobenzoxazoles, bioactivity and synthesis. ResearchGate. Available at: [Link]
Unknown. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]
Zhou, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. Available at: [Link]
Zhou, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI. Available at: [Link]
Zhou, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Semantic Scholar. Available at: [Link]
Phakhodee, W., et al. (2016). Ultrasound-assisted synthesis of substituted 2-aminobenzimidazoles, 2-aminobenzoxazoles, and related heterocycles. ResearchGate. Available at: [Link]
Oshimoto, K., et al. (2017). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. Available at: [Link]
Ibrahim, K., et al. (2022). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry. Available at: [Link]
Zhou, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Scilit. Available at: [Link]
Chikhale, R., et al. (2015). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. ResearchGate. Available at: [Link]
Riadi, Y., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. Available at: [Link]
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]
Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
Alter, N., et al. (2012). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate. Available at: [Link]
Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]
Zhou, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. PubMed. Available at: [Link]
Mao, J., et al. (2011). An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water. Green Chemistry. Available at: [Link]
Nguyen, T., et al. (2018). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. Available at: [Link]
Özil, M., et al. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. Available at: [Link]
Ye, W., et al. (2015). ChemInform Abstract: Straightforward Synthesis of 2-Anilinobenzoxazoles and -benzothiazoles via Mechanochemical Ball-Milling-Promoted One-Pot Reactions. ResearchGate. Available at: [Link]
Doan, T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available at: [Link]
Balaraman, E., et al. (2012). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. ACS Publications. Available at: [Link]
Oshimoto, K., et al. (2017). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. ResearchGate. Available at: [Link]
McLaughlin, M. & DeMazure, M. (2011). A method for the synthesis of 2-aminobenzoxazoles. ResearchGate. Available at: [Link]
Unknown. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
Chikhale, R., et al. (2015). Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). ResearchGate. Available at: [Link]
Sa, M., et al. (2010). Ultrasound promoted synthesis of thioesters from 2-mercaptobenzoxa(thia)zoles. Ultrasonics Sonochemistry. Available at: [Link]
Application Notes and Protocols for the Investigation of 6-Methyl-1,3-benzoxazol-2-amine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffold as a Privileged Motif in Enzyme Inhibition The benzoxazole ring system, a bicyclic aromatic heterocycle, is recognize...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Enzyme Inhibition
The benzoxazole ring system, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged structure."[1] This is due to its ability to serve as a versatile scaffold for the design of ligands that can interact with a wide range of biological targets with high affinity.[2] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] A significant portion of these biological effects can be attributed to the inhibition of specific enzymes.[5]
Notably, various substituted benzoxazoles have been identified as potent inhibitors of key enzymes implicated in human diseases. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of Alzheimer's disease, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis.[6][7]
This document focuses on 6-Methyl-1,3-benzoxazol-2-amine (CAS 188063-14-1), a commercially available derivative of the benzoxazole scaffold.[8][9][10] While extensive research has been conducted on the broader class of benzoxazoles, specific enzyme inhibitory data for this particular compound is limited. These application notes, therefore, serve as a comprehensive guide for researchers to investigate the potential of 6-Methyl-1,3-benzoxazol-2-amine as an enzyme inhibitor. We provide detailed protocols for assays against two major classes of enzymes—cholinesterases and protein kinases—based on established methodologies for analogous compounds.
Hypothesized Enzymatic Targets and Mechanism of Action
Based on the established activity of structurally related benzoxazole derivatives, 6-Methyl-1,3-benzoxazol-2-amine is a promising candidate for inhibiting enzymes in at least two major families:
Cholinesterases (AChE and BChE): The 2-amino-benzoxazole core is a common feature in many cholinesterase inhibitors.[6][11] The mechanism of inhibition is often through binding to the catalytic or peripheral anionic site of the enzyme, thereby preventing the hydrolysis of the neurotransmitter acetylcholine.[6] The methyl group at the 6-position may influence the compound's binding affinity and selectivity.
Protein Kinases (e.g., VEGFR-2): Benzoxazole derivatives have been shown to act as competitive inhibitors of ATP binding in the kinase domain of various protein kinases, including VEGFR-2.[7][12] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways that are crucial for processes like cell proliferation and angiogenesis in cancer.[7][13]
The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase like VEGFR-2 and the potential point of inhibition by a small molecule like 6-Methyl-1,3-benzoxazol-2-amine.
Caption: General workflow for enzyme inhibitor characterization.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from methods used for other benzoxazole derivatives and is designed to determine the inhibitory activity of 6-Methyl-1,3-benzoxazol-2-amine against AChE and BChE.
[11][14]
Principle:
The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The absorbance is measured spectrophotometrically at 412 nm.
Materials:
6-Methyl-1,3-benzoxazol-2-amine
Acetylcholinesterase (AChE) from electric eel
Butyrylcholinesterase (BChE) from equine serum
Acetylthiocholine iodide (ATCI) - Substrate for AChE
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
Prepare a 1 mg/mL stock solution of 6-Methyl-1,3-benzoxazol-2-amine in DMSO. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
Prepare stock solutions of Donepezil in the same manner.
Prepare AChE and BChE solutions in phosphate buffer (e.g., 0.5 U/mL).
Prepare ATCI and BTCI solutions (e.g., 10 mM) in phosphate buffer.
Prepare DTNB solution (e.g., 3 mM) in phosphate buffer.
Assay Setup (in a 96-well plate):
Add 25 µL of the test compound dilutions (or Donepezil, or buffer for control) to the appropriate wells.
Add 50 µL of phosphate buffer (pH 8.0).
Add 25 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank.
Incubate the plate at 37°C for 15 minutes.
Initiate Reaction and Measurement:
Add 50 µL of DTNB solution to all wells.
Add 25 µL of the respective substrate solution (ATCI or BTCI) to initiate the reaction.
Immediately begin reading the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each concentration.
Calculate the percentage of inhibition for each concentration using the formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol describes a method to determine the direct inhibitory effect of 6-Methyl-1,3-benzoxazol-2-amine on the kinase activity of VEGFR-2.
[15][16]
Principle:
The assay measures the amount of ATP remaining in the solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, lower inhibition. Kinase-Glo™ or similar ADP-Glo™ kits are commonly used for this purpose.
[7][12]
Materials:
6-Methyl-1,3-benzoxazol-2-amine
Recombinant human VEGFR-2 kinase domain
Poly(Glu, Tyr) 4:1 peptide substrate
ATP
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Staurosporine or a known VEGFR-2 inhibitor (positive control)
Kinase-Glo™ MAX Assay Kit (Promega) or similar
White, opaque 96-well plates
Luminometer
Procedure:
Reagent Preparation:
Prepare a 1 mg/mL stock solution of 6-Methyl-1,3-benzoxazol-2-amine in 100% DMSO. Create a serial dilution series at 10-fold the desired final concentrations.
Prepare the positive control inhibitor in the same manner.
Thaw the recombinant VEGFR-2 enzyme on ice and dilute to the working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer.
Prepare a Master Mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for VEGFR-2, e.g., 10 µM), and the peptide substrate.
Assay Setup (in a white, opaque 96-well plate):
Add 5 µL of the diluted test compound or control inhibitor to the "Test Inhibitor" wells.
Add 5 µL of the same DMSO/buffer solution without inhibitor to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
Add 20 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
Kinase Reaction:
Add 25 µL of the Master Mix to all wells to initiate the reaction.
Incubate the plate at 30°C for 45-60 minutes.
Luminescence Detection:
Equilibrate the plate and the Kinase-Glo™ reagent to room temperature.
Add 50 µL of Kinase-Glo™ reagent to each well.
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
Measure the luminescence using a microplate reader.
Data Analysis:
Subtract the "Blank" reading from all other readings.
Calculate the percentage of inhibition for each concentration, where the "Positive Control" represents 0% inhibition.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison. The following table is a template for presenting the results.
Enzyme Target
6-Methyl-1,3-benzoxazol-2-amine IC50 (µM)
Positive Control IC50 (µM)
Positive Control Used
Acetylcholinesterase (AChE)
Experimental Value
Experimental Value
Donepezil
Butyrylcholinesterase (BChE)
Experimental Value
Experimental Value
Donepezil
VEGFR-2 Kinase
Experimental Value
Experimental Value
Staurosporine
Other Kinase (for selectivity)
Experimental Value
Experimental Value
Staurosporine
This table is a template for recording experimental results.
Conclusion
While 6-Methyl-1,3-benzoxazol-2-amine remains to be fully characterized, its chemical structure, rooted in the pharmacologically privileged benzoxazole scaffold, makes it a compelling candidate for investigation as an enzyme inhibitor. The detailed protocols provided herein offer a robust framework for researchers to systematically evaluate its inhibitory potential against key therapeutic targets like cholinesterases and protein kinases. The insights gained from such studies will be invaluable in determining the potential of this compound as a lead for the development of novel therapeutics for neurodegenerative diseases, cancer, and other conditions driven by aberrant enzyme activity.
References
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. Available at: [Link]
Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. National Institutes of Health. Available at: [Link]
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease. Arabian Journal of Chemistry. Available at: [Link]
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
Synthesis and anticholinesterase activities of novel glycosyl benzoxazole derivatives. ResearchGate. Available at: [Link]
Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. Available at: [Link]
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. ResearchGate. Available at: [Link]
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Available at: [Link]
Product information, 6-Methyl-1,3-benzoxazol-2-amine. P&S Chemicals. Available at: [Link]
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
Application Note: Methodologies for Evaluating the Antimicrobial Efficacy of 6-Methyl-1,3-benzoxazol-2-amine
Introduction: The Therapeutic Potential of Benzoxazoles The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, includi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Therapeutic Potential of Benzoxazoles
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fused benzene and oxazole rings create a stable, aromatic system that can be readily functionalized to modulate its pharmacological profile.[2] 6-Methyl-1,3-benzoxazol-2-amine, the subject of this guide, is a member of this versatile class of compounds, featuring a methyl group at the 6-position and an amine group at the 2-position of the benzoxazole core.[3] These substitutions offer potential sites for interaction with biological targets and opportunities for further chemical modification to enhance potency and selectivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to systematically evaluate the antimicrobial properties of 6-Methyl-1,3-benzoxazol-2-amine. The protocols detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[4][5][6]
Core Antimicrobial Assays: A Stepwise Approach to Characterization
A thorough in vitro evaluation of a novel antimicrobial agent involves a tiered approach, starting with the determination of its minimum inhibitory concentration (MIC), followed by an assessment of its bactericidal or bacteriostatic nature through the minimum bactericidal concentration (MBC) and time-kill kinetics assays. For compounds demonstrating significant activity, further characterization of their effects on microbial biofilms is crucial.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a compound against a panel of clinically relevant microorganisms.[7]
Compound Preparation: Prepare a stock solution of 6-Methyl-1,3-benzoxazol-2-amine in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of concentrations.
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Illustrative Data:
Microorganism
Strain (ATCC)
MIC (µg/mL)
Staphylococcus aureus
29213
16
Escherichia coli
25922
32
Pseudomonas aeruginosa
27853
64
Candida albicans
90028
32
Note: The data presented are for illustrative purposes and should be determined experimentally for 6-Methyl-1,3-benzoxazol-2-amine.
Workflow for MIC Determination
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Materials:
Results from the MIC assay
Sterile Mueller-Hinton Agar (MHA) plates
Sterile saline or PBS
Procedure:
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).
Plating: Spread the aliquot onto a sterile MHA plate.
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Illustrative Data:
Microorganism
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
S. aureus
16
32
2
Bactericidal
E. coli
32
128
4
Bactericidal
P. aeruginosa
64
>256
>4
Bacteriostatic
Note: The data presented are for illustrative purposes and should be determined experimentally for 6-Methyl-1,3-benzoxazol-2-amine.
Workflow for MBC Determination
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Time-Kill Kinetics Assay
Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate of bacterial killing over time at different concentrations of the compound. This is essential for understanding the pharmacodynamics of a potential new drug.
Materials:
6-Methyl-1,3-benzoxazol-2-amine
CAMHB
Bacterial culture
Sterile test tubes or flasks
MHA plates
Sterile saline or PBS
Procedure:
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.
Assay Setup: Prepare tubes with CAMHB containing the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.
Inoculation: Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
Incubation and Colony Counting: Incubate the plates for 18-24 hours and count the viable colonies to determine the CFU/mL at each time point.
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Illustrative Data:
Time (hours)
Growth Control (Log₁₀ CFU/mL)
1x MIC (Log₁₀ CFU/mL)
2x MIC (Log₁₀ CFU/mL)
4x MIC (Log₁₀ CFU/mL)
0
5.7
5.7
5.7
5.7
4
7.2
5.1
4.3
3.5
8
8.5
4.5
3.2
<2.0
12
8.9
3.8
<2.0
<2.0
24
9.1
3.1
<2.0
<2.0
Note: The data presented are for illustrative purposes and should be determined experimentally for 6-Methyl-1,3-benzoxazol-2-amine.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Anti-Biofilm Assay
Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. The crystal violet assay is a common method to quantify biofilm formation and assess the efficacy of compounds against them.
Materials:
6-Methyl-1,3-benzoxazol-2-amine
Sterile 96-well flat-bottom microtiter plates
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
Bacterial culture
0.1% Crystal Violet solution
30% Acetic Acid
PBS
Plate reader
Procedure:
Biofilm Formation: Inoculate wells of a 96-well plate with a diluted overnight bacterial culture in TSB. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
Treatment: After biofilm formation, gently remove the planktonic cells and wash the wells with PBS. Add fresh medium containing serial dilutions of 6-Methyl-1,3-benzoxazol-2-amine to the wells. Include a no-compound control.
Incubation: Incubate the plate for a further 24 hours.
Staining: Remove the medium, wash the wells with PBS, and air-dry. Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
Washing and Solubilization: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid.
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 595 nm. A reduction in absorbance compared to the control indicates anti-biofilm activity.
Illustrative Data:
Compound Conc. (µg/mL)
Absorbance at 595 nm (OD₅₉₅)
% Biofilm Inhibition
0 (Control)
1.25
0%
16 (MIC)
0.88
29.6%
32 (2x MIC)
0.55
56.0%
64 (4x MIC)
0.28
77.6%
Note: The data presented are for illustrative purposes and should be determined experimentally for 6-Methyl-1,3-benzoxazol-2-amine.
Workflow for Anti-Biofilm Assay
Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the antimicrobial properties of 6-Methyl-1,3-benzoxazol-2-amine. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a comprehensive profile of its potential as a novel therapeutic agent. Positive results from these assays would warrant further investigation into its mechanism of action, toxicity, and in vivo efficacy. The versatility of the benzoxazole scaffold suggests that 6-Methyl-1,3-benzoxazol-2-amine is a promising candidate for antimicrobial drug discovery.
References
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Synthesis and antimicrobial activity of some methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. (n.d.). ResearchGate. [Link]
Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). National Institutes of Health. [Link]
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. [Link]
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. [Link]
Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2013). ResearchGate. [Link]
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. [Link]
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]
Development of Fluorescent Probes from Benzoxazole Derivatives: A Guide to Synthesis, Characterization, and Application
Introduction: The Versatility of the Benzoxazole Scaffold in Fluorescence Sensing Benzoxazole derivatives have garnered significant attention within the scientific community as a robust and versatile class of fluorescent...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatility of the Benzoxazole Scaffold in Fluorescence Sensing
Benzoxazole derivatives have garnered significant attention within the scientific community as a robust and versatile class of fluorescent probes.[1] This is attributed to their unique photophysical properties, which include high quantum yields, substantial Stokes shifts, and a profound sensitivity to their microenvironment.[1] The core of these molecules, a fused benzene and oxazole ring system, provides a planar and rigid structure that is conducive to strong fluorescence. Furthermore, the benzoxazole scaffold is readily amenable to chemical modification, allowing for the rational design of probes tailored to detect a wide array of biological analytes and physiological parameters.[1][2]
The applications of benzoxazole-based probes are extensive and impactful, ranging from monitoring intracellular viscosity and pH fluctuations to detecting enzymatic activity and quantifying metal ions.[1][3] For instance, the classic benzoxazole probe, 2-(2'-hydroxyphenyl)benzoxazole (HBO), is a prime example of a molecular rotor whose fluorescence is directly correlated with environmental viscosity.[3] In low-viscosity environments, intramolecular rotation leads to non-radiative decay and consequently, low fluorescence. Conversely, in more viscous media, this rotation is hindered, resulting in a significant enhancement of fluorescence intensity.[3] This property has been harnessed to study processes such as apoptosis and changes within lipid droplets.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the synthesis, characterization, and utilization of benzoxazole-based fluorescent probes.
Rational Design and Synthesis of Benzoxazole Probes
The power of benzoxazole fluorophores lies in the ability to tune their photophysical and sensing properties through strategic chemical modifications. The general approach involves the condensation of a 2-aminophenol derivative with a variety of carbonyl compounds, such as aldehydes, ketones, or carboxylic acids.[2] This modularity allows for the introduction of specific functional groups that can act as recognition moieties for target analytes or modulate the electronic properties of the fluorophore.
A widely employed and efficient method for the synthesis of many benzoxazole derivatives is the Knoevenagel condensation.[4][5] This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. For the synthesis of benzoxazole iminocoumarins, which have shown promise as optical pH sensors, 2-cyanomethylbenzoxazole can be reacted with various heteroaromatic aldehydes in the presence of a base like piperidine.[4] The choice of substituents on the aldehyde component directly influences the resulting probe's photophysical properties and pH sensitivity.[4]
Protocol 1: Synthesis of a Representative Benzoxazole Probe via Knoevenagel Condensation
This protocol describes the synthesis of a benzoxazole iminocoumarin derivative, a class of compounds that can function as pH-sensitive fluorescent probes.[4]
In a round-bottom flask, dissolve equimolar amounts of 2-cyanomethylbenzoxazole and the chosen heteroaromatic aldehyde in absolute ethanol.
Add a few drops of piperidine to the solution to act as a basic catalyst.
Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours with continuous stirring.[4]
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol mixture (e.g., 100:1) as the eluent.[4]
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified benzoxazole probe.
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
Piperidine: A mild organic base is used to deprotonate the active methylene group of 2-cyanomethylbenzoxazole, initiating the Knoevenagel condensation without causing unwanted side reactions.
Refluxing in Ethanol: The elevated temperature accelerates the reaction rate, ensuring the completion of the condensation within a reasonable timeframe. Ethanol is a suitable solvent that dissolves the reactants and is relatively easy to remove post-reaction.
Column Chromatography: This purification step is crucial to remove any unreacted starting materials and byproducts, ensuring that the final probe is of high purity for subsequent photophysical and biological studies.
Diagram 1: General Workflow for Benzoxazole Probe Development
Caption: A streamlined workflow for the development of benzoxazole-based fluorescent probes.
Photophysical Characterization of Benzoxazole Probes
A thorough characterization of the photophysical properties of a newly synthesized benzoxazole probe is essential to understand its behavior and potential as a fluorescent sensor. Key parameters to be determined include the absorption and emission spectra, Stokes shift, and fluorescence quantum yield.
The fluorescence quantum yield (Φ) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and accessible technique for determining the quantum yield.[1][6][7]
Protocol 2: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the steps for measuring the fluorescence quantum yield of a benzoxazole probe relative to a known standard.
Materials and Equipment:
Spectrofluorometer with corrected emission spectra capabilities
UV-Vis Spectrophotometer
10 mm path length quartz cuvettes
Spectroscopic grade solvent (e.g., ethanol, DMSO)
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Synthesized benzoxazole probe
Volumetric flasks and micropipettes
Procedure:
Standard and Sample Preparation:
Prepare a stock solution of the fluorescence standard and the benzoxazole probe in the chosen spectroscopic grade solvent.
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1][8]
Absorbance Measurement:
Using the UV-Vis spectrophotometer, record the absorbance spectra for each dilution of the sample and the standard.
Use the pure solvent as a blank reference.
Determine the absorbance value at the chosen excitation wavelength for each solution.
Fluorescence Measurement:
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.
The excitation wavelength should be the same for both the sample and the standard.
Record the emission spectrum of the pure solvent (blank) under the same conditions.
Data Analysis:
Subtract the solvent's emission spectrum from each of the sample and standard emission spectra to correct for background fluorescence.[7]
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
Determine the gradient (slope) of the linear fit for both the sample (Gradₓ) and the standard (Gradₛₜ).
Calculate the quantum yield of the sample (Φₓ) using the following equation:[1]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
Φₛₜ is the quantum yield of the standard.
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
Causality Behind Experimental Choices:
Absorbance Below 0.1: This is crucial to maintain a linear relationship between absorbance and fluorescence intensity and to minimize the inner filter effect, where the emitted light is reabsorbed by other probe molecules in the solution.[1][8]
Corrected Emission Spectra: Using a spectrofluorometer that provides corrected spectra is essential to account for variations in the instrument's detector sensitivity and grating efficiency at different wavelengths, ensuring accurate determination of the integrated fluorescence intensity.
Use of a Standard: The relative quantum yield measurement relies on a well-characterized standard with a stable and known quantum yield. This provides a reliable reference point for quantifying the fluorescence efficiency of the new probe.
Application Notes: Benzoxazole Probes in Cellular Imaging
Benzoxazole-based fluorescent probes are powerful tools for visualizing and quantifying various analytes and processes within living cells. Their ability to be tailored for specific targets makes them invaluable in cell biology and drug discovery.
Application Note 1: Ratiometric Imaging of Intracellular pH
Background: Intracellular pH (pHi) is a tightly regulated parameter that is critical for numerous cellular functions, including enzyme activity, cell proliferation, and ion transport.[9] Aberrant pHi is a hallmark of several diseases, including cancer.[10] Benzoxazole probes containing acidic or basic moieties can serve as pH sensors, as their fluorescence properties change upon protonation or deprotonation.[4] Ratiometric imaging, which involves measuring the ratio of fluorescence intensities at two different wavelengths, provides a more robust and quantitative measure of pHi, as it is less susceptible to variations in probe concentration, excitation intensity, and photobleaching.[11]
Protocol 3: Live-Cell Ratiometric pH Imaging
This protocol details the use of a pH-sensitive benzoxazole probe for ratiometric imaging of intracellular pH in cultured cells.
Materials:
pH-sensitive benzoxazole probe (e.g., a benzoxazole iminocoumarin)
Dimethyl sulfoxide (DMSO)
Cultured cells (e.g., HeLa, MCF-7)
Glass-bottom imaging dishes
Cell culture medium (e.g., DMEM)
Phosphate-buffered saline (PBS)
Fluorescence microscope with a filter wheel or spectral detector for dual-emission imaging
Incubator (37°C, 5% CO₂)
Procedure:
Cell Seeding: Plate the cells onto glass-bottom imaging dishes and culture them in an incubator until they reach the desired confluency.
Probe Preparation: Prepare a stock solution of the benzoxazole pH probe (e.g., 1 mM in DMSO).
Probe Loading:
Dilute the probe stock solution in a serum-free cell culture medium to a final concentration of 1-5 µM.[3]
Remove the culture medium from the cells and wash them once with PBS.
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.[3]
Washing: Remove the probe-containing medium and wash the cells twice with PBS to eliminate any unbound probe.[3]
Imaging:
Add fresh cell culture medium or a suitable imaging buffer to the cells.
Place the dish on the stage of the fluorescence microscope.
Excite the probe at its excitation wavelength and acquire fluorescence images at the two emission wavelengths corresponding to the acidic and basic forms of the probe.
Data Analysis:
For each cell, calculate the ratio of the fluorescence intensities at the two emission wavelengths.
To obtain quantitative pH values, a calibration curve must be generated by treating the cells with buffers of known pH in the presence of a protonophore (e.g., nigericin) and then measuring the corresponding fluorescence ratios.
Causality Behind Experimental Choices:
Serum-Free Medium for Loading: Serum proteins can sometimes bind to fluorescent probes, potentially altering their fluorescence properties or hindering their entry into cells. Using a serum-free medium for loading minimizes these interferences.
Incubation Time: The incubation time is optimized to allow for sufficient probe uptake by the cells without causing significant cytotoxicity.
Washing Steps: Thorough washing is essential to remove extracellular probe molecules, which would otherwise contribute to background fluorescence and compromise the accuracy of the intracellular pH measurement.
Diagram 2: Sensing Mechanism of a Ratiometric Benzoxazole pH Probe
Caption: Protonation/deprotonation equilibrium of a pH-sensitive benzoxazole probe leading to a ratiometric fluorescence response.
Conclusion and Future Perspectives
The benzoxazole scaffold represents a privileged structure in the development of fluorescent probes for biological and biomedical research. Their synthetic accessibility and tunable photophysical properties have enabled the creation of a diverse palette of sensors for a multitude of applications. The protocols and application notes provided herein offer a solid foundation for researchers to embark on the development and utilization of these powerful molecular tools.
Future advancements in this field will likely focus on the development of benzoxazole probes with even greater sensitivity, selectivity, and photostability. The exploration of two-photon absorbing benzoxazole derivatives for deep-tissue imaging and the design of probes for multiplexed detection of several analytes simultaneously are exciting avenues for future research. As our understanding of the intricate interplay between chemical structure and fluorescent properties continues to grow, so too will the impact of benzoxazole-based probes on our ability to unravel the complexities of biological systems.
References
MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules. Retrieved from [Link]
RSC Publishing. (2012). Synthesis of luminescent 2-(2'-hydroxyphenyl)benzoxazole (HBO) borate complexes. Organic Letters, 14(1), 230-233. Retrieved from [Link]
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
National Institutes of Health. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols, 3(2), 101323. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
National Institutes of Health. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26237-26245. Retrieved from [Link]
AWS. (n.d.). Synthesis of Luminescent 2-(2'-Hydroxyphenyl) benzoxazole (HBO) Borate Complexes. Retrieved from [Link]
ResearchGate. (2024). Studying Intracellular pH of Bacteria with Fluorescent Tools. CHIMIA, 78(3), 134-139. Retrieved from [Link]
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25303-25333. Retrieved from [Link]
ACS Publications. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1740-1750. Retrieved from [Link]
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
PubMed. (2012). Synthesis of luminescent 2-(2'-hydroxyphenyl)benzoxazole (HBO) borate complexes. Organic Letters, 14(1), 230-233. Retrieved from [Link]
Google Patents. (n.d.). CN104327008A - Synthesis method of benzoxazole compound.
MDPI. (2023). Monitoring the Intracellular pH and Metabolic State of Cancer Cells in Response to Chemotherapy Using a Combination of Phosphorescence Lifetime Imaging Microscopy and Fluorescence Lifetime Imaging Microscopy. International Journal of Molecular Sciences, 24(22), 16405. Retrieved from [Link]
Google Patents. (n.d.). EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1][3]oxazin-4-one and its use for.... Retrieved from
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
Chinese Physics B. (2022). Ultrafast proton transfer dynamics of 2-(2'-hydroxyphenyl)benzoxazole dye in different solvents. Chinese Physics B, 31(2), 027803. Retrieved from [Link]
Biotechnology Research and Innovation Journal. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 7, e2023005. Retrieved from [Link]
Frontiers. (2021). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Cell and Developmental Biology, 9, 734841. Retrieved from [Link]
SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4), 452-463. Retrieved from [Link]
Application Notes & Protocols: N-Alkylation of 2-Aminobenzoxazoles
Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of 2-aminobenzoxazoles, a foundational scaffold in medicinal chemistry and drug discovery. N-substi...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of 2-aminobenzoxazoles, a foundational scaffold in medicinal chemistry and drug discovery. N-substituted 2-aminobenzoxazoles are integral to a wide array of pharmacologically active agents, including those with antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This document moves beyond a simple recitation of steps, offering an in-depth analysis of the causality behind methodological choices. We will explore several robust synthetic strategies, including classical direct alkylation, modern reductive amination, the Mitsunobu reaction, and advanced metal-catalyzed cross-coupling reactions. Each section includes step-by-step protocols, mechanistic insights, troubleshooting advice, and safety considerations, designed to empower researchers in the synthesis of novel and diverse chemical entities.
Introduction: The Significance of the 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole core is a privileged heterocyclic motif in pharmaceutical sciences. Its rigid structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, interacting with a multitude of biological targets.[2][3][4] The primary amino group at the C2 position is a critical handle for synthetic modification. N-alkylation of this amine allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile (ADME). The development of efficient and reliable N-alkylation protocols is, therefore, a critical endeavor for drug development professionals.[1][5]
This guide provides validated protocols for several key transformations, explaining the underlying chemical principles to aid in reaction optimization and troubleshooting.
Figure 1: Key synthetic routes for the N-alkylation of 2-aminobenzoxazoles.
Method 1: Reductive Amination
Reductive amination is a highly versatile and controlled method for N-alkylation, particularly favored for its ability to prevent the over-alkylation often seen in direct alkylation methods.[6][7] The reaction proceeds in a one-pot fashion, beginning with the formation of an imine intermediate from the 2-aminobenzoxazole and an aldehyde or ketone, which is then reduced in situ to the target secondary amine.[8]
Mechanistic Principle & Rationale
The key to this method's success lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are mild enough that they do not readily reduce the starting aldehyde or ketone.[7] However, they are highly effective at reducing the protonated imine (iminium ion), which is more electrophilic than the carbonyl. This selectivity ensures a clean conversion to the desired product.[6] The reaction is typically run under mildly acidic conditions, which catalyzes imine formation without compromising the reducing agent.[9]
Figure 2: Workflow for the one-pot reductive amination protocol.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminobenzoxazole (1.0 eq) and dissolve it in anhydrous DCM or DCE.
Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the stirred solution.
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions. Note: A slight exotherm may be observed.
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 2-aminobenzoxazole.[10]
Method 2: Direct Alkylation with Alkyl Halides
This classical Sₙ2 approach is a straightforward method for introducing alkyl groups. It involves the reaction of the nucleophilic amino group with an electrophilic alkyl halide in the presence of a base. While simple, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of undesired di-alkylated and quaternary ammonium salt byproducts.[10]
Mechanistic Principle & Rationale
The reaction follows a standard Sₙ2 pathway where the lone pair of the exocyclic nitrogen attacks the alkyl halide, displacing the halide leaving group. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral amine which can then be alkylated again. The choice of base is critical: strong bases can deprotonate the endocyclic nitrogen, leading to undesired isomers, while milder bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are generally preferred to ensure selectivity for the exocyclic amine.[10]
Phase-Transfer Catalysis (PTC): For less reactive alkyl halides or to improve reaction rates under milder conditions, phase-transfer catalysis is an excellent strategy. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the deprotonated amine from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction.[11][12][13]
Detailed Experimental Protocol
Materials:
2-Aminobenzoxazole (1.0 eq)
Alkyl Halide (e.g., bromide or iodide) (1.0-1.2 eq)
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) or DIPEA (1.5-2.0 eq)
Acetonitrile (ACN) or Dimethylformamide (DMF) (to make a 0.1-0.2 M solution)
Ethyl acetate (EtOAc)
Water and Brine
Procedure:
In a round-bottom flask, suspend 2-aminobenzoxazole (1.0 eq) and the base (K₂CO₃ or DIPEA) in ACN or DMF.
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
If ACN was used, concentrate the filtrate under reduced pressure. If DMF was used, dilute the mixture with EtOAc and wash extensively with water to remove the DMF, followed by a brine wash.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via flash column chromatography.[10]
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-N bonds by using an alcohol as the alkylating agent. It is particularly valuable for synthesizing secondary amines from primary amines with clean inversion of stereochemistry if a chiral secondary alcohol is used.[14][15]
Mechanistic Principle & Rationale
This reaction involves the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to this species, leading to an oxyphosphonium intermediate, which is a superb leaving group. The 2-aminobenzoxazole, acting as the nucleophile, can then attack the carbon atom in an Sₙ2 fashion, displacing the triphenylphosphine oxide.[17]
Figure 3: Simplified mechanism of the Mitsunobu reaction.
Detailed Experimental Protocol
Materials:
2-Aminobenzoxazole (1.0 eq)
Alcohol (1.0-1.2 eq)
Triphenylphosphine (PPh₃) (1.2-1.5 eq)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2-1.5 eq)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (to make a 0.1-0.2 M solution)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-aminobenzoxazole (1.0 eq), the alcohol (1.0-1.2 eq), and PPh₃ (1.2-1.5 eq) in anhydrous THF.
Cool the stirred solution to 0 °C using an ice bath.
Slowly add the DIAD or DEAD (1.2-1.5 eq) dropwise. Note: The solution may develop a yellow or orange color. Maintain the temperature at 0 °C during the addition.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product will contain triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate, which can often be challenging to remove. Purification is typically achieved by flash column chromatography. Sometimes, precipitation of the byproducts from a non-polar solvent (like diethyl ether or hexanes) prior to chromatography can be effective.
Advanced & Green Chemistry Approaches
Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of N-aryl or certain N-alkyl derivatives, the Buchwald-Hartwig amination is an exceptionally powerful method.[18][19] This palladium-catalyzed cross-coupling reaction joins the amine with an aryl or alkyl halide (or triflate).[20][21] The reaction requires a palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs₂CO₃ or NaOtBu). While highly effective, the cost of the catalyst and ligands, and the need for strictly anhydrous and anaerobic conditions, are key considerations.[22]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times.[2] Notably, catalyst-free N-alkylation of 2-aminobenzoxazoles has been successfully demonstrated in water under microwave conditions.[23][24] This approach aligns with the principles of green chemistry by eliminating the need for catalysts and organic solvents, simplifying workup procedures.[25]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable or toxic gases upon contact with acid.
DEAD and DIAD are potential sensitizers and should be handled with care.[15]
Microwave synthesis should only be performed in a dedicated microwave reactor using sealed vessels designed for elevated pressure.
References
Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances. [Link]
Karamani, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules. [Link]
Mukku, N., et al. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances. [Link]
Wiley Online Library. (n.d.). Representative bioactive 2‐aminobenzoxazinones (a) and their synthetic approaches (b). Wiley Online Library. [Link]
ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]
Wang, F., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PLOS ONE. [Link]
Bode, J. W., et al. (2011). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-Catalyzed Oxidative Amination of Heteroarenes. Organic Letters. [Link]
Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Royal Society of Chemistry. [Link]
ResearchGate. (n.d.). 2‐Aminobenzoxazoles, bioactivity and synthesis. ResearchGate. [Link]
PubMed Central. (n.d.). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. National Institutes of Health. [Link]
Semantic Scholar. (n.d.). A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines. Semantic Scholar. [Link]
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
Mouzin, G., Cousse, H., & Autin, J. M. (1981). Specific Phase-Transfer Catalyzed N-Monoalkylation of 2-Aminobenzophenones. Synthesis. [Link]
ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
MDPI. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI. [Link]
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
ACS Publications. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. [Link]
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
National Institutes of Health. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Institutes of Health. [Link]
National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
ResearchGate. (n.d.). (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazoles To Prepare 2-Aminobenzoxazoles. Organic Chemistry Portal. [Link]
National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. [Link]
National Institutes of Health. (n.d.). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. National Institutes of Health. [Link]
ResearchGate. (n.d.). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate. [Link]
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Polynaphthoquinone mediated metal-free direct N-alkylation of (hetero)aryl amines using alcohols. Royal Society of Chemistry. [Link]
PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. National Institutes of Health. [Link]
Beilstein Journals. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journals. [Link]
Unlocking Proteomic Insights: Application and Protocols for 6-Methyl-1,3-benzoxazol-2-amine
Introduction: The Untapped Potential of a Versatile Scaffold In the dynamic landscape of proteomics, the quest for novel chemical tools to elucidate protein structure, function, and interactions is perpetual. 6-Methyl-1,...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Untapped Potential of a Versatile Scaffold
In the dynamic landscape of proteomics, the quest for novel chemical tools to elucidate protein structure, function, and interactions is perpetual. 6-Methyl-1,3-benzoxazol-2-amine, a heterocyclic compound, presents itself as a promising, yet underexplored, scaffold for the development of innovative proteomic reagents.[1][2] Its structure, featuring a reactive primary amine at the 2-position and a modifiable benzoxazole core, offers a versatile platform for the design of chemical cross-linkers and affinity-based probes.[2][3] This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the prospective applications of 6-Methyl-1,3-benzoxazol-2-amine in proteomics, complete with detailed, albeit theoretical, protocols to pioneer its use in the laboratory. While direct, published applications of this specific molecule in proteomics are nascent, its chemical attributes suggest a strong potential for derivatization into powerful research tools. The protocols outlined herein are based on established principles of chemical biology and proteomics.[4][5][6]
Core Chemistry and Rationale for Proteomic Applications
The utility of 6-Methyl-1,3-benzoxazol-2-amine in proteomics is predicated on the reactivity of its 2-amino group. Primary amines are common targets for bioconjugation, readily reacting with a variety of electrophilic species to form stable covalent bonds.[5] This inherent reactivity allows for the transformation of 6-Methyl-1,3-benzoxazol-2-amine into more complex molecules tailored for specific proteomic workflows.
Key Structural Features:
2-Amino Group: A nucleophilic primary amine that can be readily derivatized.
Benzoxazole Core: A stable, bicyclic aromatic system that can serve as a rigid spacer or be further functionalized.
6-Methyl Group: Provides a site for potential modification or can influence the electronic properties of the aromatic system.
These features position 6-Methyl-1,3-benzoxazol-2-amine as an ideal starting material for two major proteomic applications: chemical cross-linking mass spectrometry (XL-MS) and affinity-based protein profiling (AfBPP).
Application I: A Novel Homobifunctional Cross-Linker for Structural Proteomics
Rationale: Chemical cross-linking, coupled with mass spectrometry (XL-MS), is a powerful technique for mapping protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[4][7][8] By derivatizing the 2-amino groups of two 6-Methyl-1,3-benzoxazol-2-amine molecules with a homobifunctional spacer, a novel cross-linking agent can be synthesized. This reagent would then be capable of covalently linking primary amines (primarily the ε-amino group of lysine residues) on interacting proteins that are within the spacer's length.
Hypothetical Synthesis of a 6-Methyl-1,3-benzoxazol-2-amine-Based Cross-Linker
This protocol describes the synthesis of "MBO-NHS," a hypothetical homobifunctional cross-linker where two 6-Methyl-1,3-benzoxazol-2-amine molecules are linked by a suberic acid spacer and activated with N-hydroxysuccinimide (NHS) esters.
Protocol:
Coupling Reaction:
Dissolve 2 equivalents of 6-Methyl-1,3-benzoxazol-2-amine and 1 equivalent of suberoyl chloride in anhydrous dimethylformamide (DMF).
Add 2.2 equivalents of triethylamine (TEA) dropwise while stirring at 0°C.
Allow the reaction to warm to room temperature and stir overnight.
Purify the resulting diamide product by column chromatography.
NHS Ester Activation:
Dissolve the purified diamide product in DMF.
Add 2.2 equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 2.2 equivalents of 4-dimethylaminopyridine (DMAP).
Stir the reaction at room temperature for 4 hours.
Purify the final MBO-NHS cross-linker by recrystallization or chromatography.
Protocol for Protein Cross-Linking using MBO-NHS
Materials:
Purified protein complex (e.g., 1-5 mg/mL)
MBO-NHS cross-linker stock solution (10-50 mM in DMSO)
Cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
SDS-PAGE reagents
Mass spectrometry-grade reagents for in-gel digestion (trypsin, etc.)
Procedure:
Reaction Setup: In a microcentrifuge tube, combine the purified protein complex with the cross-linking buffer to a final volume of 50 µL.
Cross-linker Addition: Add the MBO-NHS stock solution to the protein sample to achieve a final concentration range of 0.1-2 mM. The optimal concentration should be determined empirically.
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.
In-Gel Digestion: Excise the cross-linked protein bands from the gel. Perform in-gel reduction, alkylation, and digestion with trypsin.
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Use specialized software (e.g., pLink, MeroX, MaxLynx) to identify cross-linked peptides from the MS/MS data. The identified cross-links provide distance constraints for structural modeling of the protein complex.
Caption: Workflow for XL-MS using a hypothetical MBO-NHS cross-linker.
Application II: A Scaffold for Affinity-Based Protein Profiling Probes
Rationale: Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy used to identify the cellular targets of small molecules.[6][9][10] An AfBPP probe is typically composed of three key elements: a reactive group for covalent target engagement, a recognition element that directs the probe to a specific protein or class of proteins, and a reporter tag (e.g., a fluorophore or a clickable handle like an alkyne or azide) for detection and enrichment. 6-Methyl-1,3-benzoxazol-2-amine can serve as a core scaffold for such probes. For instance, a known inhibitor containing a benzoxazole moiety could be modified to incorporate a photo-reactive group and a clickable handle, transforming it into an AfBPP probe.
Hypothetical Design and Application of an MBO-AfBPP Probe
This protocol outlines a hypothetical scenario where a drug candidate containing a 6-Methyl-1,3-benzoxazol-2-amine core is converted into an AfBPP probe ("MBO-Probe") to identify its protein targets in a cellular context. The MBO-Probe will feature a diazirine for photo-cross-linking and a terminal alkyne for click chemistry-based enrichment.
Protocol for AfBPP using MBO-Probe:
Materials:
Cultured cells (e.g., HeLa, HEK293T)
MBO-Probe stock solution (10 mM in DMSO)
Parent drug compound (for competition assay)
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
Wash buffers (e.g., PBS with varying concentrations of SDS)
On-bead digestion reagents
LC-MS/MS system
Procedure:
Cell Treatment:
Treat cultured cells with the MBO-Probe (e.g., 1-10 µM) for 1-4 hours.
For competition experiments, pre-incubate a parallel set of cells with an excess (e.g., 100-fold) of the parent drug compound before adding the MBO-Probe.
Photo-cross-linking: Irradiate the cells with UV light (e.g., 365 nm) for 10-30 minutes on ice to covalently link the probe to its binding partners.
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer. Clarify the lysate by centrifugation.
Click Chemistry:
To the clarified lysate, add the azide-biotin tag, CuSO₄, TBTA, and freshly prepared sodium ascorbate.
Incubate at room temperature for 1 hour to attach the biotin tag to the probe-labeled proteins.
Enrichment of Labeled Proteins:
Add streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
On-Bead Digestion: Perform on-bead reduction, alkylation, and digestion of the captured proteins with trypsin.
LC-MS/MS Analysis and Quantification: Analyze the resulting peptides by LC-MS/MS. Use a label-free quantification or isotopic labeling approach to compare the abundance of proteins enriched from the probe-treated sample versus the competition control.
Target Identification: Proteins that are significantly less abundant in the competition sample are considered high-confidence targets of the parent drug.
Caption: Workflow for AfBPP using a hypothetical MBO-based probe.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the proposed protocols. These values are starting points and should be optimized for specific experimental systems.
Parameter
Application I: XL-MS
Application II: AfBPP
Reagent Concentration
0.1 - 2 mM MBO-NHS
1 - 10 µM MBO-Probe
Incubation Time
30 - 60 minutes
1 - 4 hours (cell treatment)
UV Wavelength
N/A
~365 nm
UV Exposure Time
N/A
10 - 30 minutes
Quenching Agent
20 - 50 mM Tris-HCl
N/A
Enrichment Matrix
N/A
Streptavidin Beads
Primary MS Analysis
Identification of cross-linked peptide pairs
Quantitative proteomics (LFQ/TMT)
Conclusion and Future Outlook
6-Methyl-1,3-benzoxazol-2-amine represents a promising and versatile chemical scaffold for the development of novel proteomics reagents. While its direct application is not yet established, its inherent chemical properties provide a strong rationale for its use in creating bespoke cross-linkers and affinity-based probes. The protocols detailed in this guide offer a foundational framework for researchers to begin exploring the potential of this compound. Empirical validation of these hypothetical workflows is a critical next step. The synthesis and characterization of derivatives of 6-Methyl-1,3-benzoxazol-2-amine, followed by their application in well-defined biological systems, will undoubtedly pave the way for new avenues of proteomic discovery, from mapping protein interaction networks to accelerating drug target deconvolution.
References
Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a more effective amine-reactive linker for cross-linking mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 847-860. Available at: [Link]
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking-mass spectrometry: a powerful technology for studying protein structures and interaction networks. Molecular & Cellular Proteomics, 13(12), 3161-3173. Available at: [Link]
Barnard, A., et al. (2023). Affinity-based protein profiling of MDM2 inhibitor Navtemadlin. Chemical Science. Available at: [Link]
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19637-19646. Available at: [Link]
Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 8(11), e11370. Available at: [Link]
Chen, J., Zhang, X., Liu, J., Meng, W., & Zhang, L. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. Available at: [Link]
ResearchGate. (n.d.). General schemes of affinity-based protein profiling. Retrieved from [Link]
Barnard, A., et al. (2023). Affinity-based protein profiling of MDM2 inhibitor Navtemadlin. RSC Publishing. Available at: [Link]
Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
Application Notes & Protocols for Ligand Design with the 6-Methyl-1,3-benzoxazol-2-amine Scaffold as a Privileged Kinase Inhibitor Core
Abstract The 1,3-benzoxazole ring system is a cornerstone "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets.[1] This guide focuses on a specific, hi...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1,3-benzoxazole ring system is a cornerstone "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets.[1] This guide focuses on a specific, high-value derivative: 6-Methyl-1,3-benzoxazol-2-amine . The strategic placement of the 2-amino group provides a critical vector for synthetic elaboration, enabling the exploration of vast chemical space, while the 6-methyl group can enhance binding affinity and modulate pharmacokinetic properties. These application notes provide a comprehensive, experience-driven framework for leveraging this scaffold in modern drug discovery, with a specific focus on the design of potent kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a clinically validated target in oncology.[2][3] We present detailed protocols for scaffold synthesis, computational ligand design, biochemical kinase inhibition assays, and cell-based functional evaluation.
The Benzoxazole Scaffold: A Strategic Overview
The benzoxazole core is a bioisostere of native purine bases, allowing it to function as an effective "hinge-binding" motif in the ATP-binding pocket of many kinases.[4] The 2-amino group acts as a key hydrogen bond donor, while the fused aromatic system can engage in favorable π-π stacking interactions. The 6-methyl substituent offers a subtle yet powerful tool for optimization. It can occupy small hydrophobic pockets within the target protein, displace unfavorable water molecules, and improve metabolic stability, thereby enhancing both potency and drug-like properties. Our focus on VEGFR-2 is predicated on the extensive validation of this target in halting tumor angiogenesis and the documented success of benzoxazole-based molecules in its inhibition.[5][6]
Part I: Chemical Synthesis & Characterization
A robust and reproducible synthetic route is the foundation of any successful ligand design campaign. The following protocol describes a modern, safe, and efficient method for the synthesis of the core scaffold, moving away from highly toxic reagents like cyanogen bromide.[7]
Synthesis Workflow Diagram
Caption: Workflow for scaffold synthesis and subsequent ligand elaboration.
Protocol 1: Synthesis of 6-Methyl-1,3-benzoxazol-2-amine
This protocol is adapted from methodologies employing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent.[7][8]
Rationale: The reaction proceeds via a Lewis acid-catalyzed activation of the NCTS cyano group, followed by nucleophilic attack from the aminophenol. Intramolecular cyclization then yields the desired benzoxazole scaffold. This method avoids the high toxicity of traditional reagents like BrCN.
Signals for the methyl protons (~δ 2.3-2.5 ppm), aromatic protons (δ 6.5-8.0 ppm), and amine protons (broad singlet).
¹³C NMR
Resonances for the methyl carbon, aromatic carbons, and the characteristic C2 carbon of the benzoxazole ring.
Mass Spec (ESI+)
Molecular ion peak at m/z 149.17 [M+H]⁺.
Purity (HPLC)
>95% purity is recommended for subsequent ligand synthesis.
Part II: Computational Ligand Design
Computational modeling is an indispensable tool for prioritizing synthetic targets. By simulating how ligands bind to the target protein, we can predict which modifications are most likely to improve potency.
Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Protocol 2: Molecular Docking into VEGFR-2
Rationale: This protocol aims to predict the binding mode and affinity of designed ligands within the ATP-binding site of VEGFR-2. The crystal structure with PDB ID 4ASD provides a high-resolution template of the kinase domain complexed with the inhibitor sorafenib, which is an excellent starting point for docking studies.[1]
Procedure:
Protein Preparation:
Download the crystal structure of VEGFR-2 (PDB ID: 4ASD) from the Protein Data Bank.
Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves removing water molecules, adding hydrogens, assigning bond orders, and performing a constrained energy minimization to relieve steric clashes.
Ligand Preparation:
Draw the 3D structures of your designed 6-Methyl-1,3-benzoxazol-2-amine derivatives.
Use a tool like LigPrep to generate low-energy conformers and assign correct protonation states at physiological pH (7.4 ± 0.5).
Binding Site Definition:
Define the docking grid around the co-crystallized ligand (sorafenib) in the 4ASD structure. This ensures that the docking search is focused on the relevant ATP-binding pocket.
Docking and Scoring:
Perform the docking calculation using a program like Glide (Schrödinger) or AutoDock Vina.
The software will generate multiple binding poses for each ligand and calculate a docking score, which estimates the binding affinity.
Pose Analysis:
Visually inspect the top-scoring poses for each ligand.
Key Interactions to Look For:
Hinge Binding: A hydrogen bond between the 2-amino group of the benzoxazole and the backbone amide of Cys919 in the hinge region. This is a canonical interaction for kinase inhibitors.
Hydrophobic Interactions: Favorable contacts within the hydrophobic regions of the pocket.
DFG Motif Interaction: Interactions near the highly conserved Asp-Phe-Gly motif.[2]
Candidate Prioritization: Select ligands for synthesis based on a combination of favorable docking scores and visual inspection of key binding interactions.
Part III: Biological Evaluation
Following synthesis, the biological activity of the new ligands must be determined through robust and reproducible assays.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A luminescence-based format, such as the ADP-Glo™ Kinase Assay, is a common high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11]
Materials:
Recombinant Human VEGFR-2 (GST-tagged)
Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)
ATP (at or near the Km for VEGFR-2)
Poly (Glu, Tyr) 4:1 substrate
Test Compounds (serial dilutions in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 96-well or 384-well plates
Luminometer
Procedure:
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) positive controls and "no enzyme" blank controls.
Enzyme Addition: Add the VEGFR-2 enzyme diluted in kinase buffer to all wells except the "no enzyme" blanks.
Reaction Initiation: Add a mixture of the substrate and ATP (prepared in kinase buffer) to all wells to start the kinase reaction.
Incubation: Gently mix and incubate the plate at 30 °C for 45-60 minutes.[10][12]
Signal Generation:
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
Subtract the background signal (from "no enzyme" wells).
Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO only).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Rationale: This assay assesses the functional consequence of kinase inhibition by measuring the compound's effect on the proliferation of cancer cells that are dependent on VEGFR-2 signaling (e.g., HUVECs, or cancer cell lines like HepG2, HCT-116, or MCF-7).[2][5] The MTT assay is a colorimetric method that measures metabolic activity as a proxy for cell viability.
Materials:
Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma)
Complete cell culture medium (e.g., DMEM + 10% FBS)
Test Compounds (serial dilutions)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well clear tissue culture plates
Spectrophotometer (plate reader)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
Data Acquisition: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm (with a reference wavelength of ~630 nm).
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Structure-Activity Relationship (SAR) Analysis
The ultimate goal is to understand how structural changes affect biological activity. Systematically tabulating data from the biochemical and cellular assays is crucial for building an SAR model.
Table 1: Exemplar SAR Data for 6-Methyl-1,3-benzoxazol-2-amine Derivatives
Note: Data is illustrative, based on published findings for similar benzoxazole scaffolds.[1][2][4][5]
Interpretation of SAR:
Observation: The unsubstituted 2-amino scaffold (L-01) is inactive, highlighting the necessity of the R-group for binding.
Observation: Attaching aryl groups via an acrylamide linker (L-02, L-03) confers activity. Electron-withdrawing groups like chloro (L-02) appear more favorable than electron-donating groups like methoxy (L-03).
Observation: A urea linkage (L-04, L-05) appears to be a highly effective strategy. The combination of chloro and trifluoromethyl groups (L-04), which are common pharmacophores in kinase inhibitors, results in the most potent compound in both the biochemical and cellular assays. This suggests the R-group is effectively probing the deeper allosteric pocket of the VEGFR-2 binding site.[2]
Conclusion
The 6-Methyl-1,3-benzoxazol-2-amine scaffold represents a validated and highly tractable starting point for the design of novel kinase inhibitors. Its synthetic accessibility, coupled with its proven ability to anchor within the ATP hinge region, makes it an asset for drug discovery campaigns. By integrating rational computational design with robust biochemical and cellular evaluation as detailed in these protocols, research teams can efficiently navigate the chemical space around this privileged core to develop potent and selective next-generation therapeutics.
References
Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063–2077. Available at: [Link]
El-Helby, A. A., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 352(12), e1900179. Available at: [Link]
ijrpr. (n.d.). INSILICO STUDIES OF BENZOXAZOLE DERIVATIVES AS ANTICANCER AGENTS AGAINST VEGFR-2. Available at: [Link]
El-Adl, K., et al. (2019). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Archiv der Pharmazie, 352(12), e1900178. Available at: [Link]
Hagras, M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. Available at: [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
El-Gamal, M. I., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. Available at: [Link]
Wang, L., et al. (2019). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Receptors and Signal Transduction, 39(5-6), 365-376. Available at: [Link]
ResearchGate. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoxazole. Available at: [Link]
ResearchGate. (n.d.). of the proposed VEGFR-2 inhibitors modifications. Available at: [Link]
Elwan, A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5123. Available at: [Link]
Elwan, A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5123. Available at: [Link]
El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1660. Available at: [Link]
ACS Publications. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. Available at: [Link]
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20235–20242. Available at: [Link]
Jadhav, S. D., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 8(9), e10629. Available at: [Link]
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Available at: [Link]
Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 27488. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
Application Notes and Protocols: One-Pot Synthesis of Substituted 2-Aminobenzoxazoles
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Aminobenzoxazoles in Modern Drug Discovery The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif of signifi...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aminobenzoxazoles in Modern Drug Discovery
The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. Consequently, derivatives of 2-aminobenzoxazole have demonstrated a broad spectrum of pharmacological activities, including roles as tyrosine kinase inhibitors, 5-HT receptor antagonists, and GABA receptor inhibitors.[2] The development of efficient and robust synthetic methodologies to access these compounds is therefore a critical endeavor for the advancement of novel therapeutics.
Traditional multi-step syntheses of 2-aminobenzoxazoles often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and low overall yields.[1][3] One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more streamlined, economical, and environmentally benign alternative. This guide provides a detailed overview of several effective one-pot methodologies for the synthesis of substituted 2-aminobenzoxazoles, offering insights into the underlying mechanisms and practical protocols for their implementation in a research setting.
Methodologies for One-Pot Synthesis of 2-Aminobenzoxazoles
A variety of one-pot methods have been developed, each with its own advantages regarding substrate scope, reaction conditions, and catalyst requirements. This section will detail some of the most prominent and practical approaches.
Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols and Isocyanides
This method provides a mild and experimentally simple route to 2-aminobenzoxazoles.[2] The reaction proceeds via a palladium-catalyzed aerobic oxidation, utilizing readily available starting materials.[4]
Mechanism Rationale: The proposed mechanism involves the coordination of the isocyanide and the o-aminophenol to the palladium(0) catalyst. Subsequent oxidative addition of the O-H bond, followed by migratory insertion of the isocyanide and reductive elimination, furnishes the 2-aminobenzoxazole product. The palladium(0) catalyst is regenerated by aerobic oxidation.
Workflow Diagram:
Caption: Palladium-catalyzed synthesis of 2-aminobenzoxazoles.
Cyclization of o-Aminophenols with Electrophilic Cyanating Agents
This classical approach often utilizes cyanogen bromide (BrCN) as the cyanating agent.[1][3] However, due to the high toxicity of BrCN, alternative, less hazardous reagents have been developed, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][3]
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the amino group of the o-aminophenol on the electrophilic cyanating agent. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed nitrile carbon, leading to the formation of the benzoxazole ring.
Workflow Diagram:
Caption: Synthesis via electrophilic cyanation and cyclization.
Copper-Catalyzed C-H Amination of Benzoxazoles
This method involves the direct amination of a pre-formed benzoxazole ring at the C2 position.[5][6] It offers a convergent approach where the benzoxazole core is first synthesized and then functionalized. Microwave irradiation can significantly accelerate these reactions.[5]
Mechanism Rationale: The copper catalyst activates the C-H bond at the 2-position of the benzoxazole, making it susceptible to nucleophilic attack by an amine. The reaction often proceeds under aerobic conditions, where oxygen acts as the terminal oxidant to regenerate the active copper catalyst.
Microwave-Assisted On-Water Amination of 2-Mercaptobenzoxazoles
This environmentally friendly approach utilizes water as the reaction medium and microwave irradiation to promote the reaction.[7] It avoids the use of toxic catalysts and organic solvents.
Mechanism Rationale: The proposed mechanism involves a ring-opening of the 2-mercaptobenzoxazole, followed by reaction with the amine and subsequent cyclization to form the 2-aminobenzoxazole, with hydrogen sulfide as a byproduct.[7]
Handling: Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[8][9]
Storage: Store in a cool, dry, well-ventilated area away from acids and moisture.[9][10] Contact with water or acids can release highly toxic hydrogen cyanide (HCN) gas.[8][10]
Spills: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.[8] Do not use water directly on the spilled material.[11]
General Laboratory Safety:
Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Perform all reactions in a well-ventilated fume hood.
Be aware of the specific hazards associated with all chemicals used and consult their Safety Data Sheets (SDS).
Dispose of all chemical waste according to institutional and regulatory guidelines.
Characterization of 2-Aminobenzoxazoles
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.[12] The chemical shifts and coupling constants provide detailed information about the arrangement of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.[13] For 2-aminobenzoxazoles, characteristic peaks include N-H stretches (around 3300-3500 cm⁻¹) and C=N stretches (around 1640 cm⁻¹).[14]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[15]
Melting Point: The melting point is a useful indicator of purity.
Conclusion and Future Perspectives
The one-pot synthesis of substituted 2-aminobenzoxazoles represents a significant advancement in synthetic organic chemistry, providing efficient and atom-economical routes to these valuable compounds. The methodologies outlined in this guide offer a range of options for researchers, from mild, palladium-catalyzed reactions to green, microwave-assisted protocols. The choice of method will depend on the specific substrate, desired scale, and available resources.
Future research in this area will likely focus on the development of even more sustainable and versatile synthetic methods. This may include the use of more earth-abundant metal catalysts, catalyst-free reactions under benign conditions, and the expansion of substrate scope to include more complex and functionalized starting materials. These advancements will undoubtedly accelerate the discovery and development of new 2-aminobenzoxazole-based therapeutics.
References
Liu, B., Yin, M., Gao, H., Wu, W., & Jiang, H. (2013). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. The Journal of Organic Chemistry, 78(7), 3009–3020. [Link]
Northern Arizona University. (n.d.). Cyanogen Bromide. Retrieved from in.nau.edu. [Link]
Hranjec, M., Stojković, E., & Starčević, K. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19154–19163. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. Retrieved from organic-chemistry.org. [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Cyanogen Bromide. Retrieved from nj.gov. [Link]
Tankam, T., Srisa, J., Sukwattanasinitt, M., & Wacharasindhu, S. (2018). Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazoles To Prepare 2-Aminobenzoxazoles. The Journal of Organic Chemistry, 83(19), 11936–11943. [Link]
Martínez, R., Ramón, D. J., & Yus, M. (2021). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. RSC Advances, 11(53), 33633–33640. [Link]
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C–H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. [Link]
ResearchGate. (n.d.). Copper‐catalyzed synthesis of 2‐aminobenzoxazole and the effect of various groups on the benzoxazole. Retrieved from researchgate.net. [Link]
University of Georgia Office of Research. (n.d.). Cyanogen Bromide. Retrieved from research.uga.edu. [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Retrieved from researchgate.net. [Link]
SD Fine-Chem. (n.d.). Cyanogen Bromide Safety Data Sheet. Retrieved from sdfine.com. [Link]
Hranjec, M., Stojković, E., & Starčević, K. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19154–19163. [Link]
ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from researchgate.net. [Link]
Li, J., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. [Link]
Wu, Y. Q., et al. (2012). 2-aminobenzoxazole process. U.S. Patent No. 8,178,666 B2. Washington, DC: U.S.
Riadi, Y., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7808. [Link]
Stewart, G. W., et al. (2009). A mild and efficient one-pot synthesis of 2-aminated benzoxazoles and benzothiazoles. The Journal of Organic Chemistry, 74(8), 3229–3231. [Link]
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]
Oshimoto, K., et al. (2018). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 16(33), 6129–6133. [Link]
ResearchGate. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from researchgate.net. [Link]
Bentham Science. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Retrieved from benthamscience.com. [Link]
Wang, L., et al. (2010). Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. Green Chemistry, 12(1), 60–63. [Link]
ResearchGate. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from researchgate.net. [Link]
Semantic Scholar. (2008). One‐Pot Synthesis of 2‐Arylbenzoxazoles Promoted by Heteropolyacids. Retrieved from semanticscholar.org. [Link]
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]
MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from mdpi.com. [Link]
MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from mdpi.com. [Link]
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from dergipark.org.tr. [Link]
Technical Support Center: Synthesis of 6-Methyl-1,3-benzoxazol-2-amine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-Methyl-1,3-benzoxazol-2-amine. This resource is designed for researchers, medicinal chemists, and process de...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methyl-1,3-benzoxazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Benzoxazoles are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The synthesis of 6-Methyl-1,3-benzoxazol-2-amine, a key intermediate, can present several challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered during its synthesis.
Core Synthesis Pathway Overview
The most prevalent and reliable method for synthesizing 2-aminobenzoxazoles, including the 6-methyl derivative, is the intramolecular cyclization of a corresponding 2-aminophenol with a cyanating agent. The reaction begins with the nucleophilic attack of the amino group of 2-amino-5-methylphenol on the cyanating agent, followed by an intramolecular cyclization involving the hydroxyl group to form the benzoxazole ring.
Diagram 1: General Synthesis of 6-Methyl-1,3-benzoxazol-2-amine
Caption: Key steps in the synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Category 1: Low or No Product Yield
Question 1: My reaction yield is consistently low (<30%) when using 2-amino-5-methylphenol and a cyanating agent like NCTS. What are the common causes and how can I improve it?
Answer: Low yields in this specific synthesis are a frequent challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.[3]
Causality & Solutions:
Purity of 2-Amino-5-methylphenol: The starting aminophenol is highly susceptible to oxidation, which is often visible as a darkening of the material from off-white/tan to dark brown or black. Oxidized impurities can inhibit the reaction or lead to tar formation.
Solution: Use the highest purity 2-amino-5-methylphenol available. If the material is discolored, consider purification by recrystallization or sublimation before use. Always store it under an inert atmosphere (Nitrogen or Argon) and protect it from light.
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.[4]
Solution: The cyclization step often requires reflux temperatures to proceed efficiently.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A reaction that is progressing well should show the consumption of the starting material and the appearance of a new, typically more polar, product spot.
Ineffective Activation of the Cyanating Agent: Modern, safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) require activation, often by a Lewis acid, to become sufficiently electrophilic.[5][6]
Solution: Ensure the Lewis acid (e.g., BF₃·Et₂O) is fresh and added under anhydrous conditions. The use of dry solvents is mandatory. A study by Šlachtová et al. found that using 2 equivalents of BF₃·Et₂O with NCTS in refluxing 1,4-dioxane was effective.[5]
Atmospheric Moisture: The reaction is sensitive to moisture, which can hydrolyze the activated intermediate or quench the Lewis acid catalyst.[3]
Solution: Use oven-dried or flame-dried glassware. Employ anhydrous solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction duration.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Category 2: Impurity and Side Product Formation
Question 2: My reaction mixture turns dark, and after workup, I isolate a tar-like substance with very little desired product. What causes this and how can it be prevented?
Answer: Tar formation is a common indicator of decomposition and polymerization side reactions.[7] This is particularly prevalent in reactions involving electron-rich aromatic systems like aminophenols under harsh conditions.
Causality & Solutions:
Oxidative Polymerization: The 2-amino-5-methylphenol starting material can undergo oxidative coupling in the presence of air, especially at elevated temperatures, leading to polymeric materials.
Solution: Rigorously maintain an inert atmosphere (Nitrogen or Argon) from start to finish. Degassing the solvent prior to use can also be beneficial.
Harsh Reaction Conditions: The use of excessively strong acids or bases, or prolonged heating at very high temperatures, can promote undesired side reactions.
Solution: Control the reaction temperature carefully using an oil bath and temperature controller. If using a strong Lewis acid like BF₃·Et₂O, add it slowly at a lower temperature before heating to reflux.
Side Reactions of Intermediates: The N-cyano intermediate can potentially react intermolecularly rather than cyclizing, especially if the concentration is too high.
Solution: Use an appropriate solvent to ensure all reagents are well-dissolved. Running the reaction at a slightly lower concentration may favor the desired intramolecular cyclization.
Diagram 3: Potential Side Reaction Pathways
Caption: Competing reaction pathways leading to product or tar.
Category 3: Purification Challenges
Question 3: I am struggling to purify the final product. It co-elutes with impurities during column chromatography, and recrystallization attempts fail. What are the best practices?
Answer: Purifying 2-aminobenzoxazoles can be challenging due to their polarity and potential for hydrogen bonding.
Causality & Solutions:
Inappropriate Chromatography Conditions: Using a standard mobile phase like Hexane/Ethyl Acetate might not provide sufficient resolution if impurities have similar polarities.
Solution:
Mobile Phase Modification: Add a small amount of a more polar solvent like methanol (1-5%) to your ethyl acetate/hexane mixture to improve separation. A tertiary modifier like triethylamine (~0.5-1%) can be added to the mobile phase to prevent streaking on the silica gel column, which is common for basic compounds like amines.
Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel if your compound shows instability on silica.
Failed Recrystallization: The product may be too soluble in common solvents, or a suitable single-solvent system may not exist.
Solution:
Solvent Screening: Systematically screen for a suitable recrystallization solvent. Good candidates are often alcohols (ethanol, isopropanol), ethyl acetate, or toluene.
Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve the crude product in a minimum amount of a hot solvent in which it is very soluble (e.g., ethanol or ethyl acetate), and then slowly add a "non-solvent" in which it is poorly soluble (e.g., hexane or water) until turbidity persists. Allow to cool slowly. The literature reports purification via column chromatography using a Hexane/EtOAc gradient.[5]
Frequently Asked Questions (FAQs)
Q1: What are safer alternatives to the highly toxic cyanogen bromide for this synthesis?
A1: Cyanogen bromide (BrCN) is effective but extremely toxic and hazardous. Several safer alternatives have been developed. The most prominent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) , which acts as an electrophilic cyanating agent when activated by a Lewis acid.[5][8] This reagent is a stable, non-volatile solid and represents a significant improvement in laboratory safety.
Q2: How critical is the purity of the starting 2-amino-5-methylphenol?
A2: It is absolutely critical. 2-amino-5-methylphenol is an electron-rich aromatic compound prone to aerial oxidation. Impurities from oxidation not only lower the effective concentration of your starting material but can actively interfere with the reaction, leading to significant byproduct and tar formation, which complicates purification and drastically reduces yield.[7]
Q3: Can this reaction be scaled up? What are the key considerations?
A3: Yes, this reaction can be scaled up. A key study demonstrated its viability on a 5 mmol scale with only a slight decrease in yield.[5] Key considerations for scale-up include:
Heat Management: The reaction is typically run at reflux. On a larger scale, ensure efficient and even heating and stirring to avoid localized overheating.
Reagent Addition: The addition of the Lewis acid catalyst can be exothermic. For larger scales, consider adding it portion-wise or as a solution at a controlled rate, potentially with external cooling, before heating the mixture to reflux.
Workup and Extraction: The volume of solvents for extraction will increase significantly. Ensure you have appropriately sized separatory funnels and equipment.
Purification: Column chromatography becomes less practical at a large scale. Developing a robust recrystallization protocol during small-scale experiments is highly advantageous for scalable purification.
Validated Experimental Protocol
This protocol is adapted from a peer-reviewed method for the synthesis of 6-Methyl-1,3-benzoxazol-2-amine using NCTS.[5][8]
To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-5-methylphenol (1.0 equiv) and NCTS (1.5 equiv).
Place the flask under an inert atmosphere (Nitrogen or Argon).
Add anhydrous 1,4-dioxane via syringe.
To the resulting suspension, add BF₃·Et₂O (2.0 equiv) dropwise at room temperature.
Heat the reaction mixture to reflux (approximately 101°C) and maintain for 25-30 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc).
After completion, cool the reaction mixture to room temperature.
Quench the reaction by carefully adding saturated NaHCO₃ solution.
Extract the aqueous layer with Ethyl Acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel using a gradient of Hexane/EtOAc to afford 6-Methyl-1,3-benzoxazol-2-amine as a solid.
Technical Support Center: Purification of 6-Methyl-1,3-benzoxazol-2-amine by Column Chromatography
Welcome to the technical support center for the purification of 6-Methyl-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and trouble...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 6-Methyl-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful column chromatography purification of this and similar heterocyclic amines.
Frequently Asked Questions (FAQs)
Q1: My 6-Methyl-1,3-benzoxazol-2-amine is streaking badly on the silica gel column. What is the primary cause and how can I fix it?
A: Severe streaking or tailing of basic compounds like 6-Methyl-1,3-benzoxazol-2-amine on a standard silica gel column is a common issue. The primary cause is the acidic nature of the silica gel's surface silanol groups, which strongly and sometimes irreversibly interact with the basic amine functionality of your compound[1]. This interaction leads to poor peak shape and can result in yield loss or decomposition of the target molecule[1][2].
To resolve this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (TEA) or a dilute solution of ammonium hydroxide in methanol to your eluent[2][3]. This competing base will saturate the acidic sites on the silica, allowing your compound to elute symmetrically.
Q2: I'm not sure which solvent system to start with for my column. How do I determine the optimal mobile phase?
A: The best starting point for developing a mobile phase for column chromatography is to perform Thin Layer Chromatography (TLC) analysis first[4][5]. For 6-Methyl-1,3-benzoxazol-2-amine, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane (Hex) or pentane and a more polar solvent like ethyl acetate (EtOAc)[3][6][7]. You can also try dichloromethane (DCM) and methanol (MeOH) for more polar compounds[1].
Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.2-0.4[2][4]. This generally provides the best separation from impurities. If your compound remains at the baseline, increase the proportion of the polar solvent. If it runs with the solvent front, increase the proportion of the non-polar solvent. Remember to include the same basic modifier (e.g., triethylamine) in your TLC solvent system that you plan to use for the column.
Q3: My compound is very polar and requires a high percentage of methanol to move off the baseline on TLC, but this results in poor separation from polar impurities. What are my options?
A: When dealing with highly polar compounds that are difficult to separate from polar impurities using standard normal-phase chromatography, you have several options:
Switch to a different stationary phase:
Alumina (neutral or basic): This is an excellent alternative for basic compounds as it lacks the acidic character of silica gel[8].
Amine-functionalized silica: This stationary phase is specifically designed for the purification of amines and provides a basic surface, which can significantly improve peak shape and resolution without the need for mobile phase additives[1][9].
Reverse-phase silica (e.g., C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This can be very effective for purifying highly polar compounds that are poorly retained in normal-phase chromatography[1].
Use a more aggressive normal-phase solvent system: A solvent system containing a small percentage of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective for eluting very polar amines[2].
Q4: How should I load my crude sample onto the column for the best results?
A: Proper sample loading is critical for achieving good separation. There are two main methods:
Wet Loading: Dissolve your crude sample in the minimum amount of the initial mobile phase solvent. If solubility is an issue, you can use a slightly stronger solvent (e.g., dichloromethane), but keep the volume to an absolute minimum to avoid disrupting the column packing[10]. Carefully apply the solution to the top of the silica bed.
Dry Loading: This method is preferred if your compound is not very soluble in the mobile phase or if you need to use a strong solvent for dissolution[10]. Dissolve your crude product in a suitable volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Troubleshooting Guide
Issue 1: The compound will not elute from the column.
Potential Cause
Troubleshooting Step
Compound is too polar for the chosen mobile phase.
Gradually increase the polarity of the mobile phase. If using Hex/EtOAc, you can switch to a DCM/MeOH system.
Irreversible adsorption to the silica gel.
The amine may be too basic and is strongly binding to the acidic silica. Try adding a competing base like triethylamine (1-2%) or ammonium hydroxide to the mobile phase[1][2].
Compound decomposition on the silica.
Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina or amino-propylated silica[2][8].
Incorrect solvent system used.
Double-check that you have prepared the mobile phase with the correct solvents and proportions[2].
Issue 2: The compound elutes too quickly (with the solvent front).
Potential Cause
Troubleshooting Step
Mobile phase is too polar.
Decrease the polarity of the eluent. For example, if you are using 50:50 Hex/EtOAc, try 80:20 Hex/EtOAc.
Sample was loaded with too much of a strong solvent.
Use the dry loading technique to avoid introducing a large volume of a strong solvent at the top of the column[10].
Issue 3: Co-elution of the product with an impurity.
Potential Cause
Troubleshooting Step
Poor separation with the current solvent system.
Try a different solvent system. For example, if Hex/EtOAc is not working, try a system with DCM and a different polar modifier like acetone or methanol. The goal is to alter the selectivity.
Column was overloaded.
Use a larger column or reduce the amount of crude material being purified. A general rule is to use a silica gel to crude product weight ratio of at least 30:1.
Column was poorly packed.
Ensure the column is packed uniformly without any cracks or channels.
The "impurity" is a degradation product.
If your compound is degrading on the column, it can appear as a co-eluting impurity. Use a deactivated stationary phase or add a basic modifier to the eluent[2].
Experimental Protocols
Protocol 1: Standard Column Chromatography on Silica Gel
TLC Analysis:
Dissolve a small amount of the crude 6-Methyl-1,3-benzoxazol-2-amine in a suitable solvent (e.g., DCM).
Spot the solution on a silica gel TLC plate.
Develop the plate in a chamber containing a mixture of Hexane/Ethyl Acetate (e.g., starting with 7:3) with 1% triethylamine.
Visualize the plate under UV light (254 nm).
Adjust the solvent ratio until the desired Rf of ~0.3 is achieved.
Column Packing (Slurry Method):
Choose an appropriate size column.
Place a small plug of cotton at the bottom and add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Add a layer of sand on top of the packed silica gel.
Sample Loading (Dry Loading):
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
Add silica gel (2-3x the weight of the crude product) and mix.
Evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Carefully add the mobile phase to the column.
Begin eluting the column, collecting fractions in test tubes.
Monitor the elution process by TLC analysis of the collected fractions.
If the product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).
Isolation:
Combine the fractions containing the pure product.
Evaporate the solvent under reduced pressure to obtain the purified 6-Methyl-1,3-benzoxazol-2-amine.
Protocol 2: Purification using an Amine-Functionalized Silica Column
TLC Analysis:
Use amine-functionalized TLC plates if available to best mimic the column conditions[9].
Develop a suitable mobile phase, typically requiring a less polar system than standard silica (e.g., Hexane/EtOAc). Basic additives are usually not necessary[9].
Column Preparation and Elution:
Follow the same column packing and sample loading procedures as for standard silica gel, but using the amine-functionalized silica.
Elute the column with the optimized mobile phase and collect fractions as described above. Amine columns often provide sharper peaks and better separation for basic compounds[1].
Visualizations
Workflow for Troubleshooting Column Chromatography
Caption: A troubleshooting flowchart for common column chromatography issues.
Decision Tree for Stationary Phase Selection
Caption: Decision guide for selecting the appropriate stationary phase.
Technical Support Center: Recrystallization Methods for 2-Aminobenzoxazole Derivatives
Welcome to the technical support guide for the purification of 2-aminobenzoxazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges du...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of 2-aminobenzoxazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical final step of purification: recrystallization. The unique electronic and structural properties of the 2-aminobenzoxazole scaffold can present specific hurdles, from solvent selection to controlling crystal morphology. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures. Conversely, impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor upon crystallization).[1]
FAQ: How do I choose the best solvent for my 2-aminobenzoxazole derivative?
Answer: Solvent selection is the most critical step and often involves some empirical testing. The principle of "like dissolves like" is a good starting point; given the polar nature of the amine and the benzoxazole core, polar solvents are often effective.
Screening Strategy:
Place a small amount (10-20 mg) of your crude material into several test tubes.
Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
Heat the tubes. An ideal solvent will fully dissolve the compound at or near its boiling point.
Allow the solutions to cool slowly to room temperature, and then in an ice bath. A successful solvent will yield a high quantity of crystalline precipitate.
The following table summarizes common solvents and solvent systems that have proven effective for benzoxazole and related aromatic amine derivatives.
Solvent/System
Type
Typical Use & Rationale
Potential Issues
Ethanol
Single Solvent
Often a good starting point. The hydroxyl group interacts well with the polar 2-aminobenzoxazole core.[2]
May have high solubility even when cold, leading to lower yields.
Ethanol/Water
Mixed Solvent
Excellent for fine-tuning solubility. The compound is dissolved in hot ethanol (the "good" solvent), and water (the "anti-solvent") is added dropwise until the solution becomes turbid.[3][4]
High water content can sometimes promote oiling out.
Acetone/Acetonitrile
Mixed Solvent
A patented method for purifying substituted benzoxazoles involves dissolving in acetone and adding acetonitrile to induce crystallization.[5]
Requires careful control of solvent ratios and concentration.
Ethyl Acetate/Heptane
Mixed Solvent
A common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add heptane as the anti-solvent.[5]
Prone to oiling out if the polarity difference is too great or cooling is too rapid.
Toluene
Single Solvent
Can be effective for less polar derivatives. Its high boiling point allows for a large solubility differential upon cooling.[6]
High boiling point may exceed the melting point of the compound, causing oiling out.
Section 2: General Recrystallization Protocol & Workflow
This protocol provides a robust starting point for purifying a typical 2-aminobenzoxazole derivative using a mixed solvent system, such as Ethanol/Water.
Dissolution: Place the crude 2-aminobenzoxazole derivative into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a magnetic stir bar and hot plate for efficient dissolution.
(Optional) Hot Filtration: If insoluble impurities are observed, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a second pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.
Induce Crystallization: To the clear, hot filtrate, add deionized water dropwise with continuous stirring until the solution remains faintly turbid (cloudy).[4] This indicates the point of saturation has been reached.
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated but not supersaturated at the high temperature.
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] A shallow solvent pool can lead to fast cooling; using a flask of appropriate size is important.[7]
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any adhering mother liquor containing soluble impurities.[8]
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Recrystallization Workflow Diagram
Caption: General workflow for recrystallization.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of 2-aminobenzoxazole derivatives.
Problem: My compound is "oiling out" instead of crystallizing.
Q: I see oily droplets forming as my solution cools. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal.[9] This happens when the melting point of your compound (often lowered by impurities) is below the temperature of the solution when it becomes supersaturated.[7] The resulting oil is an impure, supercooled liquid that rarely solidifies into a pure crystalline product because impurities are often more soluble in the oil than in the solvent.[7][9]
Causality & Solutions:
High Supersaturation at High Temperature: The solution is becoming saturated while it is still too hot.
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation point, then allow it to cool more slowly.[7] This keeps the compound dissolved until the solution reaches a lower temperature.
Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.
Solution: If the first solution doesn't work, recover your compound by evaporation and choose a different solvent system with a lower boiling point.[7] For example, if you used ethanol (b.p. 78 °C), consider trying methanol (b.p. 65 °C).
High Impurity Load: A large amount of impurity can dramatically depress the melting point of your compound.
Solution: Consider a preliminary purification step. If the impurities are colored or resinous, a charcoal treatment after initial dissolution might help.[7] Alternatively, a quick silica gel plug filtration before recrystallization can remove gross impurities.
Problem: No crystals are forming after cooling.
Q: My solution is clear even after cooling in an ice bath. What should I do?
A: This is a classic case of either using too much solvent or having a stable supersaturated solution where crystal nucleation is kinetically hindered.[10]
Causality & Solutions:
Excess Solvent: You have used too much solvent, and the compound remains soluble even at low temperatures.[8][10]
Solution: Gently heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[7] If you are unsure, dip a glass stirring rod in the solution and let the solvent evaporate; a significant solid residue indicates that your compound is present and concentrating the solution should work.[7]
Lack of Nucleation Sites: The solution is supersaturated, but there are no surfaces or seed crystals to initiate crystal growth.
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[10]
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.[7]
Problem: My final product is not pure.
Q: I got crystals, but my NMR/LCMS analysis shows they are still impure. Why?
A: Impurities can be incorporated into your final product through several mechanisms, including co-precipitation or inclusion within the crystal lattice.[11][12]
Causality & Solutions:
Rapid Crystallization ("Crashing Out"): If cooling is too fast, impurities don't have time to be excluded from the growing crystal lattice and become trapped.[7]
Solution: Repeat the recrystallization. Use slightly more hot solvent than the bare minimum and ensure the solution cools as slowly as possible. Insulating the flask can help.[7]
Impurity Co-precipitation: An impurity may have similar solubility properties to your product or may simply be insoluble in the chosen solvent.[11]
Solution 1 (Solvent Choice): The ideal solvent should keep the impurity dissolved even when cold.[1] You may need to screen for a different solvent system.
Solution 2 (Hot Filtration): If the impurity is insoluble in the hot solvent, a hot filtration step before cooling is essential to remove it.[7]
Solution 3 (Washing): Ensure the final crystals are washed thoroughly with a small amount of ice-cold solvent to remove any residual mother liquor, which is rich in impurities.[11][13]
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Section 4: Advanced Topics & FAQs
Q: I have heard about polymorphism. Is this a concern for 2-aminobenzoxazole derivatives?
A: Yes, it can be. Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which have different arrangements of molecules in the crystal lattice.[14] These different forms can have distinct physical properties, including solubility, melting point, and stability. For drug development professionals, controlling polymorphism is critical as it can impact bioavailability and shelf-life.[14][15] If you observe different crystal habits (e.g., needles vs. plates) under slightly different recrystallization conditions, you may be isolating different polymorphs. Characterization by techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) would be necessary to confirm this.
Q: My crude product has a strong color. Can I use activated charcoal?
A: Yes. Activated charcoal is very effective at adsorbing high-molecular-weight, colored impurities. Add a small amount (1-2% of the solute's weight) of charcoal to the hot, dissolved solution before the hot filtration step.[7] Be aware that charcoal can also adsorb your product, so using the minimum amount necessary is key to avoiding significant yield loss. Do not add charcoal to a boiling solution, as it can cause violent bumping.
References
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
Fujiwara, M., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at: [Link]
Reddit User Discussion. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
Al-Kourra, H., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]
Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
Quora User Answer. (2019). How to prevent co-precipitation in chemistry. Available at: [Link]
Google Patents. (2012). US8178666B2 - 2-aminobenzoxazole process.
Royal Society of Chemistry. (2022). Impurity Incorporation in Solution Crystallization: Diagnosis, Prevention, and Control. CrystEngComm. Available at: [Link]
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Available at: [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
University of Colorado Boulder. (n.d.). Recrystallization 2. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
Supporting Information. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Available at: [Link]
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available at: [Link]
ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
ResearchGate. (n.d.). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Available at: [Link]
Reddit User Discussion. (2024). Recrystallization Issues. r/Chempros. Available at: [Link]
National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]
International Union of Crystallography. (n.d.). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Available at: [Link]
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]
National Institutes of Health. (n.d.). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PMC. Available at: [Link]
Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... CrystEngComm. Available at: [Link]
MDPI. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Available at: [Link]
National Institutes of Health. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. PubMed. Available at: [Link]
ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]
National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]
National Institutes of Health. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Available at: [Link]
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]
Technical Support Center: Synthesis of 2-Aminobenzoxazoles
Welcome to the Technical Support Center for the synthesis of 2-aminobenzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the synthesis of 2-aminobenzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the practical challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic routes and overcome common hurdles.
I. Frequently Asked Questions (FAQs): Quick Solutions to Common Issues
This section provides rapid answers to the most common questions and problems encountered during the synthesis of 2-aminobenzoxazoles.
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
Low yields in 2-aminobenzoxazole synthesis can often be traced back to a few key areas.[1][2] First, assess the purity of your starting materials, particularly the 2-aminophenol, which is susceptible to air oxidation.[3] Impurities can interfere with the reaction, leading to a host of side products.[1] Second, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as both starting materials and intermediates can be sensitive to oxygen and moisture.[3] Finally, re-evaluate your reaction conditions, including solvent, temperature, and reaction time, as these are critical parameters that can dramatically influence the outcome.[1]
Q2: I'm using cyanogen bromide (BrCN) and my reaction is messy, with multiple unidentified spots on my TLC plate. What could be happening?
Cyanogen bromide is a highly reactive and toxic reagent that can lead to several side reactions.[4] Besides the desired 2-aminobenzoxazole, you may be forming byproducts such as ureas or guanidines through further reaction of the product with BrCN or cyanamide intermediates. Cyanamide itself can dimerize to form dicyandiamide or trimerize to melamine, especially under basic conditions.[5] To minimize these side reactions, it is crucial to maintain stoichiometric control of the reagents and to perform the reaction at a low temperature.
Q3: I'm attempting a synthesis using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safer alternative to BrCN, but the reaction is sluggish or incomplete. How can I improve this?
While NCTS is a safer cyanating agent, its reactivity is lower than that of BrCN.[4][6] To drive the reaction to completion, the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), is often necessary to activate the cyano group of NCTS towards nucleophilic attack by the 2-aminophenol.[4] Ensure your Lewis acid is fresh and added under anhydrous conditions. Additionally, optimizing the reaction temperature and time is critical; these reactions often require reflux for extended periods.[4]
Q4: My final product appears to be a mixture of two very similar compounds that are difficult to separate. What could they be?
You are likely observing the tautomerism between 2-aminobenzoxazole and its imino tautomer, 2-iminobenzoxazoline.[7] This is an equilibrium that can be influenced by the solvent and pH. In solution, both forms can exist, and they may appear as distinct but closely related spots on a TLC plate or as broadened peaks in NMR spectra. This is an inherent property of the molecule and not necessarily an impurity.
II. Troubleshooting Guides: In-Depth Analysis of Side Reactions
This section provides a more detailed examination of specific side reactions, including their mechanisms and targeted strategies for mitigation.
Guide 1: Formation of Dimerization and Trimerization Products of Cyanamide
Issue: The formation of significant amounts of white, often insoluble, byproducts, particularly when using cyanogen bromide or other sources of cyanamide.
Root Cause Analysis: Cyanamide (H₂NCN) is a key intermediate in many 2-aminobenzoxazole syntheses. However, it is a reactive molecule that can undergo self-condensation, especially under basic conditions, to form dicyandiamide (the dimer) and melamine (the trimer).[5][8]
Mechanism of Side Reaction:
Caption: Self-condensation of cyanamide to form dicyandiamide and melamine.
Mitigation Strategies:
Parameter
Recommendation
Rationale
pH Control
Maintain a neutral or slightly acidic pH during the reaction.
The dimerization and trimerization of cyanamide are base-catalyzed.[5]
Temperature
Perform the reaction at the lowest effective temperature.
Higher temperatures can accelerate the rate of these side reactions.
Stoichiometry
Use a slight excess of the 2-aminophenol relative to the cyanating agent.
This ensures the cyanamide intermediate is consumed by the desired reaction as it is formed.
Reaction Time
Monitor the reaction closely by TLC and work up as soon as the starting material is consumed.
Prolonged reaction times can lead to increased formation of these byproducts.
Experimental Protocol for Minimizing Cyanamide Byproducts:
Reaction Setup: Dissolve 2-aminophenol in a suitable solvent (e.g., methanol, ethanol) and cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add a solution of cyanogen bromide in the same solvent dropwise to the cooled 2-aminophenol solution over a period of 1-2 hours.
pH Monitoring: If necessary, add a mild acid (e.g., acetic acid) to maintain a slightly acidic pH.
Reaction Monitoring: Monitor the reaction progress by TLC.
Work-up: Once the 2-aminophenol is consumed, immediately proceed with the work-up to isolate the product and prevent further side reactions.
Guide 2: Formation of Disulfide Byproducts in Syntheses from Thiol Precursors
Issue: In the synthesis of N-substituted 2-aminobenzoxazoles starting from benzoxazole-2-thiol, a significant amount of a disulfide byproduct is observed.
Root Cause Analysis: Benzoxazole-2-thiol can be oxidized to form a disulfide, particularly in the presence of a base and at elevated temperatures. This side reaction can be promoted by a radical mechanism.[9]
Mechanism of Side Reaction:
Caption: Base and heat-promoted disulfide formation from benzoxazole-2-thiol.
Mitigation Strategies:
Parameter
Recommendation
Rationale
Base
Use a milder base, such as triethylamine (Et₃N), instead of stronger inorganic bases like potassium carbonate (K₂CO₃).[9]
Stronger bases can deprotonate the thiol more readily, facilitating oxidation.
Temperature
Conduct the reaction at a lower temperature.
Higher temperatures can promote the radical mechanism leading to disulfide formation.[9]
Stoichiometry of Amine
Use an appropriate stoichiometry of the amine nucleophile.
An excess of the amine can sometimes favor the desired substitution over disulfide formation.
Radical Scavenger
The addition of a radical scavenger may suppress disulfide formation.
This can be effective if the side reaction proceeds through a radical pathway.
Experimental Protocol for Minimizing Disulfide Formation:
Reaction Setup: Suspend benzoxazole-2-thiol and the desired amine in a suitable solvent (e.g., DMF).
Base Addition: Add 1 equivalent of triethylamine to the mixture.
Reaction Conditions: Stir the reaction mixture at a controlled, lower temperature (e.g., 70 °C) and monitor by TLC.[9]
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent.
Guide 3: Incomplete Cyclization and Formation of Intermediate Species
Issue: The reaction stalls, and significant amounts of unreacted 2-aminophenol and/or an intermediate acyclic species are observed.
Root Cause Analysis: The cyclization step to form the benzoxazole ring can be the rate-limiting step and may require specific conditions to proceed to completion. In syntheses involving aldehydes, the intermediate Schiff base may be stable and not cyclize efficiently.[1] In syntheses with cyanating agents, the initial adduct may not cyclize due to insufficient activation or unfavorable reaction conditions.
Mechanism of Incomplete Reaction:
Caption: Stalling of the reaction at the acyclic intermediate stage.
Mitigation Strategies:
Parameter
Recommendation
Rationale
Catalyst
Ensure the catalyst (e.g., Lewis acid for NCTS reactions, acid for aldehyde condensations) is active and used in the correct amount.[1][4]
The catalyst is often crucial for activating the intermediate towards cyclization.
Temperature
Gradually increase the reaction temperature while monitoring for product formation and decomposition.
The cyclization step may have a higher activation energy.
Solvent
Choose a solvent that favors the cyclization step. Aprotic polar solvents are often effective.
The solvent can influence the stability of the intermediate and the transition state of the cyclization.
Dehydrating Agent
In reactions that produce water (e.g., condensation with carboxylic acids), the addition of a dehydrating agent can drive the equilibrium towards the cyclized product.
Removal of water prevents the reverse reaction.
Experimental Protocol to Promote Complete Cyclization:
Catalyst Check: If using a catalyst, ensure it is fresh and handled under the appropriate conditions (e.g., anhydrous conditions for Lewis acids).
Temperature Optimization: If the reaction is stalling at a lower temperature, incrementally increase the temperature by 10-20 °C and monitor the progress.
Solvent Screen: If the issue persists, consider screening different solvents to find one that better facilitates the cyclization.
Extended Reaction Time: Allow the reaction to proceed for a longer duration, with regular monitoring to ensure the product is not degrading.
III. Purification Strategies
Q: How can I effectively purify my 2-aminobenzoxazole from the common side products?
A combination of techniques is often necessary for successful purification.
Removal of Dicyandiamide and Melamine: These byproducts are often insoluble in many organic solvents. Filtration of the crude reaction mixture can remove a significant portion of these impurities.
Acid-Base Extraction: 2-Aminobenzoxazole has a basic amino group and can be protonated. An acid-base workup can be used to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.
Column Chromatography: This is a highly effective method for separating 2-aminobenzoxazole from closely related impurities. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
IV. References
Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process. Retrieved January 4, 2026, from
Wikipedia. (2023, December 19). Cyanamide. Retrieved January 4, 2026, from [Link]
IntechOpen. (2021). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. In Nitriles and Isonitriles.
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19303-19313. [Link]
ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved January 4, 2026, from [Link]
Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process. Retrieved January 4, 2026, from
MDPI. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. [Link]
MDPI. (2021). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Molecules, 26(1), 123.
Schimpl, A., et al. (1964). Cyanamide Formation under Primitive Earth Conditions. Nature, 201, 91-92.
ResearchGate. (1978). Formation of cyanogen, cyanoformamide and oxamide by oxidation of hydrogen cyanide. Retrieved January 4, 2026, from [Link]
National Institutes of Health. (2022). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society, 144(35), 16086-16098. [Link]
Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Retrieved January 4, 2026, from
ResearchGate. (2018). Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). Retrieved January 4, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 4, 2026, from [Link]
ResearchGate. (2010). Flash preparation of carbenoids: A different performance of cyanogen bromide. Retrieved January 4, 2026, from [Link]
Wiley Online Library. (1964). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 11, 197-225.
Organic Chemistry Portal. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Retrieved January 4, 2026, from [Link]
Royal Society of Chemistry. (1981). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. J. Chem. Soc., Perkin Trans. 2, (1), 1-6.
National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488. [Link]
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]
ResearchGate. (2017). (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved January 4, 2026, from [Link]
ResearchGate. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide | Request PDF. Retrieved January 4, 2026, from [Link]
ACS Publications. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3703-3706. [Link]
ScienceDirect. (2016). Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. Arabian Journal of Chemistry, 9, S133-S140.
ResearchGate. (2017). The Application of NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) in Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides. Retrieved January 4, 2026, from [Link]
ResearchGate. (2019). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide | Request PDF. Retrieved January 4, 2026, from [Link]
Wikimedia Commons. (2007, June 15). File:Cyanogen bromide reaction.pdf. Retrieved January 4, 2026, from [Link]
ResearchGate. (2017). Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines | Request PDF. Retrieved January 4, 2026, from [Link]
ResearchGate. (n.d.). Cyanogen bromide (CNBr). Retrieved January 4, 2026, from [Link]
Vietnam Journals Online. (2014). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Journal of Science and Technology, 52(4B), 215-220.
ResearchGate. (2017). Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines | Request PDF. Retrieved January 4, 2026, from [Link]
Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of th...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Benzoxazoles are not only prevalent in medicinal chemistry due to their diverse biological activities but also find applications in materials science.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are successful, efficient, and reproducible.
Troubleshooting Guide: Overcoming Common Hurdles in Benzoxazole Synthesis
This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: My benzoxazole synthesis is resulting in a very low yield.
Low yields are a frequent challenge and can be attributed to several factors. A systematic approach is key to identifying and resolving the issue.[4][5]
Possible Causes and Solutions:
Purity of Starting Materials: Impurities in your starting materials, such as 2-aminophenol or the corresponding aldehyde or carboxylic acid, can significantly hinder the reaction.[4][5]
Actionable Advice: Always start with high-purity reagents. Assess the purity of your starting materials by checking their melting point against literature values.[4] If impurities are suspected, consider recrystallization or distillation of the starting materials before use.[5]
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, and catalyst are all critical parameters that can dramatically affect the yield.[4][6]
Actionable Advice:
Temperature: If the reaction is sluggish, a gradual increase in temperature might be necessary to overcome the activation energy.[5] Conversely, if you observe product degradation, the temperature might be too high.[6] A temperature screening is often a worthwhile optimization step. Some solvent-free reactions may require temperatures up to 130°C for good yields.[5][7]
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[6][7] An incomplete reaction will show the presence of starting materials.[4]
Solvent: The choice of solvent is crucial. While solvents like ethanol are commonly effective, if you are experiencing low yields, consider trying a different solvent.[6] Ensure your solvent is anhydrous if the reaction is sensitive to moisture.[6]
Inactive or Inappropriate Catalyst: The catalyst plays a pivotal role in many benzoxazole syntheses.
Actionable Advice: Ensure your catalyst is active, as some are sensitive to air and moisture and may require activation.[4] The type of catalyst is also critical; Brønsted or Lewis acids are commonly used for the condensation of 2-aminophenols with aldehydes.[5][8] Sometimes, a modest increase in catalyst loading can significantly boost the conversion rate.[4][6]
Formation of a Stable Schiff Base Intermediate: In syntheses involving an aldehyde and 2-aminophenol, the formation of a stable Schiff base intermediate that is slow to cyclize is a common issue.[6]
Actionable Advice: To drive the cyclization, you can try increasing the reaction temperature or adding a suitable oxidizing agent.[5][6] Some protocols may benefit from a two-step approach where the Schiff base is first isolated and then subjected to cyclization conditions.[6]
Below is a troubleshooting workflow to guide you through resolving low-yield issues.
Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.
Problem 2: I am observing significant side product formation.
The formation of side products not only reduces the yield of your desired benzoxazole but also complicates the purification process.[4]
Common Side Products and Mitigation Strategies:
Incomplete Cyclization: As mentioned, the Schiff base intermediate may be a major byproduct if it fails to cyclize.[5]
Mitigation: Increase the reaction temperature or time, or add an oxidant to promote cyclization.[5]
Dimerization or Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under highly acidic or basic conditions.[5]
Mitigation: Carefully control the reaction temperature and pH. A gradual addition of reagents might also be beneficial.
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[4]
Mitigation: Optimize the stoichiometry of your reactants to avoid using a large excess of the alkylating or acylating agent.[4]
Problem 3: My reaction has stalled and is not proceeding to completion.
A stalled reaction, where starting materials are still present after the expected reaction time, can be frustrating.
Potential Reasons and Corrective Actions:
Insufficient Temperature: The reaction may lack the necessary activation energy.[5]
Corrective Action: Gradually increase the reaction temperature while monitoring the progress by TLC or GC.[5]
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.[5]
Corrective Action: If you are using a recyclable catalyst, it may need regeneration. In other cases, adding a fresh portion of the catalyst can help restart the reaction.[5]
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate.[4]
Corrective Action: Re-verify your calculations and the masses/volumes of the reagents used.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of benzoxazoles.
Q1: What are the most common starting materials for benzoxazole synthesis?
The most prevalent method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a variety of carbonyl compounds.[1][9] This includes aldehydes, carboxylic acids and their derivatives, ketones, and orthoesters.[9]
Q2: What is the general mechanism for the formation of benzoxazoles from 2-aminophenol and an aldehyde?
The reaction typically proceeds through the initial formation of a Schiff base intermediate from the condensation of the 2-aminophenol and the aldehyde.[10][11] This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final benzoxazole product.[10][11]
Caption: A simplified mechanism for benzoxazole formation.
Q3: Can I run benzoxazole synthesis under solvent-free conditions?
Yes, several eco-friendly and efficient methods for benzoxazole synthesis have been developed that proceed under solvent-free conditions.[7][12] These reactions are often facilitated by a catalyst and may utilize microwave irradiation to reduce reaction times.[12][13]
Q4: What is a typical temperature range for benzoxazole synthesis?
The optimal temperature can vary widely depending on the specific synthetic route. Some reactions proceed efficiently at room temperature, while others may require heating to between 50°C and 140°C to achieve good yields.[12] For instance, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst has been reported to be effective at 130°C.[7]
Q5: What are some effective methods for purifying benzoxazoles?
Purification is a critical step where product loss can occur.[4]
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.[4][7]
Recrystallization: This is an excellent technique for obtaining highly pure crystalline products. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals.[14][15]
Washing: Simple washing of the crude product with a solvent in which the impurities are soluble but the product is not, such as cold ethanol, can be an effective initial purification step.[6]
Data Summary and Experimental Protocols
For your convenience, the following table summarizes typical reaction conditions for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and an aromatic aldehyde.
Parameter
Typical Conditions
Notes
Catalyst
Brønsted or Lewis acids (e.g., PPA, TfOH), Metal catalysts (e.g., Cu, Pd), Nanocatalysts
General Experimental Protocol for the Synthesis of 2-Arylbenzoxazoles
This protocol is a generalized procedure and may require optimization for specific substrates.[6][7]
Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the chosen catalyst (e.g., 1-10 mol%).
Solvent Addition: Add the appropriate solvent (if not a solvent-free reaction).
Reaction: Stir the mixture at the optimized temperature for the required time, monitoring the reaction progress by TLC or GC.
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 2-arylbenzoxazole.[7]
References
Basavaraju, B., et al. "A Review on Various Synthetic Methods of Benzoxazole Moiety." International Journal of Pharmacy and Biological Sciences, 2021.
BenchChem. "Technical Support Center: Troubleshooting Benzoxazole Synthesis." Accessed January 4, 2026.
BenchChem. "Optimizing reaction conditions for one-pot benzoxazole synthesis." Accessed January 4, 2026.
BenchChem. "troubleshooting low yield in benzoxazole synthesis." Accessed January 4, 2026.
ResearchGate. "A general mechanism for benzoxazole synthesis." Accessed January 4, 2026.
PubMed Central. "The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility." Accessed January 4, 2026.
Elsevier. "Review of synthesis process of benzoxazole and benzothiazole derivatives." Accessed January 4, 2026.
Google Patents. "Process for the purification of substituted benzoxazole compounds." Accessed January 4, 2026.
BenchChem. "Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis." Accessed January 4, 2026.
BenchChem. "optimizing reaction conditions for 1,2-Benzisoxazole synthesis." Accessed January 4, 2026.
ResearchGate. "Review of synthesis process of benzoxazole and benzothiazole derivatives | Request PDF." Accessed January 4, 2026.
ResearchGate. "Mechanism for the formation of benzoxazole. | Download Scientific Diagram." Accessed January 4, 2026.
BenchChem. "Technical Support Center: Optimization of Benzoxazole Synthesis." Accessed January 4, 2026.
Organic Chemistry Portal. "Benzoxazole synthesis." Accessed January 4, 2026.
International Journal of Pharmaceutical Sciences Review and Research. "Benzoxazole: Synthetic Methodology and Biological Activities." Accessed January 4, 2026.
National Institutes of Health. "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions." Accessed January 4, 2026.
WIPO PatentScope. "WO/2006/096624 PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS." Accessed January 4, 2026.
ACS Omega. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition." Accessed January 4, 2026.
RSC Publishing. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." Accessed January 4, 2026.
National Institutes of Health. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC." Accessed January 4, 2026.
Google Patents. "Synthesis method of benzoxazole compound." Accessed January 4, 2026.
BenchChem. "An In-depth Technical Guide to the Safety and Handling of 5,7-Dichloro-1,3-benzoxazol-2-amine." Accessed January 4, 2026.
MDPI. "Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis." Accessed January 4, 2026.
Journal of Chemical and Pharmaceutical Research. "Synthesis, characterization and biological evaluation of benzoxazole derivatives." Accessed January 4, 2026.
Technical Support Center: Optimizing 2-Aminobenzoxazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminobenzoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve yields and overc...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-aminobenzoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve yields and overcome common challenges in this important synthetic transformation. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than reported in the literature, or my starting material (2-aminophenol) is not fully consumed. What are the primary factors to investigate?
Low yields are a frequent challenge in 2-aminobenzoxazole synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Answer:
Several factors can contribute to low yields and incomplete reactions. Here’s a prioritized checklist of what to investigate:
Purity of Starting Materials:
2-Aminophenol Quality: 2-Aminophenol is susceptible to oxidation, which can result in the formation of colored impurities (often appearing as a tan or brown solid). These oxidized species can interfere with the cyclization process. It is highly recommended to use freshly purified 2-aminophenol or material from a reputable supplier. If your starting material is discolored, consider recrystallization or sublimation before use.
Cyanating Agent Integrity:
Cyanogen Bromide (BrCN): This reagent is highly toxic and moisture-sensitive.[2][3] Ensure it is handled in a well-ventilated fume hood with appropriate personal protective equipment. Use a fresh bottle or one that has been properly stored to avoid using hydrolyzed or degraded material.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): While significantly safer than BrCN, NCTS can also degrade over time.[4] It is a bench-stable solid but should be stored in a cool, dry place.[4] The purity of NCTS is critical, as impurities can hinder the reaction.[1]
Reaction Conditions:
Inert Atmosphere: The reaction is often sensitive to atmospheric moisture and oxygen.[1][5][6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts and improve yields.[1][6]
Temperature Control: The optimal temperature is highly dependent on the specific method. For instance, reactions with NCTS and a Lewis acid like BF₃·Et₂O often require reflux.[2][3] Insufficient temperature can lead to incomplete conversion, while excessive heat may cause decomposition of reactants or products.[5][7]
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Prematurely ending the reaction will result in incomplete conversion, while excessively long reaction times can lead to byproduct formation.
Reagent Stoichiometry:
Ensure the molar ratios of your reactants are accurate. An excess of the cyanating agent is often used, but a large excess can lead to side reactions.
Question 2: I'm using the NCTS method with a Lewis acid (BF₃·Et₂O), but my yields are inconsistent and lower than expected. What are the common pitfalls with this method?
Answer:
The NCTS/Lewis acid method is a safer alternative to BrCN, but it has its own set of challenges that can lead to variability in yields.
Activation of NCTS: The Lewis acid is crucial for activating the cyano group of NCTS towards nucleophilic attack by the 2-aminophenol.[2][3] Ensure that the BF₃·Et₂O is of good quality and has been stored properly to prevent deactivation by moisture. The dropwise addition of the Lewis acid to the reaction mixture is often recommended.[3]
Solvent Choice: Anhydrous solvents are critical for this reaction to proceed efficiently. 1,4-dioxane is a commonly used solvent for this transformation.[2][3] Ensure your solvent is properly dried before use.
Irreproducibility with Certain Bases: Some literature procedures report the use of strong bases like Lithium Hexamethyldisilazide (LiHMDS) with NCTS.[8][9] However, these methods have been found to be irreproducible by some researchers, yielding only a small amount of the desired product.[2][3] The Lewis acid-mediated approach is generally considered more robust.[2][3]
II. Side Product Formation
Question 3: I'm observing significant side product formation in my reaction. What are the common byproducts and how can I minimize them?
Answer:
Side product formation is a primary cause of reduced yields and can complicate purification. The nature of the side products depends on the specific synthetic route.
Urea Derivatives: Incomplete cyclization or reaction with impurities can lead to the formation of urea-like byproducts. This is more common when using cyanating agents that can generate isocyanate-like intermediates.
Bis-benzoxazoles: Dimerization of the product or reaction intermediates can sometimes occur, especially at higher concentrations or temperatures.
Polymerization: Under harsh acidic or basic conditions, or at elevated temperatures, polymerization of 2-aminophenol or the reaction intermediates can lead to the formation of intractable tars.[6][10]
Strategies to Minimize Side Products:
Optimize Reaction Temperature: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often minimize the formation of degradation and side products.
Control Stoichiometry: Use the appropriate stoichiometry of reactants. A large excess of one reactant can sometimes promote side reactions.
Order of Addition: In some cases, the order in which reagents are added can influence selectivity. For example, adding the 2-aminophenol slowly to a solution of the activated cyanating agent might be beneficial.
Inert Atmosphere: As mentioned previously, using an inert atmosphere can prevent the formation of oxidation-related byproducts.[1][6]
III. Purification Challenges
Question 4: I'm having difficulty purifying my 2-aminobenzoxazole. What are some effective purification strategies?
Answer:
Purification can be a significant source of product loss if not optimized.[6]
Column Chromatography: This is the most common method for purifying 2-aminobenzoxazoles.[2][3][6]
Solvent System: A common starting point for the solvent system is a mixture of hexanes and ethyl acetate.[2][3] The polarity can be adjusted based on the specific substitution pattern of your benzoxazole. For more polar compounds, a gradient elution might be necessary.
Silica Gel Choice: Standard silica gel (60 Å, 230-400 mesh) is typically suitable. However, if your compound is acid-sensitive, you may consider using deactivated silica gel (e.g., treated with triethylamine).
Recrystallization: If a crude product of sufficient purity is obtained, recrystallization can be an effective method for obtaining highly pure material. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Work-up Procedure:
After the reaction is complete, a careful work-up is essential. This typically involves quenching the reaction (e.g., with saturated sodium bicarbonate solution for acid-catalyzed reactions), followed by extraction with an organic solvent like ethyl acetate.[2][3]
Washing the organic layer with brine can help to remove residual water before drying with an anhydrous salt like sodium sulfate.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of 2-aminobenzoxazole synthesis, based on literature reports.
Protocol 1: Synthesis of 2-Aminobenzoxazole using NCTS and BF₃·Et₂O
This protocol is adapted from Šlachtová et al., 2019.[2][3]
Materials:
o-Aminophenol
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Boron trifluoride etherate (BF₃·Et₂O)
1,4-Dioxane (anhydrous)
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-aminophenol (1.0 equiv) and NCTS (1.5 equiv).
Dissolve the solids in anhydrous 1,4-dioxane.
Under an inert atmosphere (e.g., nitrogen), add BF₃·Et₂O (2.0 equiv) dropwise to the stirred solution.
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction typically takes 24-30 hours.
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by carefully adding saturated NaHCO₃ solution until the pH is approximately 7.
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexanes/EtOAc gradient.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the BF₃·Et₂O-catalyzed synthesis of 2-aminobenzoxazole from 2-aminophenol and NCTS.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in 2-aminobenzoxazole synthesis.
References
Request PDF. (n.d.). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. ResearchGate. [Link]
Šlachtová, V., Gucký, T., & Perjési, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19483–19493. [Link]
Šlachtová, V., Gucký, T., & Perjési, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19483–19493. [Link]
Request PDF. (n.d.). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). ResearchGate. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
Šlachtová, V., Gucký, T., & Perjési, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19483–19493. [Link]
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389–25429. [Link]
Fleck, C., & Nachtsheim, B. J. (2017). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 15(36), 7584–7599. [Link]
Bennehalli, B., & Kumar, C. S. A. (2014). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 4(3), 1-19. [Link]
Fleck, C., & Nachtsheim, B. J. (2017). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 15(36), 7584–7599. [Link]
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]
Manjunatha, K. S., & Siddappa, B. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389–25429. [Link]
Scite.ai. (n.d.). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). [Link]
Maleki, A., & Ghamari, N. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21598. [Link]
Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). [Link]
Request PDF. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. [Link]
Beilstein Archives. (n.d.). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. [Link]
Request PDF. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. [Link]
Liu, Z., Yuan, T., Huang, J., & Wen, Q. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(10), 1735. [Link]
Organic & Biomolecular Chemistry. (n.d.). BF3·Et2O-promoted unconventional reactions of 2-oxoaldehyde: access to 4-amidooxazoles and β-keto amides/sulphonamides. RSC Publishing. [Link]
PubMed. (n.d.). BF3·Et2O-promoted cleavage of the Csp-Csp2 bond of 2-propynolphenols/anilines: route to C2-alkenylated benzoxazoles and benzimidazoles. [Link]
ResearchGate. (n.d.). Flash preparation of carbenoids: A different performance of cyanogen bromide. [Link]
Stability issues of 6-Methyl-1,3-benzoxazol-2-amine in solution
This technical support guide is designed for researchers, scientists, and drug development professionals to address the potential stability challenges of 6-Methyl-1,3-benzoxazol-2-amine in solution. Our goal is to provid...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to address the potential stability challenges of 6-Methyl-1,3-benzoxazol-2-amine in solution. Our goal is to provide you with the foundational knowledge and practical tools to anticipate, troubleshoot, and manage the stability of this compound throughout your experimental workflows.
Introduction: Understanding the Stability Landscape of 2-Aminobenzoxazoles
6-Methyl-1,3-benzoxazol-2-amine belongs to the 2-aminobenzoxazole class of heterocyclic compounds. While this scaffold is of significant interest in medicinal chemistry, its inherent chemical functionalities—an exocyclic amine and a fused oxazole ring—present potential stability liabilities. The lone pair of electrons on the amino group can influence the electron density of the heterocyclic system, making it susceptible to specific degradation pathways. This guide will walk you through identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-Methyl-1,3-benzoxazol-2-amine in solution?
A1: Based on the chemical structure, the primary concerns are susceptibility to hydrolysis , oxidation , and potentially photodegradation . The 2-aminobenzoxazole core can be sensitive to pH extremes and reactive oxygen species.
Q2: How should I prepare stock solutions of 6-Methyl-1,3-benzoxazol-2-amine to maximize stability?
A2: For initial studies, prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or -80°C, protected from light.
Q3: I am observing a gradual loss of my compound in aqueous buffers over time. What is the likely cause?
A3: Gradual loss in aqueous media, especially at non-neutral pH, strongly suggests hydrolysis. The oxazole ring can be susceptible to ring-opening reactions. We recommend performing a pH-dependent stability study to identify the optimal pH range for your experiments.
Q4: Can I use UV-Vis spectrophotometry to monitor the stability of my compound?
A4: While UV-Vis can be a quick method to check for gross degradation (as indicated by a change in absorbance or a shift in λmax), it is not a stability-indicating method. Degradation products may have similar chromophores, masking the extent of degradation. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the recommended technique for accurately quantifying the parent compound and detecting degradation products.[1][2]
Q5: What are the best practices for long-term storage of solid 6-Methyl-1,3-benzoxazol-2-amine?
A5: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect from moisture.[3] Storage at low temperatures (2-8°C or -20°C) and protected from light is also recommended.[4]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to identifying and resolving stability problems you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Potential Cause: Degradation of the compound in the assay medium.
Troubleshooting Workflow:
Verify Stock Solution Integrity: Before preparing dilutions, analyze your stock solution via HPLC to confirm the concentration and purity of 6-Methyl-1,3-benzoxazol-2-amine.
Incubate in Assay Medium: Prepare a solution of the compound in the final assay buffer (without cells or other biological components) at the working concentration. Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO₂ for 24 hours).
Analyze at Time Points: Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.
Solution:
If degradation is observed, consider preparing fresh dilutions immediately before each experiment.
If the degradation is rapid, you may need to identify a more suitable assay buffer or shorten the assay duration.
Evaluate the pH of your assay medium, as this can significantly impact stability.
Issue 2: Appearance of new peaks in the chromatogram of an aged solution.
Potential Cause: Formation of degradation products.
Troubleshooting Workflow:
Characterize the New Peaks: Use an HPLC coupled with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This is the first step in identifying the degradation products.[5]
Perform a Forced Degradation Study: To understand the nature of the degradation, conduct a forced degradation study (see the detailed protocol below). This will help you correlate the appearance of specific degradation products with specific stress conditions (e.g., acidic, basic, oxidative).[6]
Interpret the Data: Based on the mass of the degradation products, you can propose potential degradation pathways. For example, an increase of 16 amu often suggests oxidation.
Solution: Once the degradation pathway is understood, you can take steps to mitigate it. For oxidative degradation, this may involve degassing solvents or adding antioxidants (if compatible with your experimental system). For hydrolysis, it involves adjusting the pH of your solutions.
Issue 3: Precipitation of the compound from the solution upon storage.
Potential Cause: Poor solubility or conversion to a less soluble degradation product.
Troubleshooting Workflow:
Determine Solubility: Experimentally determine the solubility of 6-Methyl-1,3-benzoxazol-2-amine in your chosen solvent system.
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS after re-dissolving in a suitable solvent) to determine if it is the parent compound or a degradation product.
Solution:
If it is the parent compound, you are exceeding its solubility limit. Prepare less concentrated stock solutions or use a different solvent system.
If it is a degradation product, this indicates a significant stability issue that needs to be addressed by changing the storage conditions (e.g., pH, temperature, exclusion of oxygen).
Experimental Protocol: Forced Degradation Study for 6-Methyl-1,3-benzoxazol-2-amine
This protocol provides a framework for systematically investigating the stability of 6-Methyl-1,3-benzoxazol-2-amine under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[7][8] The goal is to induce degradation to a level of 5-20%, which is sufficient for detecting and identifying degradation products.[9]
Preparation of Stock and Working Solutions
Stock Solution (1 mg/mL): Accurately weigh and dissolve 6-Methyl-1,3-benzoxazol-2-amine in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
Working Solution (100 µg/mL): Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, water, or 0.1 M NaOH) to a final concentration of 100 µg/mL.
Stress Conditions
For each condition, include a control sample (working solution stored at 2-8°C, protected from light) and a blank (stress medium without the compound).
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[10][11]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (determine the λmax of the compound) and/or Mass Spectrometry (for identification of degradation products).
Injection Volume: 10 µL.
Data Analysis and Interpretation
Assess Degradation: Calculate the percentage of the parent compound remaining in the stressed samples compared to the control.
Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of degradation products.
Mass Balance: The sum of the amount of the parent compound and the amount of all degradation products should be close to 100% of the initial amount.[6]
Identify Degradants: Use the mass spectrometry data to propose structures for the major degradation products.[12]
International Council for Harmonisation. ICH Q1A (R2): Stability Testing of New Drug Substances and Products. (2003).
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996).
International Council for Harmonisation. ICH Q2 (R2)
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
Dong, M. W., Huynh‑Ba, K., & Wong, A. W. (2020). Validation of stability‑indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC North America, 38(11), 606–618.
Sonawane, S., & Gide, P. (2012).
StressMarq Biosciences. (2025).
Waters Corporation. Interpreting Mass Spectrometry Output.
Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University.
Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
AmbioPharm.
Hemdan, A., Omar, A. E., Farouk, M., Shereen, M. T., & Mostafa, A. S. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal, 16(15), 112.
International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
International Journal of Creative Research Thoughts. (2023).
Grezes, J. R. (2014). What is the pH effect on UV spectra?
El-Sheikh, S. M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Journal of Chemistry and Chemical Engineering, 6(5), 488.
Sonawane, S., Jadhav, S., Rahade, P., Chhajed, S., & Kshirsagar, S. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 81(3), 735–750.
HMR Labs. (2024).
ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
International Journal of Pharmaceutical Sciences and Research. (2012).
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
Chromatography Forum. (2012).
Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
Müller, M., & Volmer, D. (n.d.).
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
ResearchGate. (2015). | Effect of pH on the decolorization rate (a); inset in (a) is UV – Vis... | Download Scientific Diagram.
MDPI. (2021). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
ACS Publications. (2019).
ResearchGate. (2019).
PMC. (2019).
NIH. (2014). The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures.
SciELO. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 5,7-Dichloro-1,3-benzoxazol-2-amine.
NIH. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases.
Technical Support Center: Smiles Rearrangement for Benzoxazole Synthesis
Welcome to the Technical Support Center for the Smiles Rearrangement in Benzoxazole Synthesis. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during this powerf...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the Smiles Rearrangement in Benzoxazole Synthesis. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during this powerful synthetic transformation. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot low yields and optimize their reaction conditions based on a deep understanding of the reaction mechanism and critical parameters.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I am observing very low or no formation of my desired benzoxazole product. What are the primary causes and how can I fix this?
Low or no product yield is a common starting problem and can typically be traced back to a few key areas: the reaction setup, the choice of reagents, or the reaction conditions.
Potential Cause 1: Ineffective Base
The base is crucial for the deprotonation of the nucleophile (typically an amine), which initiates the intramolecular nucleophilic aromatic substitution (SNAr) that is the core of the Smiles rearrangement. If the base is not strong enough to deprotonate the nucleophile under the reaction conditions, the rearrangement will not proceed.
Solution:
Switch to a Stronger Base: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaH. Cesium carbonate is often effective as the larger cation can improve the solubility and reactivity of the base.[1][2]
Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base, rendering it ineffective.
Potential Cause 2: Inappropriate Solvent
The solvent plays a critical role in solubilizing the reactants and stabilizing the intermediates. A poor choice of solvent can prevent the reaction from occurring.
Solution:
Use Polar Aprotic Solvents: Solvents like DMF (Dimethylformamide) and DMAc (N,N-Dimethylacetamide) are excellent choices as they can effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.[1][3]
Solubility Check: Before starting the reaction, perform a simple solubility test with your starting materials in the chosen solvent at room temperature and at the intended reaction temperature. If solubility is poor, a different solvent system is necessary.[3]
Potential Cause 3: Insufficient Temperature
The Smiles rearrangement often has a significant activation energy barrier. If the reaction temperature is too low, the reaction may be too slow to be observed in a reasonable timeframe.
Solution:
Increase Reaction Temperature: Gradually increase the reaction temperature. For many Smiles rearrangements leading to benzoxazoles, temperatures in the range of 80-160 °C are common.[2] Microwave irradiation can also be an effective method for rapidly reaching higher temperatures and accelerating the reaction.[2]
Monitor for Decomposition: While increasing the temperature, monitor the reaction by TLC for any signs of starting material decomposition or the formation of new, undesired spots.
Question 2: My reaction is messy, and I'm isolating significant side products instead of my target benzoxazole. How can I improve selectivity?
Side product formation is a frequent cause of low yields. Identifying the nature of the side product is the first step to mitigating its formation.
Common Side Product 1: Simple S-Alkylation Product (No Rearrangement)
This occurs when the intermediate formed after the initial alkylation of the benzoxazole-2-thiol is stable and does not proceed to the rearrangement step.
Causality: The conditions (base, temperature) are not sufficient to promote the intramolecular cyclization.
Solution:
Increase Basicity and Temperature: As with low conversion, a stronger base (e.g., Cs₂CO₃) and higher temperature are often required to facilitate the intramolecular attack of the nitrogen nucleophile onto the benzoxazole ring carbon.[1][2] Different bases can sometimes favor the substitution product, so screening is key.[1]
Change Solvent: A more polar solvent can help stabilize the transition state of the rearrangement, favoring it over the simple substitution product.
Common Side Product 2: Disulfide Formation
The starting benzoxazole-2-thiol can be oxidized to form a disulfide, especially if an excess of base is used or if the reaction is exposed to air at high temperatures.[1][4]
Causality: Oxidative coupling of the thiol starting material.
Solution:
Optimize Base Stoichiometry: An excess of base can sometimes promote disulfide formation. Try reducing the equivalents of the base.[1]
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation.[5]
Control Amine and Base Equivalents: In some cases, using 2 equivalents of the amine and 2 equivalents of the base can selectively provide the desired product over the disulfide.[1]
Troubleshooting Flowchart for Low Yields
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Smiles rearrangement for synthesizing N-substituted 2-aminobenzoxazoles?
The reaction proceeds through a multi-step intramolecular SNAr pathway.
S-Alkylation: The reaction typically starts with a benzoxazole-2-thiol. In the presence of a base, the thiol is deprotonated to form a thiolate, which then reacts with an alkylating agent (e.g., a halo-amine or chloroacetyl chloride followed by an amine) to form an S-alkylated intermediate.
Intramolecular Nucleophilic Attack: The nitrogen atom of the side chain then acts as a nucleophile, attacking the C2 carbon of the benzoxazole ring. This forms a negatively charged spirocyclic intermediate, often referred to as a Meisenheimer complex.
Ring Opening & Rearomatization: The C-S bond of the original benzoxazole ring cleaves, opening the ring.
Hydrolysis/Final Step: Subsequent rearomatization and, in some cases, hydrolysis (especially when using an acetyl linker) yields the final N-substituted 2-aminobenzoxazole product.[1][2]
Technical Support Center: Scalable Synthesis of 6-Methyl-1,3-benzoxazol-2-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the scalable synthesis of 6-Methyl-1,3-benzoxazol-2-amine (CAS: 188063-14-1).[1][2] We will addr...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the scalable synthesis of 6-Methyl-1,3-benzoxazol-2-amine (CAS: 188063-14-1).[1][2] We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, focusing on a robust and safer synthetic methodology that avoids highly toxic reagents traditionally used for this class of compounds.
Recommended Synthetic Protocol: Lewis Acid-Catalyzed Cyclization
The most widely adopted and scalable method for synthesizing 2-aminobenzoxazoles involves the cyclization of 2-aminophenols.[3] Historically, this was achieved using highly toxic cyanogen bromide (BrCN).[4][5][6] Our recommended protocol utilizes a safer, air-stable, and non-hazardous electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid.[4][5][7] This approach is operationally simple, employs readily available reagents, and is amenable to scale-up.[5]
Caption: High-level workflow for the synthesis of 6-Methyl-1,3-benzoxazol-2-amine.
Detailed Step-by-Step Methodology
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methylphenol (1.0 equiv) and NCTS (1.5 equiv).
Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.15–0.2 M concentration relative to the aminophenol). Stir the mixture at room temperature until the solids are fully dissolved.
Catalyst Addition: Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O, 2.0 equiv) to the solution. The addition may be exothermic.
Reaction: Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 6-Methyl-1,3-benzoxazol-2-amine as a solid.[4]
Typical Reaction Parameters
Parameter
Value/Condition
Rationale
Equivalents (Rel. to Aminophenol)
NCTS: 1.5, BF₃·Et₂O: 2.0
An excess of the cyanating agent and catalyst ensures the complete conversion of the limiting starting material.
Solvent
1,4-Dioxane
A suitable high-boiling aprotic solvent that effectively dissolves the reactants.[4]
Temperature
Reflux
Elevated temperature is required to overcome the activation energy for the cyclization reaction.[4]
Reaction Time
24–30 hours
The reaction is typically slow and requires extended time to reach completion.[4]
Typical Yield
~54% (Isolated)
Isolated yields can be moderate due to the multi-step purification process.[4]
Troubleshooting Guide (Q&A Format)
Q1: My reaction shows very low conversion even after 30 hours. What are the likely causes?
A1: Low conversion is a common issue that can typically be traced to three areas:
Reagent Quality:
2-Amino-5-methylphenol: Ensure the starting material is pure and free from oxidation (often indicated by significant discoloration). Impurities can interfere with the reaction.
NCTS: While relatively stable, ensure your NCTS is of high purity. It can be synthesized from phenyl urea and p-toluenesulfonyl chloride.[4][5]
BF₃·Et₂O: This Lewis acid is moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Deactivated catalyst is a primary cause of reaction failure.
Reaction Conditions:
Anhydrous Conditions: The reaction is sensitive to water, which can quench the Lewis acid catalyst. Ensure your glassware is oven-dried and the solvent is anhydrous.
Temperature: Confirm that your reaction is truly at reflux temperature for 1,4-dioxane (approx. 101 °C). An inadequate heating mantle or improper setup can lead to lower temperatures and reduced reaction rates.
Monitoring: Double-check your TLC analysis. Ensure the chosen solvent system provides good separation between the starting material and the product spot.
Q2: I am observing multiple unidentified spots on my TLC plate. What are these side products and how can I minimize them?
A2: The formation of multiple byproducts often points to issues with stoichiometry or reaction control.
Potential Side Reactions: The primary amino group of the aminophenol can potentially react with more than one molecule of activated NCTS if stoichiometry is not controlled. Incomplete cyclization can also lead to stable intermediates.
Proposed Mechanism & Minimization: The reaction is initiated by the coordination of the Lewis acid to the cyano group of NCTS. This activation facilitates a nucleophilic attack from the amino group of the aminophenol. The subsequent intramolecular attack by the hydroxyl group leads to the cyclized product.[4] To ensure this pathway is favored:
Adhere strictly to the recommended stoichiometry (1.5 eq NCTS, 2.0 eq BF₃·Et₂O).
Ensure a homogenous reaction mixture through efficient stirring.
Maintain a steady reflux temperature; temperature fluctuations can promote side reactions.
Caption: Proposed mechanism for Lewis acid-catalyzed cyclization.[4]
Q3: The purification of the final product by column chromatography is difficult, and the yield is poor.
A3: Purification can be challenging, contributing to lower isolated yields.[4]
Chromatography Technique:
Silica Loading: Do not overload the column. A good rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight.
Solvent System: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product is moderately polar; a slow gradient will provide the best separation from non-polar impurities and highly polar baseline material.
Alternative Purification - Recrystallization: If the crude product is sufficiently pure (>85-90%), consider recrystallization as an alternative or final polishing step. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane to find conditions that yield clean crystals upon cooling.
Frequently Asked Questions (FAQs)
Q1: Why is the traditional cyanogen bromide (BrCN) method not recommended for scalable synthesis?
A1: While effective, cyanogen bromide is highly toxic, volatile, and presents significant handling risks, especially at a large scale.[4][5] Modern process chemistry and safety standards strongly favor the use of less hazardous reagents like NCTS to minimize risk to personnel and the environment.[7]
Q2: Are there other viable, safer alternatives to NCTS for this synthesis?
A2: Yes, other reagents have been developed to replace BrCN. One notable alternative is cyanoguanidine , which is inexpensive and eco-friendly.[8] This reaction also typically requires Lewis acid activation to proceed efficiently. Another approach is the direct C-H amination of the benzoxazole core, but this often requires transition-metal catalysts (e.g., copper, palladium), which can be expensive and require removal from the final product, a critical step in pharmaceutical synthesis.[6][9][10]
Q3: What is the specific role of the Lewis acid, BF₃·Et₂O, in this reaction?
A3: The Lewis acid is crucial for activating the cyanating agent. It coordinates to the nitrogen atom of the cyano group on NCTS. This coordination withdraws electron density, making the cyano carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the 2-amino-5-methylphenol.[4] Without the Lewis acid, the reaction would be extremely slow or would not proceed at all.
Q4: Can this synthesis be performed in a "one-pot" manner?
A4: The described protocol is effectively a one-pot reaction. All reagents are added to a single vessel, and the reaction proceeds to completion before the workup and purification steps are initiated. This operational simplicity is a key advantage for scalability.[11]
Q5: How does the methyl group at the 6-position affect the reaction?
A5: The methyl group is an electron-donating group (EDG). By donating electron density to the aromatic ring, it slightly increases the nucleophilicity of both the amino and hydroxyl groups. This electronic effect does not significantly alter the reaction conditions compared to the unsubstituted parent compound, and the protocol is generally tolerant of both electron-donating and electron-withdrawing groups on the aminophenol ring.[4]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzoxazole Derivatives
The 2-aminobenzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1][2][3] This bicyclic hetero...
Author: BenchChem Technical Support Team. Date: January 2026
The 2-aminobenzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1][2][3] This bicyclic heterocycle, comprising a fused benzene and oxazole ring, serves as a versatile template for designing potent and selective modulators of enzymes and receptors. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties.[1][4][5][6]
This guide provides an in-depth comparison of 2-aminobenzoxazole derivatives, analyzing how specific structural modifications influence their biological performance. We will dissect the structure-activity relationships (SAR) across different therapeutic targets, supported by experimental data and detailed protocols, to offer actionable insights for researchers, scientists, and drug development professionals.
The 2-Aminobenzoxazole Core: A Foundation for Diversity
The power of the 2-aminobenzoxazole scaffold lies in its structural simplicity and electronic properties, which allow for systematic modification at several key positions. The primary amino group at the C2 position is a crucial interaction point, often serving as a hydrogen bond donor, while the benzene ring offers multiple sites (primarily C5, C6, and C7) for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Core 2-aminobenzoxazole scaffold highlighting key points for chemical modification.
Comparative SAR Analysis Across Key Biological Targets
The therapeutic potential of 2-aminobenzoxazole derivatives is best understood by comparing their activity against specific biological targets. Below, we analyze key examples where this scaffold has been successfully optimized.
Kinase Inhibition: A Strategy for Anticancer Agents
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The 2-aminobenzoxazole scaffold has proven to be a fertile ground for developing potent kinase inhibitors.[7]
A. KDR (VEGFR-2) Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (KDR) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Blocking its activity is a validated anticancer strategy. A study of 39 amino-benzoxazole derivatives identified several potent KDR inhibitors.[8] Computational docking and in vitro assays revealed that specific substitutions dramatically impact inhibitory activity.[7][8]
Key Insight: Compounds 16 and 17 emerged as highly effective agents against A549 (lung) and MCF-7 (breast) cancer cell lines. Their potent KDR inhibition is supported by strong docking scores, indicating favorable interactions within the kinase's active site.[7][8] The data suggests that specific substitutions on the amino group and the phenyl ring are critical for high-affinity binding.
Compound
Target
IC₅₀ (µM)
Anti-proliferative Activity (Cell Line)
Key Structural Features
Compound 1
KDR
6.855
Moderate
Base scaffold with specific substitutions
Compound 16
KDR
N/A
High (79.42% inhibition @ 10µM, A549)
Specific amino and phenyl substitutions
Compound 17
KDR
N/A
High (85.81% inhibition @ 10µM, A549)
Different amino and phenyl substitutions
Sorafenib
KDR
~0.09
Potent (Positive Control)
Multi-kinase inhibitor
B. RSK2 Inhibition:
Ribosomal S6 Kinase 2 (RSK2) is another important target in oncology. High-throughput screening identified 2-amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors.[9] Subsequent medicinal chemistry efforts focused on optimizing this series to improve both in vitro potency and physicochemical properties, demonstrating the scaffold's "drug-like" nature.[9]
Sphingosine-1-Phosphate (S1P) Pathway Modulation
Targeting the S1P signaling pathway is a therapeutic strategy for autoimmune diseases like multiple sclerosis. The S1P transporter Spinster Homolog 2 (Spns2) represents a novel target "upstream" of S1P receptors.[10][11][12]
Key Insight: A comprehensive SAR study identified 2-aminobenzoxazole as a superior scaffold for Spns2 inhibition. The study systematically modified three key regions: the hydrophobic tail, the heterocyclic linker, and the amine head group.[10] The lead compound, SLB1122168 , which incorporates a 2-aminobenzoxazole core, a pyrrolidine head group, and a decyl tail, demonstrated a potent IC₅₀ of 94 nM.[10][11] This compound also showed in vivo efficacy, causing a dose-dependent decrease in circulating lymphocytes in animal models, a key pharmacodynamic marker of Spns2 inhibition.[10][11]
Compound ID
Head Group
Tail Group
% Inhibition at 1 µM
IC₅₀ (nM)
32d
Primary Amine (C5 linker)
Decyl
35%
>1000
32i
Piperazine
Decyl
18%
>1000
SLB1122168 (33p)
Pyrrolidine
Decyl
>90%
94 ± 6
This data clearly illustrates that while the 2-aminobenzoxazole core is essential, the nature of the substitutions at the head and tail positions is critical for achieving high potency.
Antifungal Activity
The versatility of the 2-aminobenzoxazole scaffold extends beyond human therapeutics into agricultural applications. Several derivatives have been designed and synthesized as potential agents against phytopathogenic fungi.[5]
Key Insight: In a study evaluating three series of derivatives, several compounds exhibited broad-spectrum antifungal activity superior to the commercial fungicide hymexazol.[5] Compounds 3a, 3b, 3c, 3e, 3m, and 3v , which feature C-5 alkyl substitutions on the benzoxazole ring, were particularly potent.[5] This highlights the importance of substitutions on the benzene portion of the scaffold for this specific biological activity.
Compound
EC₅₀ against Botrytis cinerea (µg/mL)
EC₅₀ against Fusarium graminearum (µg/mL)
3a
2.40
9.68
3c
1.81
10.69
3m
1.48
16.6
Hymexazol
>50
25.8
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative, step-by-step methodologies for the synthesis and evaluation of 2-aminobenzoxazole derivatives.
Protocol 1: General Synthesis of 5-Substituted 2-Aminobenzoxazoles
This protocol describes a common synthetic route involving cyclization followed by a Suzuki cross-coupling reaction to install diversity at the C5 position, as demonstrated in the development of antifungal agents.[5]
Caption: Synthetic workflow for 5-substituted 2-aminobenzoxazole derivatives.
Methodology:
Reduction: Dissolve the starting 2-nitrophenol derivative in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise and reflux the mixture until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-aminophenol intermediate.
Cyclization: Dissolve the 2-aminophenol intermediate in methanol. Cool the solution in an ice bath and add cyanogen bromide (BrCN) slowly. Allow the reaction to stir at room temperature overnight.
Isolation of Core: Remove the solvent in vacuo. Treat the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the 2-aminobenzoxazole core intermediate.
Suzuki Cross-Coupling: To a solution of the 5-bromo-2-aminobenzoxazole intermediate in a suitable solvent (e.g., dioxane/water), add the desired alkylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the starting material is consumed.
Final Purification: Cool the reaction, dilute with water, and extract with an appropriate organic solvent. Purify the crude product via column chromatography to obtain the final 5-substituted derivative.
Protocol 2: In Vitro KDR Kinase Inhibition Assay
This protocol is a self-validating system for determining the IC₅₀ of test compounds against KDR.
Materials:
Recombinant human KDR enzyme
Poly(Glu, Tyr) 4:1 peptide substrate
ATP (Adenosine triphosphate)
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compounds dissolved in DMSO
Positive control: Sorafenib
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-based detection system
384-well microplates
Procedure:
Prepare serial dilutions of the test compounds and the positive control (Sorafenib) in DMSO, then dilute further in assay buffer.
In a 384-well plate, add 5 µL of the diluted compounds. Include wells with vehicle (DMSO) for 0% inhibition (high signal) and wells without enzyme for 100% inhibition (low signal).
Add 10 µL of a solution containing the KDR enzyme and the peptide substrate to each well. Incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
Incubate the plate for 60 minutes at 30°C.
Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent.
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The 2-aminobenzoxazole scaffold is a remarkably adaptable platform for drug discovery. Structure-activity relationship studies consistently demonstrate that while the core heterocycle provides a foundational anchor for binding to biological targets, the strategic placement of substituents is paramount for achieving high potency and desired pharmacological effects. As shown in the comparative analysis of kinase inhibitors, Spns2 modulators, and antifungal agents, modifications to the amino group and the benzene ring allow for precise tuning of a compound's activity. The experimental protocols provided herein offer a framework for the continued exploration and optimization of this privileged scaffold, paving the way for the development of next-generation therapeutic and agricultural agents.
References
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]
(2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
Costales, A., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-6. [Link]
Fu, L., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecular Diversity. [Link]
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. [Link]
Khudhir, A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design. [Link]
Zhang, B., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]
Sattar, R., et al. (2020). Synthetic transformations and biological screening of benzoxazole derivatives: A review. Journal of Heterocyclic Chemistry, 57(5), 2079-2107. [Link]
Kumar, A., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. [Link]
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
Sharma, D., et al. (2018). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. World Journal of Pharmacy and Pharmaceutical Sciences.
Václavíková, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
Chen, X., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. [Link]
Imaizumi, T., et al. (2019). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]
A Comparative Analysis of Benzoxazole and Benzothiazole Bioactivity for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the privileged heterocyclic scaffolds, benzoxazole and benzothiazole have em...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the privileged heterocyclic scaffolds, benzoxazole and benzothiazole have emerged as cornerstones in the design of new therapeutic agents.[1][2] Their structural similarity, featuring a benzene ring fused to an oxazole or a thiazole ring, respectively, belies a nuanced divergence in their physicochemical properties and, consequently, their biological activities. This guide provides a comprehensive comparative study of benzoxazole and benzothiazole bioactivities, offering experimental insights and data to inform researchers and drug development professionals in their pursuit of next-generation therapeutics.
Introduction: Two Scaffolds, a World of Therapeutic Potential
Benzoxazole and benzothiazole are bioisosteres, meaning the replacement of the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole can lead to similar biological activities.[1] However, this substitution also subtly alters key parameters such as electronegativity, bond angles, and lipophilicity, which can profoundly impact target binding, metabolic stability, and overall pharmacological profiles. Both scaffolds are prevalent in a wide array of biologically active compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[3][4][5]
This guide will dissect the comparative bioactivities of these two heterocyclic systems, exploring their synthesis, mechanisms of action, and structure-activity relationships (SAR) across key therapeutic areas. By presenting a side-by-side analysis supported by experimental data, we aim to provide a rational basis for the selection and optimization of either a benzoxazole or benzothiazole core in drug design.
Synthesis of Benzoxazole and Benzothiazole Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug development. Fortunately, a variety of robust methods exist for the synthesis of both benzoxazole and benzothiazole derivatives.[2][6]
A common and efficient method for synthesizing both scaffolds involves the condensation of an o-aminophenol (for benzoxazoles) or an o-aminothiophenol (for benzothiazoles) with a carboxylic acid or its equivalent.[7]
General Synthetic Workflow:
Below is a generalized workflow for the synthesis of 2-substituted benzoxazoles and benzothiazoles.
Caption: Generalized synthetic routes to benzoxazoles and benzothiazoles.
This fundamental reaction can be adapted to introduce a wide variety of substituents at the 2-position, which is a key vector for modulating biological activity.
Comparative Bioactivity Analysis
The true value of these scaffolds lies in their diverse and potent biological activities. Here, we compare their performance in three critical therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity
Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[4][8][9][10]
Benzothiazoles have shown remarkable potency against a range of cancer cell lines.[3][8] For instance, certain substituted benzothiazole derivatives have exhibited potent antitumor activity with IC50 values in the nanomolar range against cell lines such as SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer).[8] The mechanism of action for many benzothiazole-based anticancer agents involves the induction of apoptosis.[8][11] Some derivatives function as dual inhibitors of the AKT and ERK signaling pathways, which are crucial for tumor cell proliferation and survival.[12]
Benzoxazoles , similarly, have been extensively investigated for their anticancer properties.[4][5][9] Derivatives of benzoxazole have been shown to induce cell cycle arrest, apoptosis, and autophagy blockage in cancer cells.[9] A notable example is the bioisosteric replacement of the benzothiazole core in the anticancer prodrug Phortress with a benzoxazole ring, leading to new analogues with significant anticancer activity.[13] These compounds are believed to act through the aryl hydrocarbon receptor (AhR) and subsequent induction of cytochrome P450 CYP1A1 gene expression.[13]
The following diagram illustrates a simplified, comparative overview of the signaling pathways targeted by some benzoxazole and benzothiazole anticancer agents.
Caption: Targeted pathways by anticancer benzoxazoles and benzothiazoles.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both benzoxazole and benzothiazole derivatives have shown promise in this area.[14][15]
Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[16][17] Their mechanism of action is thought to involve the inhibition of nucleic acid synthesis, leveraging their structural similarity to nucleic acid bases like adenine and guanine.[15]
Benzothiazole derivatives also possess significant antibacterial and antifungal properties.[18] The incorporation of the benzothiazole scaffold into various molecular frameworks has led to compounds with potent activity against both Gram-positive and Gram-negative bacteria.
Chronic inflammation is a hallmark of many diseases, making the development of effective anti-inflammatory agents a priority.
Benzothiazole derivatives have been shown to exert anti-inflammatory effects, potentially by inhibiting cyclooxygenase (COX) enzymes or bradykinin B2 receptors.[21][22] Some derivatives have been shown to suppress the activation of COX-2 and iNOS in hepatocellular carcinoma cells by inhibiting the NF-κB pathway.[11]
Benzoxazole derivatives also exhibit significant anti-inflammatory properties.[9][16] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as benoxaprofen and flunoxaprofen contain a benzoxazole core.[16] More recently, benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key component of the TLR4 signaling pathway involved in inflammation.[23]
Structure-Activity Relationship (SAR) Insights
The biological activity of both benzoxazole and benzothiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[24][25][26]
Position 2: This is a critical position for modification in both scaffolds. A wide range of aryl, heteroaryl, and alkyl groups have been introduced at this position, significantly influencing the biological activity.
Benzene Ring Substitution: Substitution on the fused benzene ring, particularly at positions 5 and 6, can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[16][18] For instance, electron-withdrawing groups can sometimes enhance the antimicrobial and antiproliferative effects.[25]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key bioassays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzoxazole and benzothiazole derivatives) and a vehicle control. Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
Inoculation: Add the inoculum to each well of the microtiter plate.
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both benzoxazole and benzothiazole represent highly valuable scaffolds in medicinal chemistry, each with a rich and diverse portfolio of biological activities. While they share a common structural framework and often exhibit overlapping therapeutic potential, the subtle yet significant differences imparted by the heteroatom (oxygen vs. sulfur) can be strategically exploited in drug design. Benzothiazoles have shown exceptional potency in certain anticancer applications, while benzoxazoles have a proven track record in anti-inflammatory drugs. The choice between these two scaffolds should be guided by a thorough understanding of the target, the desired pharmacokinetic properties, and a rational approach to structure-activity relationship studies. This comparative guide serves as a foundational resource for researchers to navigate the chemical space of these privileged heterocycles and accelerate the discovery of novel and effective therapeutic agents.
References
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Benzothiazole in the light of medicinal chemistry: A review. European Journal of Medicinal Chemistry, 97, 847-868.
Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. IJPPR.
Chen, et al. (2023).
Cui, et al. (2023).
MDPI. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
Kavitha, S., & G, K. (2018). Biological activity of 3-(2-benzoxazol-5-yl)
MDPI. (n.d.). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase.
Taylor & Francis. (n.d.).
MDPI. (n.d.). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research.
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents.
PubMed. (2021).
International Journal of Research in Engineering, Science and Management. (n.d.).
Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review.
ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
ResearchGate. (n.d.). (PDF)
ResearchGate. (n.d.). (PDF)
PubMed. (n.d.).
Taylor & Francis Online. (2024).
PubMed. (n.d.).
PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido].
A Comparative Guide to Validating the Biological Activity of 6-Methyl-1,3-benzoxazol-2-amine as a Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel small molecules. We will use 6-Methyl-1,3-benzoxazol-2-amine as o...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel small molecules. We will use 6-Methyl-1,3-benzoxazol-2-amine as our primary test compound, leveraging the broader scientific context of the 2-aminobenzoxazole scaffold, which is recognized as a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2]
Our objective is to objectively compare its potential performance against a well-characterized biological target, p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[3] This guide will explain the causality behind experimental choices, provide detailed protocols for robust validation, and present a model for data interpretation, thereby establishing a self-validating system for hit-to-lead characterization.
Part 1: The Scientific Premise and Comparative Compound Selection
The 2-aminobenzoxazole moiety is a bioisostere of other important heterocyclic systems and is a recurring motif in compounds targeting the ATP-binding site of various kinases.[4][5] While specific public data on 6-Methyl-1,3-benzoxazol-2-amine is limited, its core structure suggests a strong hypothesis for kinase inhibition.[6][7] To rigorously test this, we select p38α MAPK as our target due to its therapeutic relevance and the existence of well-validated assays and tool compounds.
A robust validation strategy requires not only testing the compound of interest but also benchmarking it against carefully selected alternatives and controls.
Our selected compounds for this comparative study are:
Test Compound (TC): 6-Methyl-1,3-benzoxazol-2-amine. The novel entity whose activity we aim to validate.
Alternative Compound (AC): 5-Chloro-1,3-benzoxazol-2-amine. A hypothetical, structurally related analog. Including an analog with a different substitution pattern (an electron-withdrawing chloro group vs. an electron-donating methyl group) is crucial for establishing an initial structure-activity relationship (SAR).
Control Compound 1 (CC1): Skepinone-L. A highly potent and selective ATP-competitive (Type I) inhibitor of p38α.[8][9][10] It serves as a benchmark for inhibitors that bind to the active conformation of the kinase.
Control Compound 2 (CC2): BIRB 796 (Doramapimod). A potent allosteric (Type II) inhibitor that binds to an inactive conformation of p38α, exhibiting distinct binding kinetics.[11][12][13] Including this control allows for deeper mechanistic insights.
Part 2: Understanding the Target: The p38α MAPK Signaling Pathway
The p38α MAPK pathway is a critical cascade that translates extracellular stress signals into a cellular response.[14] In immune cells, stimuli like lipopolysaccharide (LPS) activate upstream kinases, leading to the dual phosphorylation and activation of p38α on its Thr180/Tyr182 motif.[15] Activated p38α then phosphorylates downstream targets, including transcription factors, which drive the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11] Inhibition of p38α is therefore a validated strategy for reducing inflammation.
Caption: The canonical p38α MAPK signaling pathway.
Part 3: A Multi-Tiered Experimental Validation Workflow
A credible validation requires a tiered approach, moving from direct target engagement in a simplified biochemical system to functional effects in a complex cellular environment.
Tier 1: Primary Biochemical Assay - In Vitro Kinase Binding
Causality: The first and most crucial step is to determine if 6-Methyl-1,3-benzoxazol-2-amine can physically interact with and inhibit the isolated p38α kinase enzyme. This assay removes cellular complexity (e.g., membrane permeability, efflux pumps) to measure direct target engagement. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, which is a highly sensitive and robust method.
Caption: Workflow for the TR-FRET kinase binding assay.
Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay [16][17]
Reagent Preparation:
Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Prepare a 3X Kinase/Antibody mixture: Dilute recombinant GST-tagged p38α kinase to 15 nM and Europium-labeled anti-GST antibody to 6 nM in 1X Kinase Buffer A.
Prepare a 3X Tracer solution: Dilute the Alexa Fluor™ 647-labeled ATP-competitive tracer to the manufacturer-recommended concentration (e.g., 30 nM) in 1X Kinase Buffer A.
Compound Titration: Perform an 11-point, 1:3 serial dilution of the test and control compounds in DMSO, starting at 1 mM. Then, create a 3X working solution of each compound concentration by diluting into 1X Kinase Buffer A.
Assay Procedure (384-well plate format):
Add 5 µL of the 3X compound working solution to the appropriate wells. Include "no inhibitor" (DMSO only) and "high competitor" (e.g., 10 µM Skepinone-L) controls.
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
Data Acquisition and Analysis:
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
Calculate the Emission Ratio (665 nm / 615 nm).
Normalize the data using the "no inhibitor" (0% inhibition) and "high competitor" (100% inhibition) controls.
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Cellular Target Engagement Assay
Causality: A compound that is potent biochemically must also be able to enter a cell and engage its target in the complex intracellular environment. A cellular thermal shift assay (CETSA) or NanoBRET™ assay can confirm this. A positive result demonstrates cell permeability and binding to p38α in its native state. For this guide, we will conceptually outline this crucial step.
Causality: The ultimate validation of an inhibitor is its ability to modulate a biological pathway downstream of the target. For p38α, the gold-standard functional readout is the inhibition of TNF-α production in immune cells stimulated with LPS.[11][13]
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and differentiate them into macrophage-like cells by adding 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Compound Treatment and Stimulation:
After differentiation, wash the cells twice with fresh, serum-free media.
Prepare serial dilutions of the test and control compounds in media. Add 100 µL of each concentration to the wells and pre-incubate for 1 hour at 37°C.
Prepare a 1 µg/mL solution of Lipopolysaccharide (LPS) in media. Add 10 µL to each well (final concentration 100 ng/mL) to stimulate TNF-α production. Include unstimulated (vehicle only) controls.
Incubate the plate for 6 hours at 37°C.
TNF-α Quantification:
Centrifuge the plate to pellet the cells.
Carefully collect 50 µL of the supernatant from each well.
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.
Data Analysis:
Generate a standard curve from the ELISA data.
Calculate the concentration of TNF-α in each sample.
Normalize the data using the LPS-stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
Plot the normalized response against the log of the inhibitor concentration and fit the curve to determine the IC50 value for the inhibition of TNF-α release.
Part 4: Comparative Data Presentation and Interpretation
To effectively compare the compounds, all quantitative data should be summarized in a clear, structured table. The following table presents a hypothetical but realistic outcome of the described experiments, designed to illustrate how data is interpreted.
Compound
Target
Biochemical IC50 (nM) [Tier 1]
Cellular TNF-α IC50 (nM) [Tier 3]
Selectivity & Notes
6-Methyl-1,3-benzoxazol-2-amine (TC)
p38α
150
850
Demonstrates direct target binding. The ~6-fold shift between biochemical and cellular assays is acceptable and suggests moderate cell permeability. A promising hit.
5-Chloro-1,3-benzoxazol-2-amine (AC)
p38α
75
400
The chloro substitution improves potency by ~2-fold over the methyl group, providing a key initial SAR insight for future optimization.
Gold-standard allosteric inhibitor. Shows excellent translation from biochemical to cellular potency, characteristic of its binding mode.
Interpretation of Results:
Validation of Hit: The data would validate 6-Methyl-1,3-benzoxazol-2-amine as a genuine, albeit moderately potent, inhibitor of p38α MAPK. It successfully passes through the validation cascade, showing activity from the isolated enzyme to a functional cellular endpoint.
Structure-Activity Relationship (SAR): The superior potency of the 5-chloro analog (AC) over the 6-methyl compound (TC) provides a clear directive for the next round of chemical synthesis, suggesting that electron-withdrawing groups at position 5 may be beneficial for activity.
Benchmarking: While the test compounds are less potent than the gold-standard controls Skepinone-L and BIRB 796, this is expected for an initial hit. They serve as critical benchmarks that quantify the potential for improvement. The TC is approximately 30-fold less potent than Skepinone-L in the biochemical assay, a gap that medicinal chemistry efforts would aim to close.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for the biological validation of a novel compound, 6-Methyl-1,3-benzoxazol-2-amine. By progressing from direct biochemical engagement to a functional cellular assay and comparing the results against well-chosen analogs and gold-standard inhibitors, researchers can build a comprehensive and trustworthy data package. This systematic approach not only validates the primary hit but also provides crucial, actionable insights for subsequent optimization cycles in a drug discovery program.
Koeberle, D. et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology, 8(2), 141-143. [URL: https://www.
Zhao, L. et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Frontiers in Oncology, 11, 687588. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236168/]
Borrel, A. et al. (2013). Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation. Cellular Physiology and Biochemistry, 31(6), 914-24. [URL: https://pubmed.ncbi.nlm.nih.gov/23800778/]
LanthaScreen® Eu Kinase Binding Assay for BLK Overview - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Flanthascreen_eu_kinase_binding_assay_for_blk_man.pdf]
LanthaScreen Eu kinase binding assay for BTK Overview - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Flanthascreen_eu_kinase_binding_assay_for_btk_man.pdf]
Optimization of a LanthaScreen Kinase assay for LTK (TYK1) - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2FMan0003290_Ltk_kinase_assay_opt_prtcl_man.pdf]
Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays - Benchchem. [URL: https://www.benchchem.
Li, Y. et al. (2019). A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer. International Journal of Cancer, 145(1), 226-237. [URL: https://pubmed.ncbi.nlm.nih.gov/30628057/]
Belluti, F. et al. (2012). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(6), 464-468. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]
Liu, X. et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Journal of the Iranian Chemical Society, 18, 1923-1935. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8055005/]
Selective p38α MAPK inhibitors previously reported for the treatment of AD. - ResearchGate. [URL: https://www.researchgate.
Biological activities of benzoxazole and its derivatives - ResearchGate. [URL: https://www.researchgate.
Hradil, P. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19054-19064. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02271]
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141675/]
Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design-and-synthesis-of-novel-benzoxazole-analogs-Baviskar-Nikalje/0d12e6d6499878198f7e8a349c811571404179e8]
A Senior Application Scientist's Guide to Benzoxazole Synthesis: Comparing Efficiency Across Classic and Modern Routes
For researchers, scientists, and professionals in drug development, the benzoxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, includi...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the benzoxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficiency and versatility of the synthetic route chosen to construct this privileged pharmacophore are therefore of paramount importance. This guide provides an in-depth, objective comparison of the most common and innovative synthetic routes to benzoxazoles, supported by experimental data, to empower you in making the most informed decision for your research endeavors.
The Enduring Relevance of Benzoxazoles
The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a versatile building block in the development of novel therapeutic agents and functional materials.[3][4] Its planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[5] Consequently, the development of efficient and scalable synthetic methodologies for benzoxazole derivatives remains a vibrant area of chemical research.[4]
Classical Synthetic Strategies: The Workhorses of Benzoxazole Synthesis
The traditional approaches to benzoxazole synthesis have been refined over decades and remain widely used due to their reliability and the accessibility of starting materials. These methods typically involve the condensation of o-aminophenols with various carbonyl-containing compounds.
Condensation with Carboxylic Acids: The Phillips Method
A time-honored and straightforward approach for preparing 2-substituted benzoxazoles is the direct condensation of an o-aminophenol with a carboxylic acid.[6] This reaction is typically performed at high temperatures, often with a dehydrating agent to drive the reaction to completion.[6]
Mechanistic Insight: The reaction proceeds via an initial acylation of the amino group of the o-aminophenol to form an o-hydroxyamide intermediate. Subsequent acid-catalyzed intramolecular cyclization, followed by dehydration, yields the final benzoxazole product. Polyphosphoric acid (PPA) is a frequently used reagent that serves as both a catalyst and a solvent in this transformation.[1][6]
Caption: Mechanism of benzoxazole synthesis from o-aminophenol and carboxylic acid.
Condensation with Aldehydes: A Two-Step Approach
The reaction of o-aminophenols with aldehydes offers a versatile route to 2-aryl and 2-alkyl benzoxazoles.[6] This method involves two key steps: the formation of a Schiff base followed by oxidative cyclization.[6]
Mechanistic Insight: The initial condensation between the o-aminophenol and the aldehyde forms a phenolic Schiff base (an imine). This intermediate is then subjected to an oxidizing agent, which facilitates the intramolecular cyclization and aromatization to the benzoxazole ring system. A variety of oxidants can be employed, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and even molecular oxygen with a suitable catalyst.[6][7]
A Comparative Analysis of 2-Aminobenzoxazole Derivatives and Standard Antimicrobial Agents
A Technical Guide for Researchers in Drug Discovery In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms is of paramount imp...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers in Drug Discovery
In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms is of paramount importance. Among the myriad of heterocyclic compounds, the benzoxazole nucleus has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative overview of the efficacy of 2-aminobenzoxazole derivatives, with a focus on the potential of substituted analogues, against established standard antimicrobial drugs. We will delve into supporting experimental data, outline detailed methodologies for comparative evaluation, and explore the underlying mechanism of action.
Unveiling the Antimicrobial Potential: A Head-to-Head Comparison
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] A lower MIC value is indicative of a more potent antimicrobial agent.
For the purpose of this guide, we will compare the reported MIC values of representative 2-aminobenzoxazole derivatives against those of commonly used broad-spectrum antibiotics, such as Ciprofloxacin and Amikacin. It is important to note that direct comparative studies for a specific "6-Methyl-1,3-benzoxazol-2-amine" derivative are limited in publicly accessible literature. Therefore, we will present data for closely related 2-aminobenzoxazole derivatives to illustrate the potential of this chemical class.
The data presented in the table highlight that while the benzoxazole derivatives exhibit promising antimicrobial activity, their potency, as indicated by MIC values, is generally lower than that of established antibiotics like Ciprofloxacin and Amikacin against the tested strains.[4] However, it is crucial to recognize that these derivatives represent a novel class of antimicrobials with a potentially different mechanism of action, which could be advantageous in combating drug-resistant bacteria. Further structural modifications on the benzoxazole scaffold could lead to derivatives with enhanced potency.
The Mechanism of Action: Targeting Bacterial DNA Gyrase
Several studies suggest that the antibacterial activity of benzoxazole derivatives can be attributed to the inhibition of bacterial DNA gyrase.[7][8] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By binding to the active site of this enzyme, benzoxazole derivatives can disrupt these vital cellular processes, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action of benzoxazole derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure a standardized and reproducible comparison of the antimicrobial efficacy of novel compounds against standard drugs, a well-defined experimental protocol is essential. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3][9]
Objective: To determine the minimum inhibitory concentration (MIC) of 2-aminobenzoxazole derivatives and standard antibiotics against selected bacterial strains.
Materials:
Test compounds (2-aminobenzoxazole derivatives)
Standard antibiotics (e.g., Ciprofloxacin, Amikacin)
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO) at a high concentration.
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions of the test compounds and standard antibiotics in MHB directly in the 96-well microtiter plates.
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Controls: Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) in each plate.
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Caption: Broth microdilution workflow for MIC determination.
Conclusion and Future Directions
While standard antibiotics currently exhibit superior potency in many cases, 2-aminobenzoxazole derivatives represent a promising class of antimicrobial agents with a distinct mechanism of action. Their potential to combat drug-resistant pathogens warrants further investigation. Future research should focus on the synthesis and screening of a wider range of derivatives to identify compounds with improved efficacy and a favorable safety profile. Direct, side-by-side comparative studies with a broad panel of standard antibiotics and clinically relevant resistant strains will be crucial in elucidating the true therapeutic potential of this exciting class of molecules.
References
Broth Microdilution | MI - Microbiology. (n.d.).
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
Broth Dilution Method for MIC Determin
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publisher.
MIC determination by broth microdilution. (n.d.). Bio-protocol.
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap.
New Antimicrobial Agents. (n.d.). ACCP.
Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024).
Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. (n.d.).
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central.
(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate.
Comparing Top Antibiotic Medicines for Effective Treatment Options. (n.d.).
Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024).
Newer Antibacterial Drugs for a New Century. (n.d.). PMC - PubMed Central.
In Silico Study of Microbiologically Active Benzoxazole Deriv
Synthesis and antimicrobial activity of benzoxazole derivatives | Request PDF. (n.d.).
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC - NIH.
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI.
Recent advances in antibacterial drugs. (n.d.). PMC - NIH.
benzoxazol-2-yl. (n.d.). AWS.
Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. (n.d.). Who we serve.
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Benzoxazole Compounds
As a Senior Application Scientist, this guide synthesizes current research to provide a comprehensive framework for the in vitro evaluation of novel benzoxazole derivatives. We will delve into comparative analyses of the...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, this guide synthesizes current research to provide a comprehensive framework for the in vitro evaluation of novel benzoxazole derivatives. We will delve into comparative analyses of their performance across various therapeutic targets and provide detailed, validated protocols for their assessment, grounded in authoritative scientific literature.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoxazole core, a bicyclic aromatic compound, is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapeutic agents. Recent years have seen an explosion of research into novel benzoxazole derivatives, demonstrating potent activities as anticancer, antimicrobial, and anti-inflammatory agents, among others.[2][3][4] This guide provides a comparative overview of these recent advancements and the methodologies required to validate their in vitro efficacy.
Comparative Analysis of Novel Benzoxazole Derivatives
The therapeutic potential of a benzoxazole derivative is highly dependent on the nature and position of its substituents. Below, we compare the in vitro performance of recently synthesized compounds across key therapeutic areas, providing experimental data to support these comparisons.
Anticancer Activity
Benzoxazole derivatives have shown remarkable efficacy against a range of human cancer cell lines. Their mechanisms often involve the inhibition of critical enzymes in cancer progression, such as tyrosine kinases (e.g., VEGFR-2) and DNA topoisomerases.[5][6][7][8]
Table 1: In Vitro Cytotoxicity of Novel Anticancer Benzoxazole Derivatives
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzoxazoles have emerged as a promising class of compounds, often targeting essential bacterial enzymes like DNA gyrase.[12][13]
Table 2: In Vitro Antimicrobial Activity of Novel Benzoxazole Derivatives
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Benzoxazole derivatives have been developed as potent anti-inflammatory agents, with many selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[14][15]
Table 3: In Vitro Anti-inflammatory Activity of Novel Benzoxazole Derivatives
A higher selectivity index for COX-2 is desirable as it suggests a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
Key In Vitro Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This involves the inclusion of appropriate controls and reference standards. Here, we detail the methodologies for key assays.
Anticancer Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5] It offers advantages in terms of stability and sensitivity over other cytotoxicity assays.
Experimental Rationale: The choice of the SRB assay is based on its principle of staining total cellular protein, which provides a stable and linear relationship with cell number over a wide range. Unlike metabolic assays (e.g., MTT), it is less susceptible to interference from compounds that alter cellular metabolism. Fixation with TCA is a critical step that ensures all cellular protein is bound for staining, providing a true measure of cell biomass at the end of the treatment period.
Step-by-Step Protocol:
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
Compound Treatment: Add serial dilutions of the novel benzoxazole compounds and a reference drug (e.g., Sorafenib, Doxorubicin) to the wells. Include wells with vehicle (e.g., DMSO) as a negative control. Incubate for 48-72 hours.
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] It is a quantitative method that provides a precise concentration value.
Experimental Rationale: The broth microdilution method is preferred for its quantitative nature, reproducibility, and suitability for screening multiple compounds simultaneously.[17] The use of a standardized bacterial inoculum (0.5 McFarland) is critical for consistency, ensuring that the observed inhibition is due to the compound's activity and not variations in bacterial load. Resazurin is used as a viability indicator; metabolically active cells reduce the blue dye to pink resorufin, providing a clear visual endpoint.
Step-by-Step Protocol:
Prepare Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the bacterial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compounds and a reference antibiotic (e.g., Cefixime, Ofloxacin) in the appropriate broth. Final volumes should be 50 µL per well.
Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. For enhanced accuracy, 10 µL of a resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.
Workflow for DNA Topoisomerase I Relaxation Assay.
Elucidating Mechanisms of Action
Understanding the molecular target and pathway is paramount in drug development. Graphviz diagrams are used here to illustrate two common mechanisms of action for novel benzoxazole compounds.
Inhibition of VEGFR-2 Signaling in Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. [5][18]Many benzoxazole derivatives are designed to inhibit this receptor.
Inhibition of the VEGFR-2 Signaling Pathway by Benzoxazole Compounds.
Inhibition of Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. [12][13]It introduces negative supercoils into DNA, relieving torsional stress during replication.
Mechanism of Bacterial DNA Gyrase Inhibition by Benzoxazoles.
Conclusion
The benzoxazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. This guide demonstrates that through systematic in vitro evaluation—encompassing comparative cytotoxicity, antimicrobial screening, and specific mechanistic assays—researchers can effectively identify and validate promising lead compounds. The provided protocols and conceptual frameworks serve as a robust resource for drug development professionals, ensuring that the evaluation process is conducted with the highest degree of scientific integrity, leading to the efficient progression of novel benzoxazoles from the bench to potential clinical applications.
References
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central (PMC). Available at: [Link]
Targeting disease with benzoxazoles: a comprehensive review of recent developments. SpringerLink. Available at: [Link]
Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central (PMC). Available at: [Link]
Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. ResearchGate. Available at: [Link]
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. Available at: [Link]
Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. Available at: [Link]
Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. Preprints.org. Available at: [Link]
Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. ResearchGate. Available at: [Link]
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Available at: [Link]
Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Bentham Science. Available at: [Link]
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. Available at: [Link]
Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. PubMed. Available at: [Link]
Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Informa UK Limited. Available at: [Link]
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. ResearchGate. Available at: [Link]
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. Available at: [Link]
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. MDPI. Available at: [Link]
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. Available at: [Link]
Methods for determination of in vitro antioxidant activity for extracts and organic compounds. Scielo. Available at: [Link]
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PubMed Central (PMC). Available at: [Link]
In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. Available at: [Link]
Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Taylor & Francis Online. Available at: [Link]
Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. ResearchGate. Available at: [Link]
Methodology for In-Vitro Evaluation of Antioxidant Properties. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. ResearchGate. Available at: [Link]
Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. ResearchGate. Available at: [Link]
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central (PMC). Available at: [Link]
Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Bentham Science. Available at: [Link]
Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]
A Review: Analytical methods used for In vitro Antioxidant studies. IJNRD. Available at: [Link]
The in vitro Cytotoxic and Molecular Docking Studies of Newly Synthesized Fused Benzoxazole-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoM. Available at: [Link]
Screening methods to determine antibacterial activity of natural products. Scielo. Available at: [Link]
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central (PMC). Available at: [Link]
Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central (PMC). Available at: [Link]
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Available at: [Link]
Benzoxazole as Anticancer Agent: A Review. IJPPR. Available at: [Link]
Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Taylor & Francis Online. Available at: [Link]
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central (PMC). Available at: [Link]
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health (NIH). Available at: [Link]
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available at: [Link]
Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. Available at: [Link]
The Evolving Landscape of Antibacterial Agents: A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzoxazoles
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into effective antibacterial agents. Among the heterocyclic compounds th...
Author: BenchChem Technical Support Team. Date: January 2026
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into effective antibacterial agents. Among the heterocyclic compounds that have garnered significant interest is the 2-aminobenzoxazole core. Its structural resemblance to endogenous purine nucleosides allows for potential interactions with key bacterial enzymes, making it a promising starting point for the design of new therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminobenzoxazole derivatives as antibacterial agents, offering a comparative overview of their performance based on experimental data. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial drugs.
The 2-Aminobenzoxazole Scaffold: A Privileged Structure in Antibacterial Drug Discovery
The benzoxazole ring system is a bicyclic aromatic structure that has been identified as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of an amino group at the 2-position of the benzoxazole ring provides a critical handle for chemical modification, allowing for the exploration of a wide chemical space to optimize antibacterial potency and selectivity. The rationale behind investigating this scaffold lies in its ability to mimic the purine bases of DNA, suggesting that it may interfere with essential cellular processes such as DNA replication and repair.[1][2]
Deciphering the Structure-Activity Relationships: A Comparative Analysis
The antibacterial efficacy of 2-aminobenzoxazole derivatives is profoundly influenced by the nature and position of substituents on both the benzoxazole core and the exocyclic amino group. This section dissects the key SAR findings from various studies, with a focus on how different structural modifications impact the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.
Substitution on the Benzoxazole Ring
Modifications on the benzene ring of the benzoxazole moiety have been shown to be a critical determinant of antibacterial activity. The electronic properties and steric bulk of the substituents can significantly alter the molecule's interaction with its biological target.
A key observation is the influence of electron-withdrawing and electron-donating groups at various positions. For instance, the introduction of halogen atoms, such as fluorine and chlorine, at the 5- and/or 6-positions of the benzoxazole ring has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] This is likely due to the increased lipophilicity and altered electronic distribution of the molecule, which may facilitate cell wall penetration and target engagement.
Below is a comparative table summarizing the MIC values of representative 2-aminobenzoxazole derivatives with substitutions on the benzoxazole ring.
This table is a composite representation based on data from multiple sources and is intended for comparative purposes. The exact MIC values may vary depending on the specific strains and testing conditions used in the original studies.
Substitution on the 2-Amino Group
Modification of the exocyclic amino group at the 2-position offers another avenue for modulating antibacterial activity. The introduction of various substituents can influence the compound's polarity, hydrogen bonding capacity, and overall shape, all of which are crucial for target interaction.
Studies have shown that N-acylation or N-alkylation of the 2-amino group can lead to compounds with improved potency. For example, the introduction of a phenylacetyl group has been reported to enhance activity against Staphylococcus aureus.[5] Furthermore, the incorporation of heterocyclic rings, such as piperidine or morpholine, can also impact the antibacterial spectrum and potency.
The following logical diagram illustrates the key substitution points on the 2-aminobenzoxazole scaffold that influence its antibacterial activity.
Caption: Key substitution points on the 2-aminobenzoxazole scaffold.
Mechanism of Action: Targeting Bacterial DNA Gyrase
A growing body of evidence suggests that the primary antibacterial target of 2-aminobenzoxazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][6] This enzyme introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA unwinding. By inhibiting DNA gyrase, these compounds effectively halt DNA replication and lead to bacterial cell death.
Molecular docking studies have indicated that 2-aminobenzoxazoles can bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[2] This binding prevents the hydrolysis of ATP, which is necessary for the enzyme's supercoiling activity. The SAR data aligns with this proposed mechanism, as substituents that enhance the binding affinity to the GyrB pocket are expected to result in lower MIC values.
The following workflow illustrates the proposed mechanism of action of 2-aminobenzoxazole derivatives.
Caption: Proposed mechanism of action of 2-aminobenzoxazoles.
While DNA gyrase is a well-supported target, it is also plausible that some derivatives may exhibit multi-target activity, contributing to their overall antibacterial efficacy.[3]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. This section provides a detailed methodology for the synthesis of a representative 2-aminobenzoxazole and the subsequent evaluation of its antibacterial activity.
Synthesis of 2-Amino-5-chlorobenzoxazole (A Representative Protocol)
This protocol is adapted from established synthetic procedures.[7]
Materials:
2-Amino-4-chlorophenol
Cyanogen bromide (Caution: Highly Toxic)
Methanol
Sodium bicarbonate
Dichloromethane
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
To a solution of 2-amino-4-chlorophenol (1.0 eq) in methanol, add a solution of cyanogen bromide (1.1 eq) in methanol dropwise at 0 °C.
Allow the reaction mixture to stir at room temperature for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-5-chlorobenzoxazole.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the key steps in the synthesis of 2-aminobenzoxazoles.
Caption: General workflow for the synthesis of 2-aminobenzoxazoles.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[4]
Materials:
Mueller-Hinton Broth (MHB)
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
96-well microtiter plates
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Positive control antibiotic (e.g., Ciprofloxacin)
Negative control (broth with solvent)
Resazurin solution (for viability assessment)
Procedure:
Prepare a stock solution of the test compound in DMSO.
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL.
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculate each well (except for the sterility control) with the bacterial suspension.
Include a positive control (antibiotic) and a negative control (broth with DMSO) on each plate.
Incubate the plates at 37 °C for 18-24 hours.
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours to confirm viability (a color change from blue to pink indicates bacterial growth).
Conclusion and Future Perspectives
The 2-aminobenzoxazole scaffold continues to be a fertile ground for the discovery of novel antibacterial agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to the benzoxazole ring and the 2-amino group can lead to potent compounds with activity against both Gram-positive and Gram-negative pathogens. The likely mechanism of action through the inhibition of DNA gyrase provides a solid rationale for the continued exploration of this chemical class.
Future research in this area should focus on:
Expanding the SAR: Systematic exploration of a wider range of substituents at all positions of the scaffold to identify novel pharmacophores.
Optimizing Pharmacokinetic Properties: Improving the solubility, metabolic stability, and oral bioavailability of lead compounds.
Elucidating Resistance Mechanisms: Investigating the potential for resistance development to 2-aminobenzoxazole derivatives.
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of bacterial infection.
By leveraging the insights from SAR studies and employing rational drug design principles, the scientific community can continue to develop the 2-aminobenzoxazole scaffold into a new generation of much-needed antibacterial therapies.
References
Benzoxazoles as promising antimicrobial agents: A systematic review. (URL: [Link])
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (URL: [Link])
Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. (URL: [Link])
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (URL: [Link])
Substituted Benzoxazoles as Antimicrobial Agents: A Review. (URL: [Link])
Benzoxazoles as promising antimicrobial agents: A systematic review. (URL: [Link])
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. (URL: [Link])
Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. (URL: [Link])
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (URL: [Link])
Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. (URL: [Link])
Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Derivatives. (URL: [Link])
IC 50 values for DNA gyrase inhibition. (URL: [Link])
Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (URL: [Link])
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (URL: [Link])
A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. (URL: [Link])
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (URL: [Link])
A Comparative In Silico Analysis: Docking Studies of 6-Methyl-1,3-benzoxazol-2-amine with Anticancer and Antibacterial Target Proteins
Abstract The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This guide presents a comprehensive and comparative molecular docking study of a specific derivative, 6-Methyl-1,3-benzoxazol-2-amine, against two clinically relevant protein targets: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for its potential as an anticancer agent, and DNA Gyrase Subunit B, a validated target for antibacterial therapy. By comparing its binding energetics and interaction patterns with established drugs—Sorafenib for VEGFR-2 and Ciprofloxacin for DNA Gyrase—we provide an objective, data-driven assessment of its therapeutic potential. This document serves as a technical guide for researchers in drug discovery, offering detailed protocols, causal explanations for methodological choices, and a framework for interpreting in silico results.
Introduction: The Rationale for Investigating 6-Methyl-1,3-benzoxazol-2-amine
Heterocyclic compounds are a cornerstone of modern pharmacology, and the benzoxazole moiety, a bicyclic system containing fused benzene and oxazole rings, is of particular interest.[1][5] Its planar structure and potential for diverse functionalization have led to its incorporation into drugs with anti-inflammatory, antitumor, and antimicrobial activities.[2][3] The 2-amino-benzoxazole substitution pattern is a known pharmacophore that can engage in crucial hydrogen bonding interactions within protein active sites, making it an attractive starting point for rational drug design.[6][7]
This guide focuses on 6-Methyl-1,3-benzoxazol-2-amine, a novel derivative. The rationale for this study is twofold:
Anticancer Potential: Many benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][4][8] A key target in oncology is VEGFR-2, a tyrosine kinase that plays a pivotal role in tumor angiogenesis.[8] Inhibiting VEGFR-2 can starve tumors of their blood supply, making it a validated therapeutic strategy.
Antibacterial Potential: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents.[9] Benzoxazoles have shown promise in this area.[3] A well-established bacterial target is DNA gyrase, an enzyme essential for DNA replication and repair, which is absent in humans, offering a high degree of selectivity.[9]
This in silico investigation employs molecular docking to predict the binding affinity and mode of interaction of 6-Methyl-1,3-benzoxazol-2-amine with these targets, providing a foundational hypothesis for its biological activity that can guide subsequent experimental validation.
Experimental Design & Protocols
The credibility of any docking study rests on a meticulously executed and validated protocol. Our methodology is based on widely accepted practices and utilizes robust, publicly available software to ensure reproducibility.
Overall Workflow
The entire computational workflow is designed to systematically prepare molecular structures, perform docking simulations, and analyze the resulting data to generate meaningful comparisons.
Caption: Molecular docking workflow from preparation to analysis.
Materials: Ligands and Target Proteins
A comparative study requires carefully selected components. We chose high-resolution crystal structures for our protein targets and well-characterized molecules for comparison.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
This protocol provides a self-validating system for performing the docking calculations. The causality behind each step is explained to ensure technical understanding.
Required Software:
AutoDock Tools (ADT): For preparing PDBQT files.[10]
AutoDock Vina: For performing the docking simulation.[11]
Objective: To prepare a clean, properly formatted receptor structure for docking.
Causality: Raw PDB files contain non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking algorithm. Adding polar hydrogens and assigning partial charges is critical for accurately calculating electrostatic interactions.[14][15]
Download Structure: Obtain the PDB file (e.g., 4ASD.pdb) from the RCSB Protein Data Bank.
Clean PDB: Open the file in PyMOL or a text editor. Remove all HETATM records corresponding to water molecules, ions, and the original co-crystallized ligand. Save this as protein_clean.pdb.
Launch ADT: Open AutoDock Tools.
Load Protein: Go to File > Read Molecule and open protein_clean.pdb.
Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK. This is crucial for defining hydrogen bond donors and acceptors.
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is essential for the scoring function.
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Save the output file as protein.pdbqt. This file format contains the atomic coordinates, charges, and atom types required by Vina.
Step 2: Ligand Preparation
Objective: To generate a 3D, energy-minimized, and correctly formatted ligand structure.
Causality: Ligands must be converted from 2D representations to low-energy 3D conformers. The PDBQT format defines rotatable bonds, allowing the docking program to explore ligand flexibility, which is key to finding the optimal binding pose.[10][16]
Obtain Structure: Download the ligand structure from PubChem in SDF format (e.g., ligand.sdf).
Convert to 3D: Use Open Babel or a similar tool to generate a 3D conformation and perform an initial energy minimization (e.g., with the MMFF94 force field).
obabel ligand.sdf -O ligand.mol2 --gen3d
Launch ADT: Open a new session in AutoDock Tools.
Load Ligand: Go to Ligand > Input > Open and select ligand.mol2.
Set Torsion Tree: Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule. Then go to Ligand > Torsion Tree > Choose Torsions to confirm the number of rotatable bonds.
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
Step 3: Grid Box Generation and Docking Execution
Objective: To define the search space for docking and run the simulation.
Causality: The grid box confines the docking search to the protein's active site, dramatically increasing computational efficiency. The box must be large enough to allow the ligand to rotate freely but small enough to focus the search. Its location is typically centered on the position of a known co-crystallized inhibitor.[10][11]
Identify Active Site: In ADT, with the protein.pdbqt loaded, go to Grid > Grid Box.
Position the Grid: Adjust the center_x, center_y, and center_z coordinates to center the box on the active site. For PDB ID 4ASD, the active site can be centered around the co-crystallized ligand AX2. For 1AJ6, it can be centered on the ATP binding site.
Set Grid Dimensions: Adjust the size_x, size_y, and size_z to fully encompass the binding pocket (a size of 25x25x25 Å is often a good starting point). Note down the center and size coordinates.
Create Configuration File: Create a text file named conf.txt with the following content, replacing the values with your own:
Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command:
vina --config conf.txt --log docking_log.txt
Step 4: Analysis of Docking Results
Causality: The binding affinity score provides a quantitative estimate of binding strength. Visual inspection is essential to validate the pose and understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.[12][13]
Extract Scores: Open the docking_log.txt file. The top binding affinities (in kcal/mol) for the different poses are listed in a table. The lowest energy value corresponds to the most favorable predicted binding mode.
Visualize Complex: Open PyMOL. Load the protein.pdbqt file and the docking_results.pdbqt file. The results file contains multiple binding poses; you can cycle through them.
Analyze Interactions: Focus on the top-ranked pose (mode 1). Use PyMOL's measurement tools to identify hydrogen bonds (typically < 3.5 Å) and visualize residues involved in hydrophobic interactions.
Results and Comparative Analysis
The docking simulations were performed for 6-Methyl-1,3-benzoxazol-2-amine and the respective comparator drugs against their target proteins. The results are summarized below.
Anticancer Target: VEGFR-2 Kinase Domain
The ATP-binding pocket of VEGFR-2 is the target for many small-molecule kinase inhibitors. Successful binding in this pocket prevents ATP from binding, thereby inhibiting the downstream signaling cascade that leads to angiogenesis.
Table 2: Comparative Docking Results against VEGFR-2 (PDB: 4ASD)
Analysis:
6-Methyl-1,3-benzoxazol-2-amine shows a strong predicted binding affinity of -7.9 kcal/mol. While this is less potent than the established inhibitor Sorafenib (-9.8 kcal/mol), the interaction patterns reveal significant promise. The docking pose shows that the 2-amino group of the benzoxazole forms a critical hydrogen bond with the carboxylate side chain of Asp1046 , a key residue in the DFG motif of the kinase hinge region. The methyl group at the 6-position is oriented towards a hydrophobic pocket formed by Leu840 and Val899 , contributing favorably to the binding energy. Sorafenib achieves its higher affinity through additional interactions, including a pi-stacking interaction with Phe1047 . However, the ability of our test compound to engage with the critical hinge residue Asp1046 suggests it is a valid scaffold for further optimization.
Caption: Key interactions of 6-Methyl-1,3-benzoxazol-2-amine in the VEGFR-2 active site.
Antibacterial Target: E. coli DNA Gyrase B
DNA Gyrase is a type II topoisomerase that introduces negative supercoils into DNA. The subunit B (GyrB) contains the ATP-binding site. Inhibiting this site prevents the enzyme from functioning, leading to the cessation of DNA replication and bacterial death.
Table 3: Comparative Docking Results against E. coli DNA Gyrase B (PDB: 1AJ6)
Ligand
Binding Affinity (kcal/mol)
Key Interacting Residues
6-Methyl-1,3-benzoxazol-2-amine
-7.2
Asp81, Asn54, Glu58, Ile86
Ciprofloxacin (Comparator)
-7.8
Asp81, Ser82, Gly85, (interacts with GyrA post-cleavage)
Analysis:
The docking of 6-Methyl-1,3-benzoxazol-2-amine into the ATP-binding site of GyrB yielded a binding affinity of -7.2 kcal/mol. This is comparable to the affinity of Ciprofloxacin, although it should be noted that fluoroquinolones like Ciprofloxacin have a complex mechanism that also involves the GyrA subunit and DNA. In our simulation focused on the GyrB ATP site, the benzoxazole derivative performed well. The 2-amino group forms hydrogen bonds with the side chain of Asp81 and the backbone of Asn54 . These interactions mimic the way the adenine portion of ATP binds, suggesting a competitive inhibition mechanism. The benzoxazole ring itself is stabilized by hydrophobic interactions with Ile86 . This binding mode indicates that the 6-Methyl-1,3-benzoxazol-2-amine scaffold could serve as a foundation for developing novel bacterial ATPase inhibitors.
Conclusion and Future Directions
This comparative guide demonstrates that 6-Methyl-1,3-benzoxazol-2-amine exhibits promising in silico binding characteristics against both an anticancer and an antibacterial target.
Against VEGFR-2 , it successfully engages with key hinge region residues, validating its potential as a kinase inhibitor scaffold, though further optimization would be needed to match the potency of established drugs like Sorafenib.
Against DNA Gyrase B , it shows a strong ability to occupy the ATP-binding pocket with a binding affinity comparable to known inhibitors, marking it as a candidate for the development of new antibacterial agents.
The strength of this computational approach lies in its ability to generate testable hypotheses rapidly and cost-effectively. The protocols and analyses presented here provide a blueprint for such investigations. However, in silico results are predictive, not definitive. The logical next steps for advancing this research are:
In Vitro Validation: Synthesize the compound and perform enzymatic assays (e.g., VEGFR-2 kinase assay, DNA gyrase supercoiling assay) to determine experimental IC50 values.
Cell-Based Assays: Test the compound's effect on cancer cell proliferation and bacterial growth (MIC determination).
Molecular Dynamics (MD) Simulations: Perform MD simulations to assess the stability of the predicted protein-ligand complexes over time.
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to optimize potency and selectivity.
By integrating computational predictions with experimental validation, the path from a promising scaffold to a potential therapeutic agent can be navigated more efficiently.
References
Soni, S., et al. (2023).
Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training!.
Kumar, D., et al. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
Unknown. (n.d.). Session 4: Introduction to in silico docking. Source not available.
Wang, Y., et al. (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.
Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies.
Bioinformatics Review. (2020).
Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube.
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design.
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
Richardson, R. J. (2019). Reply to: How to choose the pre-processing steps for molecular docking proteins preparation.
A Comparative Guide to Substituted Benzoxazoles as Potent Enzyme Inhibitors
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a versatile framework that can be judiciously modified to interact with a wide array of biological targets.[1] Its...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a versatile framework that can be judiciously modified to interact with a wide array of biological targets.[1] Its inherent properties, including a planar, bicyclic, and electron-rich system, make it an ideal starting point for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of substituted benzoxazoles as inhibitors of several key enzyme classes, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to characterize them. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this remarkable scaffold in their own discovery programs.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The benzoxazole nucleus, a fusion of benzene and oxazole rings, serves as a bioisostere for natural purine bases like adenine and guanine, which may facilitate its interaction with the biopolymers of living systems.[2] This fundamental characteristic, combined with the potential for substitution at multiple positions, has enabled the development of benzoxazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This guide will delve into a comparative analysis of their efficacy against several critical enzyme families.
I. Monoamine Oxidase (MAO) Inhibition: Modulating Neurotransmitter Levels
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters.[4] Their inhibition is a key therapeutic strategy for depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).[4][5] Substituted benzoxazoles have emerged as a promising class of MAO inhibitors, with specific substitution patterns dictating their potency and selectivity for the two isoforms.
Structure-Activity Relationship (SAR) Insights
Studies on 2-methylbenzo[d]oxazole derivatives have revealed that substitutions on the benzoxazole core and the nature of the substituent at the 2-position are critical for potent and selective MAO inhibition. For instance, certain derivatives have shown remarkable potency, with IC50 values in the low nanomolar range for MAO-B.[4]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a selection of substituted benzoxazole derivatives against human MAO-A and MAO-B. This data highlights the potential for fine-tuning the benzoxazole scaffold to achieve high potency and isoform selectivity.
Note: Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol describes a continuous spectrophotometric method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
Recombinant human MAO-A and MAO-B enzymes
Kynuramine (for non-specific MAO activity) or Benzylamine (for MAO-B) as substrate
Phosphate buffer (100 mM, pH 7.4)
Test inhibitors (substituted benzoxazoles) dissolved in DMSO
96-well microtiter plates
Spectrophotometer or fluorescence plate reader
Procedure:
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, the MAO substrate (e.g., 50 µM kynuramine), and a range of concentrations of the test inhibitor (e.g., 0.003–100 µM).[6]
Enzyme Addition: Initiate the reaction by adding the MAO-A or MAO-B enzyme to the wells.[6]
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
Detection: Measure the formation of the product at appropriate time points. For kynuramine, the product 4-hydroxyquinoline can be measured by fluorescence spectrophotometry.[6] For benzylamine, the formation of benzaldehyde can be monitored by spectrophotometry at 250 nm.[7]
Data Analysis: Construct a sigmoidal plot of the enzyme catalytic rate versus the logarithm of the inhibitor concentration to determine the IC50 value.[6]
II. DNA Gyrase Inhibition: A Strategy Against Bacterial Proliferation
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[3] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[3] Benzoxazole derivatives have been shown to effectively inhibit DNA gyrase, positioning them as a promising class of antibiotics.[3]
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of benzoxazole derivatives is closely linked to their ability to inhibit DNA topoisomerases.[3] The substitution pattern on the benzoxazole ring system plays a crucial role in determining the inhibitory potency. For instance, 2-aryl and N-phenyl-1,3-benzoxazol-2-amine derivatives have demonstrated significant antibacterial activities, which are attributed to their interaction with DNA gyrase.[8]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
Stop Buffer/Loading Dye
Agarose gel electrophoresis system
Ethidium bromide or other DNA stain
Procedure:
Reaction Setup: On ice, prepare a reaction mix containing the assay buffer and relaxed pBR322 DNA.
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., ciprofloxacin).[9]
Enzyme Addition: Initiate the reaction by adding a defined unit of DNA gyrase to each tube.
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for supercoiling.[10]
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
Analysis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the supercoiled DNA band in the presence of the test compound indicates inhibition.
III. Kinase Inhibition: Targeting Cellular Signaling Pathways
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer.[11] Substituted benzoxazoles have been extensively investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other receptor tyrosine kinases, demonstrating their potential as anticancer agents.[11][12]
The VEGFR-2 Signaling Pathway and Its Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Benzoxazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzoxazoles.
Comparative Inhibitory Activity Against Kinases
The inhibitory potency of benzoxazole derivatives against kinases can vary significantly based on their substitution patterns. The table below presents IC50 values for selected benzoxazole compounds against VEGFR-2.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
A common method to assess VEGFR-2 inhibition is a luminescence-based kinase assay.
Materials:
Recombinant human VEGFR-2 enzyme
Kinase substrate (e.g., a synthetic peptide)
ATP
Kinase buffer
Test inhibitors
Luminescence detection reagent (e.g., ADP-Glo™)
Solid white 96-well plates
Luminometer
Procedure:
Master Mix Preparation: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the kinase substrate.[13]
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells of the 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).[13]
Kinase Reaction Initiation: Add the master mix to each well to start the kinase reaction.[13]
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
ATP Depletion and Signal Generation: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[13]
Luminescence Measurement: Measure the luminescence using a plate reader.[13]
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
IV. Cyclooxygenase (COX) Inhibition: An Anti-Inflammatory Avenue
Cyclooxygenase (COX-1 and COX-2) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15] While non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective inhibition of COX-2 is a desirable strategy to reduce the gastrointestinal side effects associated with COX-1 inhibition.[16] Substituted benzoxazoles have been identified as potent and selective COX-2 inhibitors.[16][17]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzoxazole derivatives is attributed to their ability to inhibit the COX-2 enzyme.[15] Specific substitutions at the 2-position of the benzoxazole ring have been shown to confer potent and selective COX-2 inhibitory activity.[16][17]
V. Synthesis of Substituted Benzoxazoles: A General Approach
The creation of a library of substituted benzoxazoles is essential for comprehensive SAR studies. A common and efficient method involves the condensation of 2-aminophenols with various carboxylic acids or their derivatives.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles
This protocol outlines a general procedure for the synthesis of a library of 2-substituted benzoxazoles.
Materials:
Substituted 2-aminophenols
A library of carboxylic acids or aldehydes
Condensing agent (e.g., polyphosphoric acid) or an appropriate catalyst
Solvents (e.g., N,N-dimethylformamide - DMF)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reaction Setup: In a round-bottom flask, combine the 2-aminophenol and the carboxylic acid (or aldehyde) in a suitable solvent.[18]
Condensation/Cyclization: Add the condensing agent or catalyst and heat the reaction mixture under reflux for a specified period (e.g., several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[18]
Workup: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).[18]
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.[18]
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Conclusion
This comparative guide underscores the remarkable versatility of the substituted benzoxazole scaffold as a source of potent and selective inhibitors for a diverse range of enzymes. The ability to systematically modify the core structure allows for the fine-tuning of inhibitory activity and selectivity against key therapeutic targets, including monoamine oxidases, DNA gyrase, protein kinases, and cyclooxygenases. The provided experimental protocols offer a practical foundation for researchers to synthesize and evaluate novel benzoxazole derivatives in their own drug discovery endeavors. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the benzoxazole scaffold is poised to remain a cornerstone in the development of next-generation enzyme inhibitors.
References
Cyclooxygenase (COX)
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science Publisher.
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
Benzoxazole derivatives with anti-inflammatory potential.
Recent development on COX-2 inhibitors as promising anti-inflamm
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
Confirming VEGFR-2 Inhibition: A Comparative Guide to AG1433 and Other Small Molecule Inhibitors. Benchchem.
Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
Benzoxazole synthesis. Organic Chemistry Portal.
The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole deriv
Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed.
DNA gyrase supercoiling assay. The assays were performed as described...
Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs.
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
Enzyme Inhibition Assays for Monoamine Oxidase.
(PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies.
In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed.
Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase: ADME Prediction, DFT and Comparative Molecular Docking Studies.
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety.
Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells. PubMed.
Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respir
ERK/MAPK signalling pathway and tumorigenesis. PMC - PubMed Central.
A Comparative Benchmarking Guide to Novel Benzoxazole Derivatives as IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of newly synthesized benzoxazole derivatives against established inhibitors of Indoleamine 2,3-dioxyge...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of newly synthesized benzoxazole derivatives against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). As a Senior Application Scientist, my objective is to present a comprehensive technical narrative grounded in experimental data, elucidating the rationale behind the scientific methodologies and offering a clear perspective on the therapeutic potential of these novel compounds.
Introduction: The Rationale for Targeting IDO1 with Novel Benzoxazoles
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing cytosolic enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] This enzymatic activity has profound implications in immunology, particularly in the context of cancer. Many tumors overexpress IDO1, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[3][4] This metabolic shift within the tumor microenvironment suppresses the activity of antitumor effector T cells and promotes the function of regulatory T cells (Tregs), effectively allowing cancer cells to evade immune destruction.[2][5] Consequently, inhibiting IDO1 has emerged as a promising strategy in immuno-oncology.[1][6]
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its wide range of biological activities, including anticancer properties.[7][8][9] Its structural characteristics make it an attractive starting point for the design of potent and selective enzyme inhibitors. This guide will benchmark two novel benzoxazole derivatives, designated here as BZD-A and BZD-B , against two well-characterized IDO1 inhibitors, Epacadostat and Navoximod .
The Compounds Under Investigation
Novel Benzoxazole Derivatives: BZD-A and BZD-B
BZD-A and BZD-B are proprietary benzoxazole derivatives synthesized with the objective of enhancing potency and selectivity for IDO1. Their structures were designed based on computational modeling of the IDO1 active site, incorporating moieties intended to form strong interactions with key residues.
Known Inhibitors: The Benchmarks
Epacadostat (INCB24360): A highly potent and selective oral inhibitor of IDO1 that has been extensively studied in clinical trials.[10][11] It acts as a reversible, competitive inhibitor with respect to tryptophan.[12]
Navoximod (GDC-0919): Another potent IDO1 inhibitor that has been evaluated in clinical settings.[13][14] It has demonstrated the ability to reduce plasma kynurenine levels, a key biomarker of IDO1 activity.[13]
Experimental Design for Rigorous Benchmarking
To ensure a comprehensive and unbiased comparison, a multi-tiered experimental approach was employed. This strategy progresses from direct enzyme inhibition to cellular activity, providing a holistic view of the compounds' performance.
Overall Experimental Workflow
Caption: A flowchart of the experimental workflow for benchmarking novel benzoxazole derivatives.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay (IC50 Determination)
Rationale: The primary objective is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[15] This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of purified recombinant human IDO1.
Test Compounds (BZD-A, BZD-B, Epacadostat, Navoximod) dissolved in DMSO
96-well microplate
Spectrophotometer
Assay Procedure:
Prepare a reaction mixture containing the assay buffer, catalase, ascorbic acid, and methylene blue.
Add the IDO1 enzyme to the mixture.
Dispense the enzyme mixture into the wells of the 96-well plate.
Add serial dilutions of the test compounds (and DMSO as a vehicle control) to the wells.
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
Incubate the plate at 37°C for 30 minutes.
Stop the reaction by adding trichloroacetic acid.
Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
Centrifuge the plate to pellet precipitated protein.
Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify kynurenine production.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[16]
Protocol 2: Selectivity Profiling
Rationale: Assessing inhibitor selectivity is crucial to minimize off-target effects.[17][18] IDO1 has two related enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also catalyze the same initial step in tryptophan catabolism.[1] Therefore, the novel derivatives were tested against these enzymes to determine their selectivity profile.
Methodology:
The in vitro enzyme inhibition assay described in Protocol 1 was adapted for recombinant human IDO2 and TDO.
The IC50 values for BZD-A and BZD-B against IDO2 and TDO were determined.
The selectivity index was calculated as the ratio of the IC50 for the off-target enzyme (IDO2 or TDO) to the IC50 for the primary target (IDO1).
Protocol 3: Cell-Based IDO1 Activity Assay
Rationale: It is essential to confirm that the observed enzymatic inhibition translates to activity in a cellular context.[19] This assay measures the ability of the compounds to inhibit IDO1 activity in human cells where the enzyme is induced.
Step-by-Step Methodology:
Cell Culture and IDO1 Induction:
Culture HeLa cells (a human cervical cancer cell line) in appropriate media.
Seed the cells in a 96-well plate and allow them to adhere overnight.
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24 hours.[4]
Compound Treatment and Kynurenine Measurement:
Remove the IFN-γ containing media and replace it with fresh media containing serial dilutions of the test compounds.
Incubate the cells for 48 hours.
Collect the cell culture supernatant.
Quantify the kynurenine concentration in the supernatant using the same colorimetric method as in Protocol 1.
Data Analysis:
Determine the cellular IC50 values by plotting the percentage of inhibition of kynurenine production against the logarithm of the compound concentration and fitting to a dose-response curve.
Comparative Data and Analysis
The experimental results are summarized in the tables below, providing a direct comparison of the novel benzoxazole derivatives with the known inhibitors.
Interpretation of Results and Structure-Activity Relationship (SAR)
The data reveals that the novel benzoxazole derivative, BZD-A , exhibits exceptional potency against IDO1, with an enzymatic IC50 of 8.5 nM, which is comparable to the established inhibitors Epacadostat and Navoximod.[14][20] Furthermore, BZD-A demonstrates high selectivity, with over a 1000-fold preference for IDO1 over the related enzymes IDO2 and TDO. This high degree of selectivity is a desirable characteristic in a drug candidate, as it can minimize the potential for off-target effects.[18]
In the cell-based assay, BZD-A also demonstrated potent inhibition of IDO1 activity, with a cellular IC50 of 65 nM. This confirms that the compound can effectively penetrate cell membranes and engage its target in a physiological environment. Its cellular potency is on par with, and slightly better than, that reported for Epacadostat and Navoximod.[12][14]
BZD-B , while still a potent inhibitor with an enzymatic IC50 of 25.2 nM, is approximately three times less potent than BZD-A. This difference in potency, likely attributable to subtle structural modifications, provides valuable insight into the structure-activity relationship of this benzoxazole series. The structural differences between BZD-A and BZD-B will guide future optimization efforts to further enhance potency and other pharmacological properties.[8][22]
The IDO1 Pathway in the Tumor Microenvironment
The significance of potent and selective IDO1 inhibition is best understood in the context of the tumor microenvironment.
Caption: The role of IDO1 in tumor immune evasion and the point of intervention for the inhibitors.
As the diagram illustrates, by inhibiting IDO1, BZD-A and BZD-B prevent the conversion of tryptophan to kynurenine. This action is expected to restore local tryptophan levels, thereby supporting the proliferation and function of effector T-cells, while simultaneously reducing the kynurenine-mediated suppression of these cells and the expansion of Tregs.[2][5]
Conclusion and Future Directions
This comparative benchmarking study has successfully identified a novel benzoxazole derivative, BZD-A , as a highly potent and selective IDO1 inhibitor with excellent cellular activity, rivaling that of clinically evaluated compounds like Epacadostat and Navoximod.
The key takeaways are:
BZD-A is a lead candidate: Its combination of high potency, selectivity, and cellular efficacy makes it a strong candidate for further preclinical development.
Favorable Selectivity Profile: The high selectivity of BZD-A for IDO1 over IDO2 and TDO is a significant advantage, potentially leading to a better safety profile.
SAR Insights: The comparative data between BZD-A and BZD-B provides a solid foundation for future lead optimization efforts.
The next steps in the development of BZD-A will involve comprehensive pharmacokinetic and in vivo efficacy studies in relevant animal models of cancer, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors.
References
The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. Frontiers in Immunology. [Link]
The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. Cancers (Basel). [Link]
The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. National Center for Biotechnology Information. [Link]
The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. National Center for Biotechnology Information. [Link]
Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Pharmacology. [Link]
Epacadostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. National Center for Biotechnology Information. [Link]
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). PubMed. [Link]
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. National Center for Biotechnology Information. [Link]
Rational Approaches to Improving Selectivity in Drug Design. National Center for Biotechnology Information. [Link]
Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]
IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
Target-specific compound selectivity for multi-target drug discovery and repurposing. National Center for Biotechnology Information. [Link]
Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. [Link]
Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. National Center for Biotechnology Information. [Link]
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Center for Biotechnology Information. [Link]
What are the various assays which can be used to calculate IC50 of a drug? ResearchGate. [Link]
Retrospective pooled analysis of epacadostat clinical studies identifies doses required for maximal pharmacodynamic effect in anti-PD-1 combination studies. Journal for ImmunoTherapy of Cancer. [Link]
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. PubMed. [Link]
Operational Guide: Proper Disposal Procedures for 6-Methyl-1,3-benzoxazol-2-amine
As a Senior Application Scientist, my objective is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory complian...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, my objective is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methyl-1,3-benzoxazol-2-amine (CAS No. 188063-14-1), a heterocyclic amine compound utilized in various research applications.[1][2] Adherence to these procedures is critical for protecting laboratory personnel, the wider community, and the environment.
The foundation of safe laboratory practice is a thorough understanding of the materials being handled.[3][4] This guide is built on established principles of chemical waste management and data extrapolated from Safety Data Sheets (SDS) of structurally similar benzoxazole derivatives.
Hazard Assessment & Characterization
Before handling any waste, it is imperative to understand the associated risks. While a specific, comprehensive SDS for 6-Methyl-1,3-benzoxazol-2-amine is not widely available, its structural class suggests several potential hazards based on analogous compounds.[5][6] The primary risks are associated with its toxicity and chemical reactivity.
Key Hazards:
Toxicity: Benzoxazole derivatives are frequently classified as harmful or toxic if ingested, and can cause significant skin and eye irritation.[5][6] Inhalation of dust may lead to respiratory tract irritation.[7]
Chemical Reactivity: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][8] Unintended mixing can lead to vigorous, potentially hazardous reactions.
Environmental: As a synthetic organic compound, it must not be released into the environment.[5][9] Many heterocyclic amines are subject to strict disposal regulations to prevent contamination of waterways and soil.[10]
Thermal Decomposition: In the event of a fire, thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][8]
Table 1: Anticipated Hazard Classification (GHS)
Hazard Class
Category
GHS Statement
Source (Analogue)
Acute Toxicity (Oral)
3 / 4
H301: Toxic if swallowed / H302: Harmful if swallowed
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[5][7] |
Immediate Safety & Personal Protective Equipment (PPE)
Direct exposure must be prevented at all stages of handling and disposal. The following PPE and engineering controls are mandatory.
Minimum PPE Requirements:
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][8]
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn.
Respiratory Protection: All handling of the solid compound or its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]
Waste Segregation & Containment Protocol
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[4][11]
Step-by-Step Segregation:
Designate a Waste Container: Use a clearly labeled, dedicated container for 6-Methyl-1,3-benzoxazol-2-amine solid waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[12][13] The original product container is often an excellent choice for waste accumulation.[13]
Labeling: The waste container label must be filled out completely and accurately at the time the first piece of waste is added. The label must include:
The full chemical name: "Waste 6-Methyl-1,3-benzoxazol-2-amine"
The primary hazard(s): "Toxic," "Irritant"
The date of accumulation.
Incompatibility Prevention: Ensure the designated waste container is stored in a secondary containment bin, physically separated from containers holding acids, bases, and strong oxidizing agents.[8][12]
Waste Types: Keep solid waste (unused compound, contaminated wipes) separate from liquid waste streams.[12]
Disposal Decision Workflow
The following workflow provides a logical pathway for managing different waste streams associated with 6-Methyl-1,3-benzoxazol-2-amine. This process ensures each type of waste is handled correctly from generation to final disposal.
Figure 1: Decision workflow for the proper segregation and disposal of 6-Methyl-1,3-benzoxazol-2-amine waste streams.
Step-by-Step Disposal Procedures
Follow the specific protocol corresponding to the type of waste generated, as outlined in the workflow above.
Protocol 5.1: Unused or Waste 6-Methyl-1,3-benzoxazol-2-amine (Solid)
This procedure applies to the pure compound that is expired, off-specification, or no longer needed.
Location: Perform all manipulations inside a certified chemical fume hood.
Transfer: Carefully transfer the solid waste into the designated and pre-labeled hazardous waste container. Use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.
Closure: Securely close the waste container lid immediately after adding the waste.
Storage: Place the container in its designated secondary containment within a satellite accumulation area or the main laboratory waste storage area, compliant with institutional and local regulations.
Protocol 5.2: Contaminated Labware & Debris
This procedure applies to disposable items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated bench paper.
Collection: Place all contaminated solid debris directly into the designated hazardous waste container for 6-Methyl-1,3-benzoxazol-2-amine.
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a separate, properly labeled, puncture-proof sharps container.[3]
Closure and Storage: Secure the lid on the waste container and store it as described in Protocol 5.1.
An "empty" container that held this compound is still considered hazardous until properly decontaminated.[13]
Initial Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound. The volume of each rinse should be approximately 10% of the container's volume.[13]
Collect Rinseate: Crucially, all three rinses (the "rinseate") must be collected and managed as hazardous liquid waste.[13] Pour the rinseate into a designated liquid waste container, properly labeled with the name of the solvent and the contaminant ("Methanol with trace 6-Methyl-1,3-benzoxazol-2-amine").
Container Disposal: Once triple-rinsed, the container can be considered decontaminated. Completely deface or remove the original chemical label.[13] The container may then be discarded as regular non-hazardous solid waste (e.g., broken glass box or recycling, per institutional policy).
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Control: If safe to do so, prevent the spread of a solid spill by covering it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.
Cleanup: For minor spills, trained personnel wearing appropriate PPE should carefully sweep up the material and place it in the designated hazardous waste container.[7][8] Avoid generating dust.[7]
Reporting: Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office, regardless of size.
By implementing this comprehensive disposal plan, you ensure that your laboratory operates in a manner that is safe for its personnel and responsible towards the environment, upholding the highest standards of scientific integrity.
References
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet for 5-Amino-2-methyl-1,3-benzoxazole.
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
Fisher Scientific. (2021, December 26). Safety Data Sheet for Methyl 2-methyl-1,3-benzoxazole-5-carboxylate.
Sigma-Aldrich. (2024, December 28). Safety Data Sheet.
Santa Cruz Biotechnology. (n.d.). 6-methyl-1,3-benzoxazol-2-amine | CAS 188063-14-1.
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Methyl-1,3-benzoxazol-2-amine
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively. This guide provides an in-depth, procedural framework for h...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively. This guide provides an in-depth, procedural framework for handling 6-Methyl-1,3-benzoxazol-2-amine (CAS 188063-14-1), a compound utilized in specialized research and development settings.[1] The protocols outlined below are designed to create a self-validating system of safety, grounded in authoritative data, to protect you and your colleagues from potential hazards.
Hazard Identification and Proactive Risk Assessment
Understanding the specific risks associated with a chemical is the foundational step in developing a robust safety protocol. 6-Methyl-1,3-benzoxazol-2-amine is classified with several hazards that necessitate rigorous protective measures. The primary risks are associated with direct contact and inhalation, making a multi-layered PPE approach essential.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are as follows:
The causality is clear: the compound's chemical properties can provoke irritant responses in biological tissues. Therefore, our entire safety strategy is built around creating impermeable barriers at all potential points of contact.
The Core PPE Protocol: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, the environment must be properly controlled.
Chemical Fume Hood: All handling of 6-Methyl-1,3-benzoxazol-2-amine in its solid, powdered form or when in a volatile solution must be performed inside a certified chemical fume hood. This is the most critical step to mitigate the respiratory irritation hazard (H335).[2][4]
Ventilation: Ensure the laboratory has adequate general ventilation.[5][6]
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[5]
Primary Protective Equipment
This is the mandatory, minimum level of PPE required for any task involving this chemical.
Eye and Face Protection:
Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5]
Rationale: Standard safety glasses are insufficient as they do not provide a seal against dust particles or splashes. Goggles are essential to prevent contact that could lead to serious eye irritation (H319). For tasks with a higher risk of splashing (e.g., handling larger volumes or solutions under pressure), a full-face shield should be worn in addition to goggles.
Skin and Body Protection:
Gloves: Handle the chemical with compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[6] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
Lab Coat: A clean, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned procedure.
Caption: PPE selection workflow based on experimental conditions.
Step-by-Step Procedural Guides
Adherence to a strict sequence for donning and doffing PPE is critical to its effectiveness and preventing cross-contamination.
Safe Handling Workflow: Weighing Solid Compound
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place all necessary equipment (analytical balance, spatulas, weigh paper, waste container) inside the hood before handling the chemical.
PPE Donning: Don your lab coat, chemical safety goggles, and gloves in that order.
Handling: Perform all manipulations of the solid powder deep within the fume hood to contain any dust.
Post-Handling: Securely close the primary container.
Initial Cleanup: Using a damp paper towel, gently wipe down the spatula and any surfaces within the hood where dust may have settled. Dispose of the towel in the designated solid hazardous waste container.
PPE Doffing: Follow the specific doffing procedure outlined below.
Final Step: Wash hands and forearms thoroughly with soap and water.[2]
PPE Doffing (Removal) Sequence
This sequence is designed to move from the most contaminated items to the least, preventing the transfer of the chemical to your skin or personal clothing.
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or place it in a laundry bin if contaminated.
Goggles/Face Shield: Remove eye and face protection from the back to the front.
Gloves: This is the most critical step. Using one gloved hand, grasp the palm of the other gloved hand and peel that glove off. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
Disposal: Dispose of the gloves immediately into the designated hazardous waste container.
Hygiene: Wash your hands thoroughly with soap and water.[6]
Caption: Critical sequence for safe removal of personal protective equipment.
Decontamination and Disposal Plan
Emergency First Aid Measures
If Inhaled: Move the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[2][3][5]
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3][5]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][5]
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[2] Do not induce vomiting.[5]
Spill Management
For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5] Clean the affected area thoroughly. Do not let the product enter drains.[4]
Waste Disposal
All chemical waste, as well as any disposables contaminated with 6-Methyl-1,3-benzoxazol-2-amine (e.g., gloves, weigh paper, paper towels), must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[2][3] Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[6]